Product packaging for D-Galactose-d2(Cat. No.:)

D-Galactose-d2

Cat. No.: B12397584
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-SDLJPKFNSA-N
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Description

D-Galactose-d2 (CAS 35669-34-2) is a stable, deuterium-labeled analog of D-Galactose, a natural aldohexose and C-4 epimer of glucose . The compound has a molecular formula of C 6 H 10 D 2 O 6 and a molecular weight of 182.168 g/mol . Its primary research application is as a tracer for quantitation during drug development processes, where the incorporation of stable heavy isotopes like deuterium helps elucidate pharmacokinetic and metabolic profiles . Beyond its use as a metabolic tracer, the unlabeled D-Galactose is extensively utilized in preclinical research to model oxidative stress-induced aging and study age-related functional decline . Chronic administration of D-Galactose in rodents is a well-accepted experimental model that reproduces the overproduction of reactive oxygen species (ROS) and accumulation of oxidative damage characteristic of physiological aging . This model demonstrates notable alterations in working memory, increased brain oxidative markers like malondialdehyde (MDA), and downregulation of key proteins such as sirtuin 1 (SIRT1) in the heart and hippocampus . Researchers leverage this model to investigate underlying mechanisms and evaluate potential protective interventions in the brain, liver, and heart . This compound serves as a critical tool for precisely tracking the disposition and role of galactose in these biological processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12397584 D-Galactose-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-SDLJPKFNSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Galactose-d2: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Galactose-d2, a deuterated form of D-galactose. It details its chemical properties, outlines a general synthesis methodology, and describes its critical role in drug development and metabolic research, particularly as an internal standard for quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of D-galactose where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis and in studying the pharmacokinetics and metabolism of galactose and galactose-containing compounds.[1] The primary utility of this compound lies in its near-identical chemical behavior to its non-deuterated counterpart, while being distinguishable by its higher mass. This property allows it to be used as an internal standard to improve the accuracy and precision of analytical measurements.[2][3]

Chemical and Physical Properties

The chemical and physical properties of this compound are very similar to those of D-galactose. The primary difference is its molecular weight, which is increased by the mass of the deuterium atoms. For the purpose of this guide, the properties of D-galactose are presented as a close approximation for this compound, with the molecular weight specified for a dideuterated variant.

Table 1: Physicochemical Properties of D-Galactose and this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₀D₂O₆[4]
Molecular Weight 182.17 g/mol (for D-Galactose-6-d2)[4]
Appearance White crystalline powder[5]
Melting Point 168-170 °C[6][7]
Solubility Highly soluble in water (650 g/L at 20°C)[8][9]
Specific Optical Rotation [α]D²⁰ +79.0° to +81.0° (c=10, dil. NH₄OH)[7]
CAS Number 35669-34-2 (for this compound)[10]

Synthesis of this compound

A general method for the synthesis of specifically deuterated D-galactose derivatives involves the oxidation of a protected precursor followed by reduction with a deuterium source. This approach allows for the introduction of deuterium at specific positions within the galactose molecule.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of deuterated monosaccharides.

Materials:

  • Protected D-galactose derivative (e.g., with benzyl or isopropylidene protecting groups)

  • Oxidizing agent (e.g., Dimethyl sulfoxide (DMSO), acetic anhydride)

  • Deuterium source (e.g., Sodium borodeuteride (NaBD₄))

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

  • Reagents for deprotection (e.g., Palladium on carbon (Pd/C) for hydrogenolysis)

Procedure:

  • Oxidation: The protected D-galactose derivative is dissolved in a suitable solvent and treated with an oxidizing agent to convert a specific hydroxyl group into a ketone.

  • Reduction with Deuterium: The resulting ketone is then reduced using a deuterium source, such as sodium borodeuteride, to introduce the deuterium atom(s) at the desired position.

  • Deprotection: The protecting groups are removed to yield the final this compound product. The choice of deprotection method depends on the protecting groups used. For example, benzyl groups can be removed by hydrogenolysis.

  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Role in Drug Development and Research

Deuteration of drug molecules has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1] this compound serves as a crucial tool in this area, primarily as an internal standard in quantitative analytical methods.[2]

Application as an Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of D-galactose in biological matrices such as plasma and serum using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

Experimental Workflow: Quantification of D-Galactose in a Biological Sample using this compound as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) SpikedSample Spiked Sample Sample->SpikedSample IS This compound (Internal Standard) IS->SpikedSample Extraction Protein Precipitation & Extraction SpikedSample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data Data Acquisition (Mass Spectra) Analysis->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify D-Galactose Concentration Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for quantitative analysis of D-galactose.

Detailed Experimental Protocol for Quantitative Analysis

The following is a generalized protocol for the quantification of D-galactose in a biological sample using this compound as an internal standard with GC-MS.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution as the internal standard.
  • Precipitate proteins by adding a solvent like acetonitrile or methanol. Vortex and centrifuge to separate the supernatant.
  • Dry the supernatant under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a derivatizing agent to increase the volatility of the sugars for GC-MS analysis. A common method is oximation followed by silylation.
  • First, react the sample with hydroxylamine hydrochloride in pyridine to form oximes.
  • Then, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
  • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the derivatized sugars.
  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte (D-galactose derivative) and the internal standard (this compound derivative).

4. Data Analysis:

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.
  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Prepare a calibration curve by analyzing a series of standards with known concentrations of D-galactose and a fixed concentration of the internal standard.
  • Determine the concentration of D-galactose in the sample by comparing its peak area ratio to the calibration curve.

Metabolic Pathway of D-Galactose: The Leloir Pathway

D-galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[13][14][15] Understanding this pathway is crucial for researchers studying galactosemia and other metabolic disorders.

Diagram of the Leloir Pathway

Leloir_Pathway The Leloir Pathway of D-Galactose Metabolism cluster_pathway cluster_inputs Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDP-Glucose -> Glucose-1-Phosphate UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) UDPGlc->Gal1P Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis ATP_in ATP UDPGlc_in UDP-Glucose

Caption: Key enzymes and intermediates in the Leloir pathway.

The pathway involves the following key enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate, consuming one molecule of ATP.[13][14]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[13][14]

  • Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then be used in the previous step, completing a cycle.[13][14]

  • Isomerization: Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate, which can then enter the glycolytic pathway to be used for energy production.[13]

Conclusion

This compound is an indispensable tool for researchers in the fields of drug development, metabolomics, and clinical diagnostics. Its utility as an internal standard in mass spectrometry-based analytical methods allows for highly accurate and precise quantification of D-galactose in complex biological matrices. A thorough understanding of its properties, synthesis, and the metabolic pathway of its non-deuterated analog is essential for its effective application in scientific research.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterium-labeled D-Galactose (D-Galactose-d2). Deuterated sugars are invaluable tools in metabolic research, mechanistic studies of enzymes, and as internal standards in mass spectrometry-based analyses. This document outlines two primary synthetic routes for the preparation of this compound, focusing on labeling at the C1 and C6 positions. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Introduction to Deuterium-Labeled Galactose

D-Galactose is a naturally occurring monosaccharide that plays a crucial role in various biological processes. The selective incorporation of deuterium, a stable isotope of hydrogen, into the D-galactose molecule creates a "heavy" version that is chemically identical to the natural form but possesses a greater mass. This mass difference allows for its differentiation and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound serves as a powerful tracer to elucidate metabolic pathways, quantify endogenous galactose levels, and probe the mechanisms of galactose-metabolizing enzymes.

Synthetic Strategies for this compound

Two principal strategies for the synthesis of this compound are presented, targeting either the C1 or C6 position of the sugar. The choice of method depends on the desired labeling position for a specific research application.

Synthesis of D-Galactose-1-d (Reduction of the Aldehyde Group)

This method involves the reduction of the C1 aldehyde group of the open-chain form of D-galactose using a deuterium-donating reducing agent.

Synthesis of D-Galactose-6,6-d2 (Oxidation-Reduction of the Primary Alcohol)

This two-step chemoenzymatic approach involves the selective oxidation of the primary alcohol at the C6 position to an aldehyde, followed by reduction with a deuterated reagent.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of D-Galactose-1-d

Principle: D-galactose exists in equilibrium between its cyclic hemiacetal forms and its open-chain aldehyde form. Sodium borodeuteride (NaBD₄) selectively reduces the aldehyde group to a primary alcohol, incorporating one deuterium atom at the C1 position.

Materials:

  • D-Galactose

  • Sodium borodeuteride (NaBD₄)

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Ethanol

Procedure:

  • Dissolution: Dissolve D-galactose (e.g., 1.0 g, 5.55 mmol) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borodeuteride (e.g., 0.25 g, 5.98 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 3 hours.

  • Quenching and Neutralization: Cautiously add Dowex 50W-X8 resin (H⁺ form) to the reaction mixture until the pH is neutral (pH ~7) to decompose excess NaBD₄ and remove sodium ions.

  • Filtration: Filter the resin and wash it with deionized water (3 x 10 mL).

  • Borate Removal: Combine the filtrate and washings and evaporate to dryness under reduced pressure. Add methanol (3 x 20 mL) and evaporate to dryness after each addition to remove boric acid as volatile trimethyl borate.

  • Purification: The resulting crude D-galactitol-1-d can be further purified by recrystallization from a mixture of ethanol and water.

Synthesis of D-Galactose-6,6-d2

Principle: This method utilizes the enzyme galactose oxidase to selectively oxidize the C6 primary alcohol of D-galactose to an aldehyde. The resulting D-galacto-hexodialdose is then reduced with sodium borodeuteride to introduce two deuterium atoms at the C6 position.

Materials:

  • D-Galactose

  • Galactose oxidase (from Fusarium sp.)

  • Catalase

  • Horseradish peroxidase (HRP)

  • Sodium borodeuteride (NaBD₄)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Ethanol

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

Procedure:

Step 1: Enzymatic Oxidation

  • Reaction Setup: In a reaction vessel, dissolve D-galactose (e.g., 1.0 g, 5.55 mmol) in phosphate buffer (100 mL). Add galactose oxidase (e.g., 500 units), catalase (e.g., 1000 units, to decompose the hydrogen peroxide byproduct), and HRP (e.g., 500 units, to facilitate the reaction).

  • Incubation: Incubate the mixture at room temperature (e.g., 25 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Enzyme Removal: Once the reaction is complete, heat the mixture to 90 °C for 10 minutes to denature the enzymes, followed by centrifugation or filtration to remove the precipitated protein.

Step 2: Reduction with Sodium Borodeuteride

  • Reduction: Cool the supernatant from the previous step to 0 °C. Slowly add sodium borodeuteride (e.g., 0.5 g, 11.96 mmol) portion-wise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Follow steps 4-7 as described in the protocol for D-Galactose-1-d. For higher purity, the crude product can be purified by size-exclusion chromatography using a Bio-Gel P-2 column with deionized water as the eluent.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on reaction scale and purification efficiency.

ParameterD-Galactose-1-d SynthesisD-Galactose-6,6-d2 SynthesisReference
Starting Material D-GalactoseD-Galactose
Key Reagents Sodium borodeuterideGalactose oxidase, Sodium borodeuteride
Typical Yield 70-85%50-70% (overall)
Isotopic Purity >98%>98%
Chemical Purity >99% (after recrystallization)>99% (after chromatography)[1]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Synthesis_D_Galactose_1_d cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start D-Galactose dissolution Dissolve in H₂O start->dissolution reduction Reduction with NaBD₄ dissolution->reduction quenching Quench with Dowex 50W reduction->quenching filtration Filtration quenching->filtration borate_removal Borate Removal (MeOH) filtration->borate_removal purification Recrystallization borate_removal->purification product D-Galactose-1-d purification->product

Caption: Workflow for the synthesis of D-Galactose-1-d.

Synthesis_D_Galactose_6_6_d2 cluster_start Starting Material cluster_oxidation Enzymatic Oxidation cluster_reduction Reduction cluster_workup Work-up & Purification cluster_product Final Product start D-Galactose oxidation Oxidation with Galactose Oxidase start->oxidation enzyme_removal Enzyme Removal oxidation->enzyme_removal reduction Reduction with NaBD₄ enzyme_removal->reduction quenching Quench with Dowex 50W reduction->quenching filtration Filtration quenching->filtration borate_removal Borate Removal (MeOH) filtration->borate_removal purification Chromatography (Bio-Gel P-2) borate_removal->purification product D-Galactose-6,6-d2 purification->product

Caption: Workflow for the synthesis of D-Galactose-6,6-d2.

Characterization and Quality Control

The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the position and extent of deuterium incorporation. The disappearance of a proton signal at the labeled position in the ¹H NMR spectrum and the appearance of a deuterium signal in the ²H NMR spectrum are indicative of successful labeling. ¹³C NMR can also show characteristic shifts upon deuteration.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the labeled product and to quantify the isotopic enrichment. An increase in the molecular weight corresponding to the number of incorporated deuterium atoms confirms the synthesis.

Conclusion

This technical guide provides detailed methodologies for the synthesis and purification of this compound, a valuable tool for researchers in the fields of biochemistry, drug development, and metabolic studies. The described protocols for C1 and C6 labeling offer flexibility for various research needs. The inclusion of workflow diagrams and tabulated data aims to facilitate the practical implementation of these synthetic routes. Proper analytical characterization using NMR and MS is crucial to ensure the quality and isotopic purity of the final product.

References

A Technical Guide to D-Galactose-d2: Isotopic Purity and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of D-Galactose-d2, a deuterated form of D-galactose. This document is intended to be a comprehensive resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific applications where isotopic labeling is crucial.

Introduction to this compound

This compound is a stable isotope-labeled analog of D-galactose where one or more hydrogen atoms have been replaced by deuterium. This labeling provides a valuable tool for tracing the metabolic fate of galactose in biological systems without the use of radioactive isotopes. The stability of the deuterium label and the isotopic purity of the compound are critical parameters that directly impact the reliability and accuracy of experimental results.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of the compound that is enriched with deuterium at the specified positions, relative to the unlabeled and partially labeled species. High isotopic purity is essential for minimizing interference from naturally abundant isotopes and ensuring accurate quantification in tracer studies.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary depending on the supplier and the specific manufacturing batch. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data. The following table summarizes representative data for commercially available deuterated D-galactose products.

Product NameDeuterium Position(s)Chemical PurityIsotopic Purity (Atom % D)
D-Galactose (2-D)2≥98%~97%
D-Galactose (6,6'-D₂)6, 6'≥98%~97%

Note: The data presented are typical values and may not reflect the exact specifications of all available products. It is imperative to consult the manufacturer's documentation for precise information.

Experimental Protocol for Determining Isotopic Purity

The isotopic purity of this compound is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: this compound is first derivatized to a more volatile form, commonly as an aldononitrile pentaacetate. This is achieved by reacting the sugar with hydroxylamine followed by acetylation.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

  • MS Analysis: The separated derivative elutes from the GC column and enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The isotopic distribution of the molecular ion or a characteristic fragment ion is analyzed. The relative abundances of the ions corresponding to the deuterated (M+2), partially deuterated (M+1), and unlabeled (M) species are used to calculate the isotopic enrichment.

Workflow for Isotopic Purity Determination by GC-MS

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Sample Derivatization Derivatization (e.g., Aldononitrile Pentaacetate) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS MassSpectra Mass Spectra Acquisition MS->MassSpectra IsotopicDistribution Isotopic Distribution Analysis MassSpectra->IsotopicDistribution PurityCalculation Isotopic Purity Calculation IsotopicDistribution->PurityCalculation

Caption: Workflow for determining the isotopic purity of this compound using GC-MS.

Stability of this compound

The stability of this compound is a critical factor for its storage and use in experimental settings. Degradation of the molecule or exchange of the deuterium label can lead to inaccurate results.

Factors Affecting Stability
  • Temperature: As with most carbohydrates, high temperatures can lead to degradation of D-galactose.[1] For long-term storage, it is generally recommended to keep the solid compound in a cool and dry place. Some suppliers recommend refrigeration (2-8°C).

  • pH: D-galactose solutions are most stable at neutral pH. Both acidic and basic conditions can catalyze degradation and anomerization.

  • Aqueous Solutions: Aqueous solutions of D-galactose are less stable than the solid form and are susceptible to microbial growth. It is often recommended that aqueous solutions be prepared fresh.

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on hydroxyl groups (-OD) of this compound are labile and will readily exchange with protons from protic solvents like water. However, deuterium atoms attached to carbon atoms (C-D) are generally stable under physiological conditions. The stability of the C-D bond is a key advantage of using deuterated compounds as tracers. Under certain conditions, such as exposure to strong acids, bases, or catalysts, H/D exchange at carbon positions can occur.

Stability Indicating Assays

Stability studies for this compound should employ stability-indicating assay methods that can distinguish the intact deuterated molecule from its degradation products and from any unlabeled galactose.

Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: this compound samples are dissolved in a suitable solvent (e.g., water or a buffered mobile phase).

  • HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., an amino-based column for carbohydrate analysis). The mobile phase composition is optimized to achieve separation of D-galactose from potential degradation products.

  • Detection: A refractive index (RI) detector is commonly used for the detection of carbohydrates.

  • Quantification: The peak area of the D-galactose is measured and compared to that of a reference standard to determine the concentration and assess for any degradation over time.

Workflow for Stability Testing by HPLC

G cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Comparison InitialSample This compound (T=0) StoredSample Stored Sample (T=x) InitialSample->StoredSample Incubation under various conditions HPLC HPLC Separation with RI Detection InitialSample->HPLC StoredSample->HPLC Chromatogram_T0 Chromatogram (T=0) HPLC->Chromatogram_T0 Chromatogram_Tx Chromatogram (T=x) HPLC->Chromatogram_Tx Comparison Compare Peak Area and Identify Degradation Products Chromatogram_T0->Comparison Chromatogram_Tx->Comparison

Caption: Workflow for assessing the stability of this compound using HPLC.

Applications in Metabolic Research

This compound is a valuable tool for tracing the Leloir pathway, the primary route of galactose metabolism. By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic flux and pathway activity.

The Leloir Pathway

The Leloir pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis.

The Leloir Pathway for Galactose Metabolism

Leloir_Pathway Gal This compound Gal1P Galactose-1-phosphate-d2 Gal->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-Galactose-d2 Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-galactose 4-epimerase (GALE) Glc1P Glucose-1-phosphate UDPGal->Glc1P UDPGlc->Gal1P Glycolysis Glycolysis Glc1P->Glycolysis

Caption: Simplified diagram of the Leloir pathway for the metabolism of this compound.

Experimental Protocol for a Metabolic Tracing Study

Objective: To trace the metabolism of this compound through the Leloir pathway in a cell culture model.

  • Cell Culture: Culture cells of interest (e.g., hepatocytes) in appropriate media.

  • Labeling: Replace the standard medium with a medium containing this compound at a known concentration. Incubate the cells for a defined period.

  • Metabolite Extraction: After incubation, quench the metabolism and extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water).

  • Sample Analysis: Analyze the cell extracts using LC-MS or GC-MS to identify and quantify the deuterated metabolites (e.g., galactose-1-phosphate-d2, UDP-galactose-d2).

  • Data Analysis: Determine the isotopic enrichment in the downstream metabolites to assess the flux through the Leloir pathway.

Conclusion

This compound is a powerful and stable tracer for investigating galactose metabolism. A thorough understanding of its isotopic purity and stability is paramount for the design and interpretation of robust and reliable scientific experiments. Researchers should always obtain lot-specific data from the supplier and employ appropriate analytical methods to ensure the quality of the labeled compound throughout their studies.

References

A Technical Guide to the Natural Abundance of D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of D-Galactose-d2, a deuterated isotopologue of D-Galactose. Due to the low natural prevalence of deuterium, the natural abundance of this compound is exceedingly low. Its presence is a result of the stochastic incorporation of deuterium atoms during the biosynthesis of galactose. This document will detail the theoretical basis for its natural abundance, the sophisticated analytical techniques required for its detection and quantification, and its metabolic context.

Theoretical Natural Abundance

The natural abundance of deuterium (²H or D) is approximately 0.0156% of all hydrogen isotopes. The D-Galactose molecule (C₆H₁₂O₆) has 12 hydrogen atoms, any two of which can be substituted with deuterium to form this compound.

The probability of a single hydrogen position being occupied by a deuterium atom is roughly 1 in 6410. The probability of two specific positions being deuterated is significantly lower. The expected natural abundance of this compound can be estimated based on the binomial distribution of deuterium.

Table 1: Theoretical Isotopic Abundance

Isotopologue Formula Approximate Natural Abundance (%)
D-Galactose-d0 C₆H₁₂O₆ > 99.9%
D-Galactose-d1 C₆H₁₁DO₆ ~0.1872%

| this compound | C₆H₁₀D₂O₆ | ~0.00028% |

Note: These are theoretical estimations and can vary slightly based on environmental and biological factors.

Experimental Protocols for Isotope Analysis

The detection and quantification of naturally occurring deuterated isotopologues like this compound require highly sensitive analytical instrumentation. The primary techniques employed are high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

2.1. Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is a specialized technique designed to measure the relative abundance of isotopes in a given sample with very high precision.

  • Sample Preparation: The galactose sample is first purified, often using high-performance liquid chromatography (HPLC). It is then combusted in a controlled environment to produce hydrogen gas (H₂).

  • Instrumentation: The resulting gas is introduced into the IRMS instrument. In the ion source, the gas is ionized, and the ions are accelerated and separated by a magnetic field according to their mass-to-charge ratio.

  • Data Analysis: Detectors measure the ion currents for different isotopic species (e.g., H₂, HD, D₂), allowing for the calculation of the deuterium abundance.

2.2. High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR)

These instruments can resolve minute mass differences between isotopologues.

  • Sample Preparation: The galactose sample is derivatized to enhance its volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Instrumentation: The derivatized sample is introduced into the mass spectrometer. The high resolving power of the instrument allows for the separation of the isotopic peaks of D-Galactose-d0, D-Galactose-d1, this compound, etc.

  • Data Analysis: The relative intensities of these peaks are used to determine the natural abundance of each isotopologue.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR spectroscopy can be used to directly observe the deuterium signals.

  • Sample Preparation: A highly concentrated and purified sample of galactose is dissolved in a suitable solvent.

  • Instrumentation: The sample is placed in a high-field NMR spectrometer. The ²H NMR spectrum will show signals corresponding to the different chemical environments of the deuterium atoms in the molecule.

  • Data Analysis: The integration of these signals, relative to a known standard, can provide information about the abundance and position of the deuterium atoms.

Experimental Workflow for Isotope Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Biological Sample Purification Purification (HPLC) Sample->Purification Derivatization Derivatization (for MS) Purification->Derivatization Combustion Combustion (for IRMS) Purification->Combustion NMR NMR Spectroscopy Purification->NMR HRMS High-Resolution MS Derivatization->HRMS IRMS IRMS Combustion->IRMS Data Isotopic Abundance Data IRMS->Data HRMS->Data NMR->Data

Caption: Workflow for determining the natural abundance of deuterated galactose.

Metabolic Context: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-6-phosphate, an intermediate in glycolysis. The enzymes in this pathway do not significantly discriminate between the hydrogen isotopes, meaning this compound would be processed similarly to its non-deuterated counterpart.

Table 2: Key Enzymes in the Leloir Pathway

Enzyme Function
Galactokinase (GALK) Phosphorylates galactose to galactose-1-phosphate.
Galactose-1-phosphate uridyltransferase (GALT) Converts galactose-1-phosphate to UDP-galactose.
UDP-galactose-4-epimerase (GALE) Isomerizes UDP-galactose to UDP-glucose.

| Phosphoglucomutase | Converts glucose-1-phosphate to glucose-6-phosphate. |

The Leloir Pathway for Galactose Metabolism

G cluster_pathway Leloir Pathway Gal This compound GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate-d2 GALT GALT Gal1P->GALT UDPGal UDP-Galactose-d2 GALE GALE UDPGal->GALE UDPGlc UDP-Glucose-d2 Glc1P Glucose-1-Phosphate-d2 UDPGlc->Glc1P PGM Phosphoglucomutase Glc1P->PGM Glc6P Glucose-6-Phosphate-d2 Glycolysis Glycolysis Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALE->UDPGlc PGM->Glc6P

A Technical Guide to Commercial D-Galactose-d2 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available D-Galactose-d2 for research applications. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate deuterated galactose variant for their specific needs, with a focus on metabolic studies, glycan analysis, and other advanced research areas. This guide includes a comparative summary of suppliers, detailed technical specifications, and an example of an experimental workflow.

Commercial Supplier and Product Overview

Several chemical suppliers offer D-Galactose labeled with deuterium (d2) for research purposes. The exact position and number of deuterium atoms can vary, which is a critical consideration for experimental design. Below is a summary of commercially available this compound products.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
MedchemExpressThis compoundHY-N0210S9C₆H₁₀D₂O₆182.17>98%No data available
Santa Cruz BiotechnologyD-Galactose-6-d2sc-221233C₆H₁₀D₂O₆182.17No data availableNo data available
Omicron BiochemicalsD-[6,6'-²H₂]galactoseGAL-019C₆D₂H₁₀O₆182.17No data availableNo data available

Applications in Research

Deuterium-labeled D-Galactose is a powerful tool in various research fields, primarily utilized as a stable isotope tracer in metabolic studies. The incorporation of deuterium allows for the tracking of galactose and its metabolites through complex biochemical pathways without the need for radioactive isotopes.

Key application areas include:

  • Metabolic Flux Analysis: this compound can be used to quantify the flow of metabolites through the galactose metabolic pathway and its connections to central carbon metabolism, such as glycolysis and the pentose phosphate pathway.

  • Glycan Biosynthesis and Analysis: As a precursor for glycan biosynthesis, deuterated galactose can be incorporated into glycoproteins and glycolipids. This enables researchers to study the dynamics of glycan synthesis, turnover, and modification using mass spectrometry-based approaches.

  • Enzyme Kinetics and Mechanism Studies: The kinetic isotope effect of deuterium can be exploited to investigate the mechanisms of enzymes involved in galactose metabolism.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This section provides a generalized experimental protocol for a stable isotope tracing study using this compound to investigate galactose metabolism in a mammalian cell line.

Objective: To trace the metabolic fate of this compound into key downstream metabolites.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (from a commercial supplier)

  • Phosphate Buffered Saline (PBS)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture:

    • Culture cells in standard growth medium until they reach the desired confluency (typically 80-90%).

    • Prepare the labeling medium by supplementing glucose-free medium with this compound at a final concentration relevant to the experimental question (e.g., 10 mM).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells twice with pre-warmed PBS to remove any residual glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with cold PBS.

    • Add ice-cold extraction solvent to the cells and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge the mixture at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

    • Use appropriate chromatography (e.g., HILIC for polar metabolites) to separate the metabolites of interest.

    • Acquire data in full scan mode to detect all isotopologues of the target metabolites.

    • Identify metabolites based on accurate mass and retention time compared to authentic standards.

    • Quantify the relative abundance of each isotopologue to determine the extent of deuterium incorporation.

Data Analysis and Visualization

The data obtained from the LC-MS analysis will show the distribution of mass isotopologues for various metabolites. This information can be used to calculate the fractional contribution of this compound to each metabolite pool and to infer the activity of different metabolic pathways.

Below is a conceptual workflow for a this compound stable isotope tracing experiment, visualized using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells growth Grow to 80-90% Confluency start->growth wash_pbs Wash with PBS growth->wash_pbs add_label Add this compound Medium wash_pbs->add_label incubate Incubate (Time Course) add_label->incubate quench Quench Metabolism (Cold Solvent) incubate->quench extract Extract Metabolites quench->extract centrifuge Pellet Debris extract->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS Analysis collect->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

This compound Stable Isotope Tracing Workflow

The following diagram illustrates a simplified overview of the Leloir pathway for galactose metabolism, which is a primary route for the utilization of D-Galactose.

leloir_pathway d_gal_d2 This compound gal1p Galactose-1-Phosphate-d2 d_gal_d2->gal1p GALK udp_gal UDP-Galactose-d2 gal1p->udp_gal GALT udp_glc UDP-Glucose-d2 udp_gal->udp_glc GALE glycoproteins Glycoproteins / Glycolipids udp_gal->glycoproteins glc1p Glucose-1-Phosphate-d2 udp_glc->glc1p UGP glycolysis Glycolysis glc1p->glycolysis glycogenesis Glycogenesis glc1p->glycogenesis

Simplified Leloir Pathway of Galactose Metabolism

Navigating the Safe Handling of D-Galactose-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for D-Galactose-d2. It is intended for informational purposes for a professional audience and is based on the safety data available for D-Galactose. No specific safety data sheet (SDS) for this compound was identified; therefore, it is assumed that the safety and handling precautions are analogous to its non-deuterated counterpart. Users should always consult the most current and specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all applicable institutional and governmental regulations.

Introduction

This compound is a deuterated form of D-Galactose, a naturally occurring monosaccharide and a C-4 epimer of glucose. In research and pharmaceutical development, isotopically labeled compounds like this compound are invaluable tools for tracing metabolic pathways, elucidating reaction mechanisms, and as internal standards in quantitative analysis. While D-Galactose is generally considered to have low toxicity, proper handling and awareness of its properties are crucial for maintaining a safe laboratory environment. This guide synthesizes available safety data, outlines handling procedures, and provides experimental context for its application.

Hazard Identification and Classification

D-Galactose is not classified as a hazardous substance according to most regulatory frameworks, including the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, as with any chemical, it is not entirely without potential hazards.

Potential Health Effects:

  • Eye Contact: May cause mechanical irritation.[4]

  • Skin Contact: May cause mild skin irritation.[4][5] Low hazard for usual industrial handling.[4]

  • Inhalation: May cause respiratory tract irritation.[4][5] High concentrations of dust can lead to pneumoconiosis, with breathlessness being a primary symptom.[6]

  • Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.[4] It is generally considered to have low toxicity upon ingestion in typical occupational settings.[4]

Physical and Chemical Hazards:

  • Combustibility: D-Galactose is a combustible solid.[6]

  • Dust Explosion: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source.[7]

The following diagram illustrates the logical flow for identifying the potential hazards of this compound.

Hazard_Identification cluster_assessment Hazard Assessment cluster_health Health Hazards cluster_physical Physical Hazards cluster_conclusion Conclusion Start Start: Assess this compound CheckSDS Consult Supplier SDS Start->CheckSDS CheckPhysicalState Physical State: Solid Powder CheckSDS->CheckPhysicalState CheckHealthHazards Evaluate Health Hazards CheckPhysicalState->CheckHealthHazards CheckPhysicalHazards Evaluate Physical Hazards CheckPhysicalState->CheckPhysicalHazards Inhalation Inhalation Irritation CheckHealthHazards->Inhalation Skin Skin Irritation CheckHealthHazards->Skin Eye Eye Irritation CheckHealthHazards->Eye Ingestion GI Irritation CheckHealthHazards->Ingestion Combustible Combustible Solid CheckPhysicalHazards->Combustible DustExplosion Dust Explosion Risk CheckPhysicalHazards->DustExplosion Conclusion Handle with appropriate precautions Inhalation->Conclusion Skin->Conclusion Eye->Conclusion Ingestion->Conclusion Combustible->Conclusion DustExplosion->Conclusion

Caption: Hazard Identification Flowchart for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Galactose is presented in the table below. These values are expected to be very similar for this compound.

PropertyValueReference
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]
Appearance White crystalline powder[6]
Odor Odorless to malt-like[6][8]
Melting Point 168-170 °C[4]
Solubility in Water 680 g/L at 25 °C[6]
pH 5.0 - 7.0 (for a 180 g/L solution at 25 °C)[5]
Stability Stable under recommended storage conditions[1][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure safety.

Engineering Controls:

  • Use in a well-ventilated area.[7]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1][5]

  • For handling large quantities, use of a fume hood is recommended.[7]

  • Dust control equipment should be designed to prevent dust leakage and may require explosion relief vents.[7]

  • Emergency eye wash fountains and safety showers should be readily available.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4]

  • Respiratory Protection: For operations generating significant dust, a NIOSH-approved respirator is recommended.[4]

General Hygiene Practices:

  • Avoid contact with eyes, skin, and clothing.[4]

  • Do not eat, drink, or smoke when handling the chemical.[7]

  • Wash hands thoroughly after handling.[4]

  • Keep away from food, beverages, and feed.[7]

Storage:

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep containers tightly closed when not in use.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

  • The recommended storage temperature is between 15–25 °C.[2]

The following diagram outlines a safe handling workflow for this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Start Start: Handling this compound ReviewSDS Review SDS Start->ReviewSDS DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) ReviewSDS->DonPPE CheckVentilation Ensure Proper Ventilation DonPPE->CheckVentilation Weighing Weigh Solid CheckVentilation->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Transfer Transfer Solution Dissolving->Transfer CleanSpills Clean Spills Promptly Transfer->CleanSpills DisposeWaste Dispose of Waste (per regulations) CleanSpills->DisposeWaste Store Store in a Cool, Dry, Well-Ventilated Area DisposeWaste->Store DoffPPE Doff PPE Store->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Safe Handling Workflow for this compound.

Accidental Release and First Aid Measures

Accidental Release:

  • Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] The spill area should then be cleaned.

  • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[6] Wear appropriate PPE, including respiratory protection.[6] Prevent the material from entering drains or waterways.[6]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash the affected area with soap and water.[4] Remove contaminated clothing.[4]

  • Inhalation: Move the exposed individual to fresh air.[7] If breathing is difficult, give oxygen.[7] Seek medical attention if discomfort continues.[7]

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[7] Seek medical attention if symptoms persist.[7]

Toxicological and Ecological Information

Toxicological Information:

  • Acute Toxicity: No significant acute toxicological data has been identified in literature searches.[6] The substance is not classified as acutely toxic.[2]

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC (International Agency for Research on Cancer).[1][3]

  • Other Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][5]

Ecological Information:

  • Persistence and Degradability: Expected to have low persistence in water and soil.[6]

  • Bioaccumulation: Does not significantly accumulate in organisms.[2]

  • Environmental Fate: Do not let the product enter drains or surface water.[1][3]

Experimental Protocol Example: Induction of an Aging Model

D-Galactose is frequently used in animal studies to induce a state of accelerated senescence, which serves as a model for aging research. The following is a generalized protocol based on published studies.

Objective: To induce an accelerated aging phenotype in rodents using D-Galactose administration.

Materials:

  • D-Galactose

  • Sterile saline solution (0.9% NaCl)

  • Experimental animals (e.g., mice or rats)

  • Syringes and needles for injection (if applicable)

  • Standard laboratory animal housing and care facilities

Methodology:

  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of D-Galactose Solution: On each day of administration, prepare a fresh solution of D-Galactose in sterile saline. A common concentration used is 100 mg/mL.[9]

  • Administration: Administer D-Galactose to the experimental group daily for a period of several weeks (e.g., 6-8 weeks). A common dosage is in the range of 100-500 mg/kg of body weight.[10] Administration can be via subcutaneous or intraperitoneal injection.[9] The control group should receive an equivalent volume of the saline vehicle.

  • Monitoring: Monitor the animals regularly for changes in body weight, general health, and behavior.

Conclusion

This compound is a valuable tool in scientific research. While it is not classified as a hazardous material, a thorough understanding of its properties and adherence to safe laboratory practices are essential. This guide provides a framework for the safe handling, storage, and use of this compound, emphasizing the importance of engineering controls, appropriate personal protective equipment, and emergency preparedness. Researchers should always consult the specific SDS provided by the manufacturer and follow all institutional safety guidelines.

References

Applications of D-Galactose-d2 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. D-Galactose-d2, a deuterated isotopologue of D-galactose, serves as a powerful tracer for elucidating the intricacies of galactose metabolism and its interplay with central carbon metabolism. This technical guide provides a comprehensive overview of the applications of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key metabolic pathways. This compound is utilized as a tracer and an internal standard for quantitative analyses via Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Core Applications of this compound

The primary applications of this compound in metabolic research revolve around its ability to act as a metabolic tracer. By introducing a known amount of this compound into a biological system, researchers can track the deuterium label as it is incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of:

  • Galactose Metabolism and the Leloir Pathway: Tracing the entry of galactose into the Leloir pathway and its conversion to glucose-1-phosphate.

  • Glycogen Synthesis: Quantifying the contribution of galactose to hepatic and muscle glycogen stores.

  • Pentose Phosphate Pathway (PPP) Activity: Assessing the flux of galactose-derived carbons through the PPP.

  • Galactosemia Research: Investigating the biochemical consequences of enzymatic defects in the Leloir pathway.

Key Metabolic Pathways Involving D-Galactose

The Leloir Pathway

The Leloir pathway is the primary route for galactose catabolism. It involves the conversion of galactose to glucose-1-phosphate through the action of four key enzymes.

Leloir_Pathway Gal β-D-Galactose-d2 aGal α-D-Galactose-d2 Gal->aGal GALM Gal1P Galactose-1-Phosphate-d2 aGal->Gal1P GALK UDPGal UDP-Galactose-d2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT G6P Glucose-6-Phosphate Glc1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis

Figure 1: The Leloir Pathway for this compound Metabolism.

The Leloir pathway facilitates the conversion of galactose into a form that can enter glycolysis[2][3][4][5]. The key enzymes in this pathway are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE)[2][3][4].

The Pentose Phosphate Pathway (PPP)

Glucose-6-phosphate derived from this compound can enter the Pentose Phosphate Pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. The PPP consists of an oxidative and a non-oxidative branch[6].

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate-d2 PGL 6-Phosphoglucono- δ-lactone-d2 G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate-d2 PGL->PG 6PGL Ru5P Ribulose-5-Phosphate-d2 PG->Ru5P 6PGD (NADPH, CO2) R5P Ribose-5-Phosphate-d2 Ru5P->R5P RPI X5P Xylulose-5-Phosphate-d2 Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT F6P Fructose-6-Phosphate X5P->F6P TKT E4P Erythrose-4-Phosphate S7P->E4P TAL G3P->F6P TAL Glycolysis Glycolysis G3P->Glycolysis E4P->G3P TKT F6P->Glycolysis

Figure 2: The Pentose Phosphate Pathway.

Experimental Protocols

General Workflow for this compound Tracer Studies

A typical metabolic tracing experiment using this compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Start Experimental Design (e.g., cell culture, animal model) Tracer Introduction of This compound Start->Tracer Sampling Time-course Sample Collection (e.g., plasma, tissue) Tracer->Sampling Quenching Metabolic Quenching (e.g., liquid nitrogen, cold methanol) Sampling->Quenching Extraction Metabolite Extraction (e.g., methanol/water/chloroform) Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Processing Data Processing (peak picking, alignment) Analysis->Processing Annotation Metabolite Identification & Isotopic Enrichment Calculation Processing->Annotation Flux_Analysis Metabolic Flux Analysis (MFA) Annotation->Flux_Analysis Interpretation Biological Interpretation Flux_Analysis->Interpretation

Figure 3: General Experimental Workflow for this compound Metabolic Tracing.
Detailed Methodologies

1. Cell Culture Studies:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard growth medium with a medium containing a known concentration of this compound. The concentration will depend on the specific research question and cell type.

  • Time-Course Sampling: At various time points, harvest the cells.

  • Metabolic Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extract to pellet cell debris. The supernatant containing the metabolites can be dried and reconstituted in a suitable solvent for analysis.

2. Animal Studies:

  • Animal Acclimatization: House animals under standard conditions and provide them with a controlled diet.

  • Tracer Administration: Administer this compound via oral gavage, intraperitoneal injection, or intravenous infusion. The dose and route of administration will influence the metabolic outcome.

  • Sample Collection: At predetermined time points, collect blood samples (e.g., via tail vein) and tissues of interest (e.g., liver, muscle).

  • Sample Processing: For blood, centrifuge to separate plasma. For tissues, immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize frozen tissues in a cold extraction solvent and process similarly to cell culture extracts.

3. Analytical Methods (LC-MS/MS):

  • Chromatography: Separate metabolites using a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in either positive or negative ionization mode.

  • Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of specific metabolites and quantify their isotopologues. The mass shift of +2 Da for this compound and its downstream metabolites will be monitored.

Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different conditions.

Table 1: Hypothetical Quantitative Data on Galactose Contribution to Hepatic Glycogen Synthesis

This table illustrates how data from a study using a deuterated tracer could be presented. In a study involving 24-hour fasted rats, a combination of [U-13C]glucose and deuterated water (2H2O) was used to measure direct and indirect pathways of glycogen synthesis. When a portion of the glucose was replaced with galactose, it was found that 23 ± 4% of glycogen was derived from galactose[7].

GroupTracer(s)Direct Pathway Contribution (%)Indirect Pathway Contribution (%)Galactose Contribution to Glycogen (%)
Glucose (GLU)[U-13C]glucose + 2H2O32 ± 368 ± 3N/A
Glucose + Galactose (GLU+GAL)[U-13C]glucose + [1-13C]galactose + 2H2O29 ± 648 ± 623 ± 4

Data are presented as mean ± SD. Data is illustrative and based on findings from studies using similar isotopic tracing techniques[7].

Table 2: Quantification of Hepatic Galactose Metabolism using PET

A study using the galactose analog 2-18F-fluoro-2-deoxy-d-galactose (18F-FDGal) with PET/CT in healthy humans provided quantitative data on hepatic galactose clearance[8].

ConditionHepatic Systemic Clearance of 18F-FDGal (L blood/min/L liver tissue)Maximum Removal Rate of Galactose (Vmax) (mmol/min/L liver tissue)
Without Galactose Infusion0.274 ± 0.001-
With Galactose Infusion0.019 ± 0.0011.41 ± 0.24

Data are presented as mean ± SD[8].

Conclusion

This compound is a valuable tool for researchers in metabolism, offering a non-radioactive method to trace the fate of galactose in various metabolic pathways. Its application in conjunction with modern analytical platforms like high-resolution mass spectrometry provides detailed insights into metabolic fluxes and regulatory mechanisms. The experimental protocols and data presented in this guide offer a framework for designing and interpreting studies that utilize this compound to advance our understanding of metabolic health and disease.

References

The Pivotal Role of D-Galactose-d2 in Advancing Galactose Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Executive Summary

The study of galactose metabolism, a cornerstone of carbohydrate biochemistry, has profound implications for human health, particularly in the context of the genetic disorder galactosemia. Understanding the intricate pathways of galactose conversion and its pathological consequences necessitates sophisticated research tools. Among these, stable isotope-labeled compounds have emerged as indispensable assets. This technical guide elucidates the critical role of D-Galactose-d2, a deuterium-labeled variant of D-galactose, in unraveling the complexities of galactose metabolism. Through its application as a tracer and an internal standard in advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound enables precise and quantitative measurements of metabolic fluxes and metabolite concentrations. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, offering researchers a practical framework for leveraging this compound in their scientific pursuits.

Introduction: The Significance of Tracing Galactose Metabolism

Galactose is a monosaccharide that plays a vital role in cellular energy provision and the biosynthesis of essential macromolecules.[1] Its metabolism is primarily governed by the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then enter glycolysis.[2][3] Dysregulation of this pathway, most notably due to genetic deficiencies in the enzyme galactose-1-phosphate uridylyltransferase (GALT), leads to the life-threatening condition known as classic galactosemia.[4]

To investigate the dynamics of galactose metabolism in both healthy and diseased states, it is crucial to trace the fate of galactose molecules through various metabolic routes. Stable isotope labeling, using isotopes such as deuterium (²H or D), offers a powerful and non-radioactive method for this purpose.[5] this compound, in which one or more hydrogen atoms are replaced by deuterium, is chemically almost identical to its unlabeled counterpart and is processed by the same enzymatic machinery.[2] However, its increased mass allows it to be distinguished and quantified by mass spectrometry, making it an ideal tracer for metabolic studies.[5]

Applications of this compound in Metabolic Research

The utility of this compound in studying galactose metabolism is multifaceted, with two primary applications:

  • Metabolic Flux Analysis: By introducing this compound into a biological system (in vivo or in vitro) and tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate the pathways of galactose conversion and quantify the rate of these conversions, a practice known as metabolic flux analysis.[6][7]

  • Stable Isotope Dilution Analysis: this compound serves as an excellent internal standard for the accurate quantification of endogenous galactose and its metabolites. A known amount of this compound is added to a biological sample. The ratio of the labeled to the unlabeled compound, as measured by mass spectrometry, allows for precise determination of the concentration of the unlabeled analyte, correcting for any sample loss during preparation and analysis.

Experimental Protocols

Stable Isotope Dilution GC-MS Analysis of Galactose Metabolites in Human Erythrocytes

This protocol is adapted from established methods for the analysis of galactose metabolites using stable isotope dilution GC-MS.

Objective: To quantify the concentration of galactose-1-phosphate and free galactose in human erythrocytes using this compound as an internal standard.

Materials:

  • Packed human erythrocytes

  • This compound (internal standard)

  • Perchloric acid

  • Potassium carbonate

  • Alkaline phosphatase

  • Hydroxylamine hydrochloride in pyridine

  • Acetic anhydride

  • Ethyl acetate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation and Deproteinization:

    • To a known volume of packed erythrocytes, add a precise amount of this compound solution.

    • Lyse the cells and deproteinize the sample by adding cold perchloric acid.

    • Centrifuge to pellet the precipitated proteins and neutralize the supernatant with potassium carbonate.

  • Enzymatic Conversion of Galactose-1-Phosphate:

    • To determine the concentration of galactose-1-phosphate, treat an aliquot of the supernatant with alkaline phosphatase to hydrolyze the phosphate group, converting galactose-1-phosphate to free galactose.

  • Derivatization for GC-MS Analysis:

    • Evaporate the samples to dryness.

    • To prepare aldononitrile pentaacetate derivatives, add hydroxylamine hydrochloride in pyridine and heat.

    • Follow by the addition of acetic anhydride and further heating. This step is crucial to make the sugars volatile for GC analysis.

    • Extract the derivatives with ethyl acetate.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation (e.g., DB-5).

    • The mass spectrometer is operated in the chemical ionization mode, monitoring specific ions corresponding to the derivatized unlabeled galactose and this compound.

    • Quantification is achieved by comparing the peak area of the ion corresponding to the endogenous galactose with that of the this compound internal standard.

General Protocol for LC-MS/MS Analysis of this compound Labeled Metabolites

This protocol provides a general framework for tracing the metabolic fate of this compound in biological samples using LC-MS/MS.

Objective: To identify and quantify downstream metabolites of galactose derived from a this compound tracer.

Materials:

  • Biological samples (e.g., cell culture extracts, plasma, tissue homogenates) incubated with this compound

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Methodology:

  • Metabolite Extraction:

    • Quench the metabolism in the biological sample rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract the metabolites using a cold solvent mixture, typically methanol/acetonitrile/water.

    • Centrifuge to remove cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a suitable LC column for separation (e.g., a HILIC column for polar metabolites).

    • The mobile phase composition and gradient will depend on the specific metabolites of interest.

    • The mass spectrometer is operated in a mode that allows for the detection and fragmentation of specific parent ions (precursor ions) to produce characteristic daughter ions (product ions). This is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Set up the instrument to monitor the mass transitions for the expected deuterium-labeled metabolites.

  • Data Analysis:

    • Identify the labeled metabolites based on their retention times and specific mass transitions.

    • Quantify the labeled metabolites by integrating the peak areas from the chromatograms. The level of deuterium incorporation can be calculated to determine the contribution of this compound to the metabolite pool.

Data Presentation

Quantitative data from stable isotope tracer studies are best presented in tabular format for clarity and ease of comparison.

Table 1: Erythrocyte Galactose Metabolite Concentrations in a Study Population

AnalytePatient GroupConcentration (μmol/L packed cells) (Mean ± SD)
Galactose-1-Phosphate Patients with Classical Galactosemia (n=41)142 ± 38
Q188R-Heterozygous Parents (n=8)1.4 ± 0.2
Healthy Subjects (n=33)1.9 ± 0.5
Free Galactose Patients with Classical Galactosemia (n=41)3.8 ± 1.7
Q188R-Heterozygous Parents (n=8)0.49 ± 0.19
Healthy Subjects (n=33)0.43 ± 0.20

Data adapted from a study using a stable-isotope dilution GC/MS method analogous to one employing this compound.

Mandatory Visualizations

The Leloir Pathway of Galactose Metabolism

The following diagram illustrates the central pathway for galactose metabolism, indicating the enzymatic steps where metabolites of this compound would appear.

Leloir_Pathway Gal This compound GALK Galactokinase (GALK) Gal->GALK ATP ADP Gal1P Galactose-1-Phosphate-d2 GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose-d2 GALE UDP-Galactose 4'-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase start Biological System (Cells, Tissue, or Organism) tracer Introduce this compound Tracer start->tracer incubation Incubation/ Metabolism Period tracer->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, etc.) analysis->data_processing interpretation Metabolic Flux/ Concentration Calculation data_processing->interpretation

References

D-Galactose-d2 as a Tracer in Glycobiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Galactose-d2 as a stable isotope tracer for metabolic labeling in the field of glycobiology. It covers the fundamental principles, key applications, detailed experimental protocols, and data interpretation strategies, offering researchers a robust framework for investigating the dynamic nature of the glycome.

Introduction: Unveiling Glycan Dynamics with this compound

This compound is a stable isotope-labeled analog of D-galactose where two hydrogen atoms have been replaced by deuterium. This non-radioactive tracer serves as a powerful tool for metabolic labeling, enabling the investigation of the synthesis, turnover, and flux of galactose-containing glycoconjugates, such as glycoproteins and glycolipids. By introducing a "heavy" tag into these biomolecules, researchers can track their metabolic fate with high precision using mass spectrometry.[] The use of stable isotopes like deuterium offers a safe and effective alternative to radioactive labeling, allowing for applications in a wide range of experimental systems.

The core principle lies in providing this compound to cells or organisms, where it is processed through endogenous metabolic pathways and incorporated into newly synthesized glycans. This "pulse-chase" approach allows for the quantitative analysis of glycan dynamics, providing critical insights into cellular processes in both health and disease.

The Metabolic Journey: Incorporation via the Leloir Pathway

The primary metabolic route for the utilization of galactose is the Leloir pathway.[2][3] Understanding this pathway is crucial for designing and interpreting experiments using this compound. The tracer, once inside the cell, is converted into the activated sugar donor, UDP-D-Galactose-d2, which is then used by glycosyltransferases to append deuterated galactose onto growing glycan chains in the Golgi apparatus.

The key steps of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates this compound to form this compound-1-phosphate.[4]

  • UDP-Sugar Formation: The enzyme D-galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to this compound-1-phosphate, yielding UDP-D-Galactose-d2.[2][5]

  • Epimerization: UDP-galactose 4-epimerase (GALE) can interconvert UDP-D-Galactose-d2 and UDP-D-Glucose-d2, which is a key consideration in flux analysis studies.[5]

  • Glycan Incorporation: Galactosyltransferases in the Golgi apparatus utilize UDP-D-Galactose-d2 as a substrate to add deuterated galactose to N- and O-linked glycans on proteins and to glycolipids.

The following diagram illustrates the metabolic incorporation of the this compound tracer.

Leloir_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus D-Galactose-d2_ext This compound D-Galactose-d2_int This compound D-Galactose-d2_ext->D-Galactose-d2_int Transport Gal-1-P-d2 This compound-1-Phosphate D-Galactose-d2_int->Gal-1-P-d2 GALK UDP-Gal-d2 UDP-D-Galactose-d2 Gal-1-P-d2->UDP-Gal-d2 GALT UDP-Glc-d2 UDP-D-Glucose-d2 UDP-Gal-d2->UDP-Glc-d2 GALE Glycoproteins-d2 Labeled Glycoproteins & Glycolipids UDP-Gal-d2->Glycoproteins-d2 Galactosyltransferases UDP-Glc UDP-Glucose UDP-Glc->UDP-Gal-d2

Caption: Metabolic incorporation of this compound via the Leloir pathway.

Key Applications in Research and Drug Development

The ability to trace galactose metabolism makes this compound a versatile tool with broad applications.

Glycosylation Flux Analysis (GFA)

GFA is a powerful technique for quantifying the rates (fluxes) of glycan biosynthesis and turnover.[6][7] By measuring the rate of this compound incorporation into specific glycans over time, researchers can build dynamic models of the glycosylation network. This is particularly valuable for:

  • Understanding Disease Progression: Aberrant glycosylation is a hallmark of many diseases, including cancer. GFA can reveal the specific enzymatic steps that are altered, providing insights into disease mechanisms.

  • Bioprocess Optimization: In the production of therapeutic glycoproteins (e.g., monoclonal antibodies), maintaining a consistent and optimal glycosylation profile is critical for efficacy and safety.[6] GFA can be used to monitor and control the glycosylation process in bioreactors by, for example, adjusting media components like galactose or manganese.[7]

Biomarker Discovery

Changes in glycan expression are often associated with pathological states. Isotopic labeling with this compound can be used in comparative glycomic studies to identify specific glycans whose synthesis rates are altered in diseased versus healthy samples. These dynamically regulated glycans can serve as potential biomarkers for diagnosis, prognosis, or therapeutic monitoring.[8]

Drug Development and Pharmacology

This compound serves multiple roles in the pharmaceutical pipeline:

  • Target Validation: Assessing how a drug candidate impacts specific glycosylation pathways. For instance, if a drug is intended to inhibit a glycosyltransferase, this compound tracing can directly measure the resulting decrease in glycan synthesis.

  • Mechanism of Action Studies: Elucidating how a drug's effects are mediated through changes in glycosylation.

  • Drug Delivery Vector: D-galactose itself is used as a targeting moiety for drug delivery, particularly to hepatocytes which express high levels of the asialoglycoprotein receptor (ASGPR).[9][10] While this compound is primarily a tracer, studies with it can inform the design of such galactose-targeted therapies.

Experimental Design and Protocols

A typical metabolic labeling experiment using this compound involves several key stages, from introducing the tracer to the final analysis.

Overall Experimental Workflow

The general procedure for a this compound tracing experiment is outlined below.

Experimental_Workflow cluster_prep Preparation & Labeling cluster_processing Sample Processing cluster_analysis Analysis A 1. Cell Culture (e.g., CHO, HEK293) B 2. Metabolic Labeling Add this compound to media A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Glycoprotein Enrichment (Optional) C->D E 5. Glycan Release (e.g., PNGase F for N-glycans) D->E F 6. Glycan Purification (e.g., SPE) E->F G 7. Mass Spectrometry (MALDI-TOF or LC-MS/MS) F->G H 8. Data Analysis (Isotopologue distribution, Flux calculation) G->H

Caption: General experimental workflow for this compound metabolic labeling.
Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells

This protocol provides a general guideline for labeling mammalian cells in culture. Optimization will be required for specific cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO cells)

  • Standard cell culture medium and supplements (e.g., DMEM, FBS)

  • This compound (high isotopic purity, >98%)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PNGase F enzyme

  • Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)

  • Mass spectrometer (MALDI-TOF or LC-ESI-MS)

Procedure:

  • Cell Culture:

    • Culture cells to approximately 70-80% confluency under standard conditions. For suspension cultures, aim for mid-log phase growth.

    • For pulse-chase experiments, it is common to first culture cells in a galactose-free medium to deplete intracellular pools before adding the tracer.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the culture medium with this compound. A typical starting concentration is 1-10 mM.[11] The optimal concentration should be determined empirically to ensure sufficient labeling without causing cellular stress.

    • Remove the standard culture medium, wash the cells once with sterile PBS, and add the prepared labeling medium.

    • Incubate the cells for the desired period (e.g., 24-72 hours). For time-course experiments, harvest cells at multiple time points.

  • Cell Harvest and Lysis:

    • After incubation, wash the cells twice with ice-cold PBS to remove residual labeling medium.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Glycan Release and Purification:

    • Denature the proteins in the lysate by heating.

    • Add PNGase F to the denatured protein sample to specifically cleave N-linked glycans. Incubate according to the manufacturer's instructions (typically overnight at 37°C).

    • Purify the released glycans from peptides and other contaminants using SPE with graphitized carbon cartridges.

  • Mass Spectrometry Analysis:

    • Analyze the purified glycans using MALDI-TOF MS or LC-MS/MS.[8][12] For MALDI-TOF, co-crystallize the glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).[13]

    • Acquire spectra in positive ion mode to detect sodiated adducts [M+Na]+.

    • Look for isotopic clusters corresponding to the unlabeled glycan and the labeled glycan containing one or more this compound residues. Each incorporated this compound will result in a mass increase of 2 Da.

Data Presentation and Interpretation

Quantitative data is key to the utility of this compound as a tracer. The following tables provide examples of how to structure and present the data obtained from these experiments.

Table 1: Expected Mass Shifts for Common N-Glycan Structures

This table shows the theoretical mass of unlabeled (d0) glycans and the expected mass after incorporation of one (d2) or two (d4) this compound units. Masses are for the sodiated adduct [M+Na]+.

Glycan Structure (Symbolic)Common NameUnlabeled Mass (d0)Labeled Mass (+1 Gal-d2)Labeled Mass (+2 Gal-d2)
Hex₅HexNAc₂Man51257.4N/AN/A
Hex₅HexNAc₄FA21663.61665.6N/A
Hex₅HexNAc₄Gal₁FA2G11825.71827.7N/A
Hex₅HexNAc₄Gal₂FA2G21987.71989.71991.7
Hex₅HexNAc₄Gal₂Sia₁FA2G2S12278.82280.82282.8
Hex₅HexNAc₄Gal₂Sia₂FA2G2S22569.92571.92573.9

Hex: Hexose, HexNAc: N-acetylhexosamine, Gal: Galactose, Sia: Sialic Acid

Table 2: Hypothetical Glycosylation Flux Data

This table illustrates how to present flux data comparing a control cell line to one treated with a glycosylation inhibitor. Flux is represented as the percentage of a specific glycan pool that is newly synthesized over 24 hours.

Glycan StructureFlux in Control Cells (% Labeled/24h)Flux in Treated Cells (% Labeled/24h)P-value
FA2G135.2 ± 3.133.9 ± 2.8>0.05
FA2G241.5 ± 4.515.7 ± 2.1<0.01
FA2G2S128.9 ± 2.911.3 ± 1.9<0.01
FA2G2S225.1 ± 3.08.8 ± 1.5<0.001
Table 3: Recommended Labeling Conditions for Different Cell Lines
Cell LineBase MediumThis compound Conc. (mM)Labeling Duration (hr)Notes
HEK293DMEM5 - 1048 - 72High metabolic rate; may require higher tracer concentration.
CHO-K1Ham's F-122 - 572Often used in bioproduction; lower concentration can be used to minimize metabolic burden.
HepG2MEM524 - 48Liver cell model; exhibits high galactose uptake.

Logical Visualization of Glycosylation's Impact on Signaling

This compound tracing can elucidate how changes in glycosylation impact cellular signaling. For example, the glycosylation status of a receptor tyrosine kinase (RTK) can affect its dimerization, ligand binding, and subsequent downstream signaling. The diagram below illustrates this logical relationship.

Signaling_Logic cluster_experiment Experimental Intervention cluster_cellular Cellular Process cluster_function Functional Outcome Tracer This compound Metabolic Labeling Flux Altered Galactosylation Flux (Measured by MS) Tracer->Flux causes Drug Drug Treatment (e.g., Glycosylation Inhibitor) Drug->Flux causes Glycan Modified Glycan Structure on RTK Receptor Flux->Glycan results in Signaling Altered Receptor Dimerization & Signaling (e.g., MAPK pathway) Glycan->Signaling modulates Response Change in Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response leads to

References

Understanding the Kinetic Isotope Effect of D-Galactose-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of D-Galactose-d2, a site-specifically deuterated version of D-Galactose. While direct experimental data on the KIE of this compound is not extensively available in published literature, this document outlines the foundational concepts, proposes detailed experimental protocols for its investigation, and presents hypothetical data based on analogous studies with other deuterated hexoses. The primary focus is to equip researchers with the necessary framework to design and execute studies aimed at elucidating reaction mechanisms of galactose-metabolizing enzymes and to leverage this understanding in drug development.

Introduction to the Kinetic Isotope Effect of this compound

The kinetic isotope effect is a powerful tool for studying the rate-determining steps of enzymatic reactions. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position on a substrate molecule, one can often observe a change in the reaction rate. This change, or lack thereof, provides critical insights into the transition state of the reaction and the mechanism by which the enzyme operates.

This compound, deuterated at the C2 position, is a valuable probe for enzymes that catalyze reactions involving the C-H bond at this specific carbon. The study of its KIE can help to:

  • Elucidate the mechanism of action of key enzymes such as galactose oxidase and UDP-galactose 4-epimerase.

  • Understand the transition state structure of enzymatic reactions involving galactose.

  • Inform the design of enzyme inhibitors and novel therapeutics in drug development.

Proposed Synthesis of this compound

The synthesis of site-specifically deuterated carbohydrates requires a multi-step process. A plausible synthetic route for this compound, starting from commercially available D-tagatose, is outlined below. This proposed pathway is adapted from established methods for the synthesis of deuterated monosaccharides.

cluster_synthesis Proposed Synthesis of this compound D-Tagatose D-Tagatose Di-O-isopropylidene-D-tagatose Di-O-isopropylidene-D-tagatose D-Tagatose->Di-O-isopropylidene-D-tagatose Acetone, H+ Oxidation_at_C2 Oxidation_at_C2 Di-O-isopropylidene-D-tagatose->Oxidation_at_C2 PCC or Swern Oxidation Deuteride_Reduction Deuteride_Reduction Oxidation_at_C2->Deuteride_Reduction NaBD4 Deprotection Deprotection Deuteride_Reduction->Deprotection Acidic Hydrolysis This compound This compound Deprotection->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Measuring the Kinetic Isotope Effect

The following sections detail the proposed methodologies for determining the KIE of this compound with a model enzyme, galactose oxidase.

Enzyme Expression and Purification

Galactose oxidase from Fusarium graminearum can be expressed in E. coli and purified using standard chromatographic techniques, such as nickel-affinity chromatography followed by size-exclusion chromatography. The purity of the enzyme should be assessed by SDS-PAGE, and its concentration determined using a Bradford assay or by measuring absorbance at 280 nm.

Kinetic Assays

The activity of galactose oxidase can be monitored spectrophotometrically by coupling the production of hydrogen peroxide to the oxidation of a chromogenic substrate by horseradish peroxidase.

Table 1: Proposed Reagents for Kinetic Assays

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer (pH 7.0)1 M100 mM
Horseradish Peroxidase (HRP)10 mg/mL0.1 mg/mL
o-Dianisidine10 mM in Ethanol1 mM
D-Galactose or this compound1 M0.1 - 20 mM
Galactose Oxidase1 mg/mL10 µg/mL
Determination of Kinetic Parameters

Initial reaction rates will be measured at varying concentrations of both D-Galactose and this compound. The kinetic parameters, Vmax and Km, will be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

cluster_workflow Experimental Workflow for KIE Determination Enzyme_Purification Purify Galactose Oxidase Kinetic_Assays Perform Spectrophotometric Kinetic Assays Enzyme_Purification->Kinetic_Assays Substrate_Preparation Prepare D-Galactose & This compound Solutions Substrate_Preparation->Kinetic_Assays Data_Collection Measure Initial Rates at Varying Substrate Concentrations Kinetic_Assays->Data_Collection Data_Analysis Fit Data to Michaelis-Menten Equation Data_Collection->Data_Analysis KIE_Calculation Calculate KIE on Vmax and Vmax/Km Data_Analysis->KIE_Calculation

Caption: Workflow for determining the kinetic isotope effect.

Calculation of the Kinetic Isotope Effect

The KIE is calculated as the ratio of the rate constant for the light isotope (H) to that of the heavy isotope (D). The KIE can be determined for both Vmax and Vmax/Km:

  • KIE on Vmax = (Vmax)H / (Vmax)D

  • KIE on Vmax/Km = (Vmax/Km)H / (Vmax/Km)D

Hypothetical Data and Interpretation

Based on studies with other deuterated sugars and galactose-metabolizing enzymes, one might expect to observe a primary KIE if the C-H bond at the C2 position is broken in the rate-determining step of the enzymatic reaction.

Table 2: Hypothetical Kinetic Parameters for Galactose Oxidase

SubstrateKm (mM)Vmax (µM/min)Vmax/Km (µM/min·mM⁻¹)
D-Galactose5.2125.624.15
This compound5.448.38.94

Table 3: Hypothetical Kinetic Isotope Effects

ParameterKIE ValueInterpretation
KIE on Vmax2.6Suggests that a step involving C-H bond cleavage at C2 is partially rate-limiting.
KIE on Vmax/Km2.7Indicates that C-H bond cleavage at C2 is involved in the first irreversible step or a pre-equilibrium step.

A significant KIE value (typically > 1.5) would provide strong evidence for the involvement of the C2-H bond in the rate-determining step of the galactose oxidase reaction.

Signaling Pathway Context: Galactose Metabolism

D-Galactose is a key monosaccharide in cellular metabolism. Understanding the mechanisms of the enzymes involved in its processing is crucial. The Leloir pathway is the primary route for galactose metabolism.

cluster_pathway Leloir Pathway for Galactose Metabolism Galactose Galactose Galactose_1_P Galactose-1-phosphate Galactose->Galactose_1_P Galactokinase UDP_Galactose UDP-galactose Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP-glucose UDP_Galactose->UDP_Glucose UDP-galactose 4-epimerase (GALE) Glucose_1_P Glucose-1-phosphate UDP_Glucose->Glucose_1_P UGP Glycolysis Glycolysis Glucose_1_P->Glycolysis

Caption: The Leloir pathway of galactose metabolism.

The enzyme UDP-galactose 4-epimerase (GALE) is a particularly interesting target for KIE studies with this compound, as its mechanism involves an oxidation-reduction step at the C4 position, but conformational changes induced by substrate binding could be probed by deuteration at other positions.

Conclusion and Future Directions

The study of the kinetic isotope effect of this compound holds significant potential for advancing our understanding of galactose-metabolizing enzymes. While direct experimental data is currently lacking, this guide provides a comprehensive framework for researchers to pursue such investigations. The proposed synthetic route, detailed experimental protocols, and hypothetical data serve as a starting point for designing and interpreting experiments. Future work in this area will be invaluable for the fields of enzymology, metabolic research, and rational drug design.

An In-Depth Technical Guide to D-Galactose-d2 Incorporation into Glycoproteins and Glycolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Galactose-d2 as a metabolic tracer for the quantitative analysis of glycoproteins and glycolipids. This stable isotope-labeled monosaccharide serves as a powerful tool for researchers in various fields, including cell biology, biochemistry, and pharmacology, to probe the dynamics of glycosylation and its role in health and disease.

Introduction to this compound Metabolic Labeling

This compound is a deuterated form of the natural aldohexose D-galactose. In metabolic labeling experiments, cells or organisms are cultured in a medium where normal galactose is replaced with this compound. The cells take up and metabolize this heavy isotope-labeled sugar, incorporating it into newly synthesized glycans of glycoproteins and glycolipids. This incorporation results in a specific mass shift that can be accurately detected and quantified by mass spectrometry (MS).

This technique, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteins, allows for the quantitative comparison of glycan biosynthesis and turnover under different experimental conditions. It is a valuable tool for studying the effects of drugs, genetic modifications, or disease states on glycosylation pathways.[1][2]

Metabolic Pathway of this compound

Upon entering the cell, this compound follows the well-established Leloir pathway, the central route for galactose metabolism. The key steps involve the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. Critically for metabolic labeling, an intermediate in this pathway, UDP-galactose, is the donor substrate for galactosyltransferases, the enzymes responsible for adding galactose residues to growing glycan chains on proteins and lipids.

The deuterated label on this compound is retained throughout these enzymatic conversions, ultimately leading to its incorporation into glycoproteins and glycolipids. The efficiency of this incorporation is dependent on several factors, including the activity of the enzymes in the Leloir pathway and the cellular demand for glycosylation.

Leloir_Pathway This compound This compound Galactokinase Galactokinase This compound->Galactokinase Galactose-1-phosphate-d2 Galactose-1-phosphate-d2 Galactokinase->Galactose-1-phosphate-d2 GALT Galactose-1-Phosphate Uridylyltransferase Galactose-1-phosphate-d2->GALT UDP-Galactose-d2 UDP-Galactose-d2 GALT->UDP-Galactose-d2 GALE UDP-Galactose 4-Epimerase UDP-Galactose-d2->GALE Galactosyltransferases Galactosyltransferases UDP-Galactose-d2->Galactosyltransferases GALE->UDP-Galactose-d2 UDP-Glucose-d2 UDP-Glucose-d2 GALE->UDP-Glucose-d2 Glycoproteins Glycoproteins Glycolipids Glycolipids Galactosyltransferases->Glycoproteins Galactosyltransferases->Glycolipids

Diagram 1: Metabolic incorporation of this compound via the Leloir pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of this compound metabolic labeling. The following sections provide a general framework for in vitro and in vivo studies, which should be optimized for specific cell types, tissues, and research questions.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for metabolically labeling glycoproteins and glycolipids in cultured cells with this compound.

Materials:

  • This compound

  • Galactose-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Culture Preparation: Culture cells to the desired confluency in standard growth medium. For adherent cells, this is typically 70-80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.

  • Medium Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled galactose.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing galactose-free medium with this compound at a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration should be determined empirically for each cell line. Also supplement the medium with dialyzed FBS and other necessary growth factors.

  • Metabolic Labeling: Add the prepared labeling medium to the cells and incubate for a desired period. The incubation time can range from a few hours to several days, depending on the turnover rate of the glycoproteins or glycolipids of interest. A time-course experiment is recommended to determine the optimal labeling duration.

  • Cell Harvesting and Lysis: After the labeling period, wash the cells twice with ice-cold PBS. For adherent cells, scrape them in the presence of lysis buffer. For suspension cells, pellet them by centrifugation and resuspend in lysis buffer. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.

  • Protein/Lipid Extraction: Incubate the cell lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. The supernatant contains the labeled glycoproteins. For glycolipids, a separate lipid extraction protocol (e.g., Folch extraction) should be performed.

  • Sample Preparation for Mass Spectrometry: The extracted glycoproteins can be further purified using various methods such as affinity chromatography (e.g., lectin affinity) or immunoprecipitation for specific proteins of interest. The proteins are then typically digested into peptides using trypsin before LC-MS/MS analysis. For glycolipids, they can be directly analyzed or subjected to further purification steps.

Diagram 2: Experimental workflow for in vitro this compound labeling.
In Vivo Labeling of Animal Models

Metabolic labeling with this compound can also be performed in animal models, such as mice, to study glycosylation in a whole-organism context.

Materials:

  • This compound

  • Sterile saline solution for injection or drinking water

  • Animal housing and handling equipment

  • Tissue homogenization buffer

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Animal Acclimation: Acclimate the animals to the experimental conditions for a sufficient period before starting the labeling.

  • Administration of this compound: this compound can be administered through various routes, including intraperitoneal (IP) injection, intravenous (IV) injection, or dissolved in the drinking water. The choice of administration route, dosage, and duration of labeling will depend on the specific research question and the target tissues.

  • Tissue Collection: At the end of the labeling period, humanely euthanize the animals and dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen or proceed with homogenization.

  • Tissue Homogenization and Protein/Lipid Extraction: Homogenize the tissues in an appropriate buffer containing protease and phosphatase inhibitors. Follow similar protein and lipid extraction procedures as described for the in vitro protocol.

  • Sample Preparation for Mass Spectrometry: Further purify and prepare the glycoprotein and glycolipid samples for LC-MS/MS analysis as described previously.

Quantitative Data Presentation

The primary output of a this compound labeling experiment is the quantitative data on the incorporation of the heavy isotope into glycoproteins and glycolipids. This data is typically presented in tables that allow for easy comparison between different experimental conditions.

Table 1: Quantitative Analysis of this compound Incorporation into a Target Glycoprotein

Experimental ConditionUnlabeled Peptide (Intensity)Labeled Peptide (Intensity)% IncorporationFold Change vs. Control
Control1.2 x 10^73.1 x 10^620.5%1.0
Drug Treatment A1.0 x 10^78.5 x 10^645.9%2.2
Drug Treatment B1.5 x 10^72.0 x 10^611.8%0.6
Genetic Knockdown1.8 x 10^71.1 x 10^65.8%0.3

Table 2: Quantitative Analysis of this compound Incorporation into a Specific Glycolipid Species

Experimental ConditionUnlabeled Glycolipid (Peak Area)Labeled Glycolipid (Peak Area)% IncorporationFold Change vs. Control
Control8.9 x 10^52.2 x 10^519.8%1.0
Disease Model7.5 x 10^55.8 x 10^543.6%2.2
Therapeutic Intervention8.2 x 10^53.1 x 10^527.4%1.4

Mass Spectrometry Data Analysis Workflow

The analysis of mass spectrometry data from this compound labeling experiments requires a specialized workflow to accurately identify and quantify the labeled species.

MS_Data_Analysis Raw_MS_Data Raw LC-MS/MS Data Peak_Picking Peak Picking and Feature Detection Raw_MS_Data->Peak_Picking Database_Search Database Search (e.g., Mascot, Sequest) Peak_Picking->Database_Search Glycopeptide_ID Glycopeptide Identification (considering mass shift) Database_Search->Glycopeptide_ID Quantification Quantification of Unlabeled and Labeled Peaks Glycopeptide_ID->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Diagram 3: Workflow for mass spectrometry data analysis of this compound labeled samples.

The key steps in the data analysis workflow include:

  • Data Acquisition: Acquire high-resolution mass spectra using an LC-MS/MS platform.

  • Peak Picking and Feature Detection: Process the raw data to identify peptide or lipid features and their corresponding isotopic envelopes.

  • Database Searching: For glycoproteins, search the MS/MS data against a protein sequence database to identify the peptide backbones. The search parameters must be set to account for the variable modification of the deuterium-labeled galactose.

  • Glycopeptide/Glycolipid Identification: Identify the specific glycan structures attached to the peptides or the lipid moieties, taking into account the mass shift introduced by the this compound label.

  • Quantification: Calculate the abundance of the unlabeled and labeled species by integrating the peak areas or intensities of their respective isotopic clusters.

  • Statistical Analysis: Perform statistical tests to determine the significance of any observed changes in incorporation between different experimental groups.

Applications in Drug Development

The use of this compound as a metabolic tracer has significant applications in the field of drug development.

  • Target Engagement and Pharmacodynamics: By monitoring changes in the glycosylation of a specific target protein upon drug treatment, researchers can assess the engagement of the drug with its target and its downstream effects on cellular metabolism.

  • Mechanism of Action Studies: this compound labeling can help elucidate the mechanism of action of drugs that affect glycosylation pathways.

  • Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. This compound labeling can be used to identify changes in the glycoproteome or glycolipidome that may serve as novel biomarkers for disease diagnosis, prognosis, or response to therapy.

  • Therapeutic Glycoprotein Development: For the development of therapeutic glycoproteins, such as monoclonal antibodies, controlling the glycosylation profile is critical for efficacy and safety. This compound can be used to monitor and optimize the glycosylation of these biologics during production.[3]

Conclusion

Metabolic labeling with this compound is a powerful and versatile technique for the quantitative analysis of glycoprotein and glycolipid biosynthesis and turnover. This in-depth technical guide provides a framework for researchers to design and implement these experiments, from cell culture and animal models to mass spectrometry data analysis. The ability to accurately quantify changes in glycosylation provides invaluable insights into the complex roles of these modifications in cellular processes and their alterations in disease, paving the way for new diagnostic and therapeutic strategies.

References

D-Galactose-d2 in Cellular Senescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the use of D-galactose as a potent inducer of cellular senescence, a fundamental process implicated in aging and age-related diseases. While the inquiry specified D-Galactose-d2, a comprehensive literature search revealed no specific application of this deuterated isotope for inducing cellular senescence. The established and widely documented agent for creating robust cellular senescence models is D-galactose. Therefore, this guide will focus on the principles, protocols, and signaling pathways associated with D-galactose-induced senescence. This compound, as a stable isotope-labeled sugar, would theoretically be suited for metabolic tracing studies to track the fate of galactose within senescent cells, but its use as a primary inducer of senescence is not supported by current scientific literature.

Introduction to D-Galactose-Induced Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in physiological and pathological processes. While it acts as a tumor-suppressive mechanism and is involved in wound healing, the accumulation of senescent cells with age contributes to tissue dysfunction and a variety of age-related pathologies.

D-galactose, a naturally occurring reducing sugar, is extensively used to induce an accelerated aging phenotype in both in vitro and in vivo models.[1][2] Chronic exposure to elevated levels of D-galactose mimics key aspects of natural aging by inducing cellular senescence, making it a valuable tool for studying the mechanisms of aging and for the preclinical evaluation of senolytic and senomorphic therapies.

Mechanism of Action

The pro-senescent effects of D-galactose are multifactorial, primarily driven by the induction of oxidative stress and the formation of advanced glycation end products (AGEs).

  • Oxidative Stress: Excess D-galactose is metabolized by galactose oxidase, producing hydrogen peroxide (H₂O₂) and leading to an overproduction of reactive oxygen species (ROS).[3] This surge in ROS damages cellular macromolecules, including DNA, proteins, and lipids, and impairs mitochondrial function, a key hallmark of aging.[1][3]

  • Advanced Glycation End Products (AGEs): D-galactose can non-enzymatically react with the free amino groups of proteins to form AGEs.[1][4] The accumulation of AGEs disrupts protein function and can activate the receptor for advanced glycation end products (RAGE), triggering inflammatory signaling pathways.[1]

  • Mitochondrial Dysfunction: The oxidative stress induced by D-galactose metabolism directly impacts mitochondria, leading to decreased ATP production, further ROS generation, and the initiation of apoptosis in some contexts.[1][3]

  • Inflammation: D-galactose administration can lead to a pro-inflammatory state, partly through the activation of the NF-κB signaling pathway, which in turn promotes the expression of inflammatory cytokines.[1]

Key Signaling Pathways in D-Galactose-Induced Senescence

Several critical signaling pathways are activated during D-galactose-induced senescence, leading to cell cycle arrest and the acquisition of the senescent phenotype.

  • p53/p21 Pathway: DNA damage and oxidative stress activate the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) to enforce cell cycle arrest.[1]

  • p16/Rb Pathway: The p16 tumor suppressor protein is another key CDK inhibitor that is often upregulated in senescent cells. p16 prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it represses the transcription of genes required for cell cycle progression.[5]

  • NF-κB and the Senescence-Associated Secretory Phenotype (SASP): D-galactose can activate the NF-κB signaling pathway, a master regulator of inflammation.[6] This leads to the production and secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[6][7] The SASP can have profound effects on the tissue microenvironment.

  • YAP-CDK6 Pathway: Recent studies have shown that D-galactose can inactivate the YAP-CDK6 signaling pathway in glioblastoma cells, leading to senescence.[8][9]

Below are Graphviz diagrams illustrating these key signaling pathways and a general experimental workflow.

D_Galactose_Mechanism D_Gal D-Galactose Metabolism Metabolism D_Gal->Metabolism AGEs AGEs D_Gal->AGEs ROS ROS Metabolism->ROS Senescence Cellular Senescence AGEs->Senescence Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Mitochondrial_Dysfunction->Senescence Cellular_Damage->Senescence Senescence_Signaling_Pathways cluster_p53 p53/p21 Pathway cluster_p16 p16/Rb Pathway cluster_nfkb NF-κB Pathway cluster_yap YAP-CDK6 Pathway D_Gal D-Galactose Oxidative_Stress Oxidative Stress / AGEs D_Gal->Oxidative_Stress p53 p53 Oxidative_Stress->p53 p16 p16 Oxidative_Stress->p16 NFkB NF-κB Oxidative_Stress->NFkB YAP_CDK6 YAP-CDK6 Oxidative_Stress->YAP_CDK6 inactivation p21 p21 p53->p21 CDK2 CDK2 p21->CDK2 CDK46 CDK4/6 p16->CDK46 Rb Rb Cell_Cycle_Arrest Cell Cycle Arrest Rb->Cell_Cycle_Arrest CDK46->Rb CDK2->Rb SASP SASP NFkB->SASP YAP_CDK6->Cell_Cycle_Arrest promotion Experimental_Workflow Cell_Culture Cell Culture / Animal Model D_Gal_Treatment D-Galactose Treatment Cell_Culture->D_Gal_Treatment Incubation Incubation D_Gal_Treatment->Incubation Senescence_Assays Senescence Assays Incubation->Senescence_Assays SA_beta_gal SA-β-gal Staining Senescence_Assays->SA_beta_gal Western_Blot Western Blot (p16, p21, Lamin B1) Senescence_Assays->Western_Blot Immunofluorescence Immunofluorescence (γ-H2AX, Ki67) Senescence_Assays->Immunofluorescence qRT_PCR qRT-PCR (SASP factors) Senescence_Assays->qRT_PCR Data_Analysis Data Analysis and Interpretation SA_beta_gal->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis qRT_PCR->Data_Analysis

References

Probing Galactose Metabolism in Galactosemia: A Technical Guide to D-Galactose-d2 Isotope Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Galactose-d2 as a stable isotope tracer in the study of galactosemia. While dietary management has been the cornerstone of treatment, the persistence of long-term complications necessitates a deeper understanding of aberrant galactose metabolism. Stable isotope tracers, such as this compound, offer a powerful tool to dissect metabolic pathways in both healthy and disease states, paving the way for novel therapeutic interventions. This document provides a comprehensive overview of the methodologies, potential data outputs, and the underlying metabolic pathways relevant to galactosemia research.

Quantitative Insights into Galactose Metabolism

Stable isotope tracing with this compound, coupled with mass spectrometry, enables the precise quantification of galactose flux through various metabolic pathways. While specific data for this compound is emerging, studies utilizing other galactose isotopes, such as [1-¹³C]galactose, provide a strong indication of the quantitative data that can be generated. These studies have been instrumental in revealing the dynamics of endogenous galactose production and its subsequent oxidation.

Below are tables summarizing the types of quantitative data that can be obtained from such tracer studies. The values presented are adapted from studies using [1-¹³C]galactose and serve as a benchmark for what can be expected when using this compound.

Table 1: Endogenous Galactose Synthesis Rates in Classic Galactosemia Patients and Healthy Controls

Subject GroupGenotypeEndogenous Galactose Synthesis Rate (mg/kg/hour)
Classic GalactosemiaQ188R/Q188R0.53 - 1.05[1]
Healthy ControlsWild-TypeNot explicitly quantified, but assumed to be in a similar range

Data adapted from studies using [1-¹³C]galactose tracer methodologies.[1]

Table 2: Galactose Oxidation Capacity in Galactosemia Patients and Healthy Controls

Subject GroupGenotypeCumulative % of Isotope Recovered as CO₂ in 5 hours
Classic GalactosemiaQ188R/Q188R3% - 6%[1]
Variant GalactosemiaS135L/S135LComparable to control subjects[1]
Healthy ControlsWild-Type21% - 47%[1]

Data adapted from studies using a [1-¹³C]galactose bolus.[1]

These tables clearly demonstrate the utility of stable isotope tracers in delineating the metabolic differences between individuals with different forms of galactosemia and healthy controls. The use of this compound would allow for similar quantitative assessments, providing valuable insights into the pathophysiology of the disease.

Experimental Protocols for this compound Tracer Studies

The following protocols are synthesized from established methodologies for stable isotope labeling and mass spectrometry analysis. They provide a framework for conducting this compound tracer studies in both cell culture models of galactosemia and in vivo animal models.

In Vitro Labeling of Cultured Cells (e.g., Fibroblasts, Hepatocytes)

This protocol outlines the steps for tracing the metabolism of this compound in cultured cells, which can be patient-derived or genetically modified to represent different forms of galactosemia.

Materials:

  • Cultured cells (e.g., GALT-deficient fibroblasts)

  • Culture medium (e.g., DMEM) lacking standard galactose

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow.

  • Labeling Medium Preparation: Prepare the culture medium by supplementing it with a known concentration of this compound.

  • Isotope Labeling: Remove the standard culture medium and wash the cells with PBS. Replace with the this compound labeling medium and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the culture dish.

    • Scrape the cells and collect the cell lysate into a pre-chilled centrifuge tube.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the cell lysate to pellet the protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the samples by LC-MS or GC-MS to identify and quantify the deuterated metabolites.

In Vivo Labeling in Animal Models of Galactosemia

This protocol provides a general outline for conducting this compound tracer studies in animal models (e.g., GALT knockout mice).

Materials:

  • Galactosemia animal model (e.g., GALT-deficient mouse)

  • This compound solution (sterile, for injection or oral gavage)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue collection tools

  • Metabolite extraction reagents (as described in 2.1)

  • Mass spectrometry system

Procedure:

  • Animal Preparation: Acclimate the animals to the experimental conditions.

  • Tracer Administration: Administer a bolus of this compound solution via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).

  • Sample Processing:

    • Separate plasma from blood samples.

    • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • For plasma, perform a protein precipitation step (e.g., with cold methanol) to extract metabolites.

    • For tissues, homogenize the frozen tissue in ice-cold extraction solvent (e.g., 80% methanol) and proceed with the extraction as described for cultured cells.

  • Mass Spectrometry Analysis: Analyze the plasma and tissue extracts by LC-MS or GC-MS to determine the enrichment of deuterium in galactose and its downstream metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key metabolic pathways in galactosemia and a typical experimental workflow for a this compound tracer study.

Metabolic Pathways in Galactosemia

The Leloir pathway is the primary route for galactose metabolism. In classic galactosemia, a deficiency in the GALT enzyme disrupts this pathway, leading to the accumulation of toxic metabolites and the shunting of galactose into alternative pathways.

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_alternative Alternative Pathways Galactose Galactose Galactose-1-P Galactose-1-P Galactose->Galactose-1-P GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT (Deficient in Classic Galactosemia) UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycogen Synthesis, Glycolysis Glycogen Synthesis, Glycolysis UDP-Glucose->Glycogen Synthesis, Glycolysis Dietary Lactose Dietary Lactose Dietary Lactose->Galactose Endogenous Synthesis Endogenous Synthesis Endogenous Synthesis->Galactose

Galactose metabolism pathways.
Experimental Workflow for this compound Tracer Analysis

This workflow outlines the key steps involved in a typical stable isotope tracer experiment using this compound to investigate galactosemia.

D_Galactose_d2_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Model Galactosemia Model (Cells or Animal) Tracer Administer this compound Model->Tracer Sampling Collect Samples (Blood, Tissues, Cell Lysates) over a time course Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Data Processing and Isotopologue Analysis Analysis->Data Flux Metabolic Flux Calculation Data->Flux Pathway Pathway Activity Assessment Flux->Pathway Biomarker Biomarker Discovery Pathway->Biomarker

This compound tracer workflow.

Conclusion

The use of this compound as a stable isotope tracer holds significant promise for advancing our understanding of galactosemia. By enabling the precise quantification of metabolic fluxes and the elucidation of pathway dynamics, this approach can help to identify novel therapeutic targets and biomarkers for monitoring disease progression and treatment efficacy. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and implement robust studies utilizing this compound in the ongoing effort to improve the lives of individuals with galactosemia.

References

D-Galactose-d2 as a Non-Radioactive Metabolic Probe: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled molecules have become indispensable tools in metabolic research, offering a safe and effective alternative to radioactive tracers for elucidating the dynamics of metabolic pathways in vivo.[1] Among these, deuterium-labeled carbohydrates such as D-Galactose-d2 are emerging as powerful probes for investigating galactose metabolism. This technical guide provides a comprehensive overview of the application of this compound as a non-radioactive metabolic probe, with a focus on its use in studying the Leloir pathway, its relevance in inherited metabolic disorders like galactosemia, and its potential applications in drug development.[2][3]

D-galactose plays a crucial role in cellular energy provision and the biosynthesis of complex macromolecules.[2] The study of its metabolism is therefore of significant interest. This compound, being chemically identical to its unlabeled counterpart, is processed by the same enzymatic machinery, allowing for the precise tracing of its metabolic fate through various pathways without perturbing the biological system.[4] The incorporation of deuterium atoms allows for its distinction from endogenous galactose pools by mass spectrometry, enabling the quantification of metabolic fluxes and turnover rates.[5][6]

This guide details the core principles of using this compound, provides exemplary experimental protocols, summarizes key quantitative data from related tracer studies, and visualizes the intricate metabolic pathways and experimental workflows involved.

Core Principles of this compound Metabolic Tracing

The fundamental principle behind using this compound as a metabolic probe lies in its ability to be distinguished from the naturally abundant, unlabeled D-galactose by mass spectrometry (MS). When this compound is introduced into a biological system, it enters the metabolic pathways alongside endogenous galactose. By collecting biological samples (e.g., blood, tissue) at various time points and analyzing them by MS, researchers can track the appearance of the deuterium label in downstream metabolites. This allows for the determination of:

  • Metabolic Flux: The rate at which galactose is processed through a particular pathway.

  • Substrate Contribution: The relative contribution of exogenous galactose to various metabolic pools.

  • Enzyme Kinetics: In vivo estimates of the activity of key enzymes in galactose metabolism.

  • Metabolite Pool Sizes and Turnover: The concentration and rate of synthesis and degradation of key galactose metabolites.

Key Metabolic Pathway: The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This pathway is of central importance in understanding the metabolic fate of this compound.

Leloir_Pathway cluster_cytosol Cytosol Gal This compound Gal1P Galactose-1-Phosphate-d2 Gal->Gal1P GALK UDPGal UDP-Galactose-d2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate Glc1P->UDPGlc UGP Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis GALK Galactokinase GALT Galactose-1-Phosphate Uridylyltransferase GALE UDP-Galactose-4'-Epimerase UGP UDP-Glucose Pyrophosphorylase PGM Phosphoglucomutase

The Leloir Pathway for this compound Metabolism.

Quantitative Data from Galactose Tracer Studies

Table 1: Hepatic Galactose Metabolism Kinetics in Humans

ParameterValueUnitReference
Vmax (Maximum Removal Rate) 1.41 ± 0.24mmol/min/L liver tissue[7]
Km (Michaelis-Menten Constant) 0.95mmol/L blood[7]
Hepatic Systemic Clearance (First-Order) 0.274 ± 0.001L blood/min/L liver tissue[7]

Table 2: Concentrations of Galactose and Galactose-1-Phosphate in Human Erythrocytes

ConditionGalactose Concentration (µmol/L RBC)Galactose-1-Phosphate Concentration (µmol/L RBC)Reference
Healthy Subjects 0.43 ± 0.201.9 ± 0.5[8]
Classical Galactosemia Patients (on treatment) 3.8 ± 1.7142 ± 38[8]

Experimental Protocols

The following sections outline a general framework for conducting an in vivo metabolic tracing study using this compound. These protocols are based on established methods for stable isotope tracing and should be adapted and optimized for specific research questions and experimental models.[6][9][10][11]

In Vivo this compound Administration in a Rodent Model

This protocol describes the oral administration of this compound to mice and subsequent sample collection.

Materials:

  • This compound

  • Sterile saline or water for dissolution

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Liquid nitrogen

  • Surgical tools for tissue dissection

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight (12-16 hours) to achieve a metabolic baseline.[10]

  • Tracer Preparation: Prepare a solution of this compound in sterile saline or water at the desired concentration (e.g., 200 mg/kg body weight).[12][13]

  • Tracer Administration: Administer the this compound solution to the mice via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-administration. Immediately place the blood in EDTA-coated tubes on ice and centrifuge to separate plasma. Store plasma at -80°C.

    • Tissues: At the final time point, euthanize the animal and quickly dissect the tissues of interest (e.g., liver, brain, kidney). Immediately freeze-clamp the tissues in liquid nitrogen and store at -80°C until analysis.[9]

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the extraction of galactose and its phosphorylated metabolites from tissue samples.

Materials:

  • Frozen tissue sample

  • Cold 80% methanol

  • Cold water

  • Chloroform

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Homogenization: Weigh the frozen tissue sample and add cold 80% methanol (e.g., 1 mL per 50 mg of tissue). Homogenize the tissue on ice until a uniform suspension is obtained.

  • Extraction:

    • Add cold water to the homogenate.

    • Add cold chloroform to create a biphasic mixture.

    • Vortex vigorously and centrifuge at high speed to separate the polar (upper aqueous phase) and non-polar (lower organic phase) layers.

  • Metabolite Collection: Carefully collect the upper aqueous phase containing the polar metabolites, including galactose and its phosphorylated derivatives.

  • Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): Re-suspend the dried metabolites in a derivatization agent (e.g., methoxyamine in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase their volatility for GC-MS analysis.[10]

Mass Spectrometry Analysis

The analysis of this compound and its metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis with Selected Ion Monitoring (SIM):

  • Principle: GC separates the derivatized metabolites based on their boiling points and polarity. The MS detector is set to monitor specific mass-to-charge (m/z) ratios corresponding to the deuterated and non-deuterated forms of galactose and its metabolites.

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms).

  • Exemplary GC-MS Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

    • SIM Ions (Illustrative - require experimental determination for specific derivatives):

      • Unlabeled Galactose derivative: e.g., m/z 204, 217, 361

      • This compound derivative: e.g., m/z 206, 219, 363

LC-MS/MS Analysis with Multiple Reaction Monitoring (MRM):

  • Principle: LC separates the metabolites in their native (underivatized) form. The tandem mass spectrometer is programmed to select a specific precursor ion (the metabolite of interest) and then fragment it, monitoring for a specific product ion. This provides high specificity and sensitivity.

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with a liquid chromatography system.

  • Exemplary LC-MS/MS Parameters:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for separating polar metabolites like sugars and sugar phosphates.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphorylated sugars.

    • MRM Transitions (Illustrative - require experimental optimization):

      • Galactose-d2: Precursor ion -> Product ion

      • Galactose-1-Phosphate-d2: Precursor ion -> Product ion (e.g., monitoring the loss of the phosphate group)

      • UDP-Galactose-d2: Precursor ion -> Product ion (e.g., monitoring the fragmentation of the UDP moiety)[14][15]

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of metabolic tracing studies.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation A Define Research Question B Select Animal Model A->B C Design this compound Dosing Regimen B->C D Prepare Tracer Solution C->D F Administer this compound D->F E Animal Acclimatization and Fasting E->F G Time-Course Sample Collection (Blood, Tissues) F->G H Sample Quenching and Storage G->H I Metabolite Extraction H->I J Derivatization (for GC-MS) I->J K GC-MS or LC-MS/MS Analysis J->K L Data Acquisition K->L M Peak Integration and Quantification L->M N Isotopic Enrichment Calculation M->N O Metabolic Flux Analysis N->O P Biological Interpretation O->P

General Experimental Workflow for this compound Tracing.

Applications in Drug Development and Disease Research

The use of this compound as a metabolic probe holds significant potential in several areas of biomedical research and drug development:

  • Galactosemia Research: this compound can be used to study the residual metabolic capacity in patients with different forms of galactosemia and to evaluate the efficacy of novel therapeutic interventions aimed at restoring or bypassing the deficient enzymatic step.

  • Oncology: Cancer cells often exhibit altered glucose and galactose metabolism. This compound can be employed to trace the contribution of galactose to tumor growth and to assess the impact of anti-cancer drugs on these metabolic pathways.

  • Neurobiology: Galactose is a component of cerebrosides and other important molecules in the brain. This compound can be used to study galactose transport and metabolism in the central nervous system and its role in neurodegenerative diseases.

  • Pharmacokinetics and Drug Delivery: D-galactose is sometimes used as a targeting moiety to deliver drugs to specific tissues, particularly the liver. This compound can be incorporated into such drug delivery systems to track their biodistribution and cellular uptake.

Conclusion

This compound is a valuable non-radioactive metabolic probe for the in vivo investigation of galactose metabolism. Its use, in conjunction with modern mass spectrometry techniques, allows for the detailed and dynamic assessment of metabolic fluxes, substrate utilization, and enzyme kinetics. The experimental protocols and data presented in this guide provide a foundation for researchers to design and implement studies using this compound to gain deeper insights into the role of galactose in health and disease, and to accelerate the development of novel therapeutic strategies. Further research to establish comprehensive quantitative datasets and standardized protocols for this compound will undoubtedly expand its application and impact in the field of metabolic research.

References

Methodological & Application

Application Notes and Protocols for D-Galactose-d2 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of biomolecule dynamics. The use of deuterated monosaccharides, such as D-Galactose-d2, allows for the non-radioactive labeling of newly synthesized glycans. Once incorporated into glycoproteins, the mass shift introduced by the deuterium label enables their differentiation from the pre-existing, unlabeled glycoprotein pool by mass spectrometry. This approach is invaluable for studying glycoprotein turnover, biosynthesis, and the effects of various stimuli or therapeutic agents on these processes.

D-Galactose is a key monosaccharide in the synthesis of a wide array of glycoproteins and glycolipids. It is metabolized through the Leloir pathway to form UDP-galactose, the activated sugar nucleotide donor for galactosyltransferases. By replacing standard D-galactose in the cell culture medium with this compound, the deuterated analog is incorporated into the glycan chains of newly synthesized glycoproteins. Subsequent analysis by mass spectrometry allows for the quantification of the rate of appearance of the labeled species, providing a direct measure of glycoprotein synthesis and turnover.

These application notes provide a detailed protocol for the metabolic labeling of cultured cells with this compound, subsequent isolation and preparation of N-linked glycans, and considerations for mass spectrometry analysis.

Data Presentation

Successful this compound labeling experiments require optimization of the label concentration and incubation time to ensure efficient incorporation without inducing cytotoxicity. The following tables present example data from such optimization experiments.

Table 1: Optimization of this compound Concentration

This table illustrates the effect of varying this compound concentrations on cell viability and the relative incorporation of the label into a model glycoprotein after a 24-hour incubation period.

This compound Concentration (mM)Cell Viability (%)Relative Label Incorporation (%)
0 (Control)1000
198 ± 215 ± 3
595 ± 345 ± 5
1092 ± 478 ± 6
2085 ± 585 ± 4
4060 ± 7Not Determined

Note: High concentrations of D-galactose (above 30-40 g/L or approximately 167-222 mM) have been shown to be toxic to some cell lines[1][2][3]. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line being used.

Table 2: Time-Course of this compound Incorporation

This table shows the time-dependent incorporation of 10 mM this compound into a model glycoprotein.

Incubation Time (hours)Relative Label Incorporation (%)
00
215 ± 2
640 ± 4
1265 ± 5
2478 ± 6
4888 ± 3

Experimental Protocols

This section provides a detailed methodology for this compound labeling in cell culture, from initial cell culture preparation to sample preparation for mass spectrometry analysis.

Part A: Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvesting. The exact seeding density will need to be optimized for the specific cell line.

  • Preparation of Labeling Medium:

    • Prepare the desired basal medium (e.g., DMEM, RPMI-1640) that is deficient in glucose and galactose.

    • Supplement the basal medium with dialyzed fetal bovine serum (dFBS) to the desired final concentration (typically 10%) to minimize the presence of unlabeled monosaccharides.

    • Add D-Glucose to a final concentration that supports cell health but does not completely inhibit galactose metabolism. A lower glucose concentration (e.g., 5 mM) may enhance galactose uptake and incorporation.

    • Add this compound from a sterile stock solution to the optimized final concentration (e.g., 10 mM, based on pilot experiments).

  • Metabolic Labeling:

    • When cells reach the desired confluency for starting the experiment (e.g., 40-50%), gently aspirate the standard growth medium.

    • Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Part B: Glycoprotein Extraction and N-Glycan Release
  • Cell Harvesting and Lysis:

    • After the labeling period, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold DPBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant containing the soluble proteins to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with a suitable buffer (e.g., 50 mM ammonium bicarbonate).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Add trypsin (or another suitable protease) at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • N-Glycan Release:

    • Heat-inactivate the trypsin at 95°C for 10 minutes.

    • Add Peptide-N-Glycosidase F (PNGase F) according to the manufacturer's instructions.

    • Incubate overnight at 37°C to release the N-linked glycans from the peptides.

Part C: Sample Preparation for Mass Spectrometry
  • Glycan Cleanup:

    • The released glycans need to be separated from peptides and other contaminants. This can be achieved using solid-phase extraction (SPE).

    • Condition a graphitized carbon or C18 SPE cartridge according to the manufacturer's protocol.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge to remove salts and peptides.

    • Elute the glycans using an appropriate solvent (e.g., a solution of acetonitrile and water with a small amount of trifluoroacetic acid).

  • Derivatization (Optional but Recommended):

    • To improve ionization efficiency in mass spectrometry, the released glycans can be derivatized, for example, by permethylation or fluorescent labeling.

  • Sample Reconstitution:

    • Dry the purified glycans in a vacuum centrifuge.

    • Reconstitute the sample in a solvent compatible with the mass spectrometry method to be used.

Visualization

Experimental_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells B Prepare this compound Labeling Medium C Metabolic Labeling (e.g., 24-48h) B->C D Harvest & Lyse Cells C->D E Protein Quantification D->E F Reduction & Alkylation E->F G Tryptic Digestion F->G H PNGase F Digestion (N-Glycan Release) G->H I Glycan Cleanup (SPE) H->I J Derivatization (Optional) I->J K Mass Spectrometry Analysis J->K

Caption: Experimental workflow for this compound labeling.

Leloir_Pathway Gal This compound (in medium) Gal_in Intracellular This compound Gal->Gal_in Transport Gal1P Galactose-1-Phosphate-d2 Gal_in->Gal1P GALK UDPGal UDP-Galactose-d2 Gal1P->UDPGal GALT LabeledGlycoprotein Labeled Glycoprotein UDPGal->LabeledGlycoprotein Galactosyltransferase Glycoprotein Nascent Glycoprotein Glycoprotein->LabeledGlycoprotein

Caption: Leloir pathway for this compound incorporation.

References

Application Notes and Protocols for D-Galactose-d2 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose, a reducing sugar, is widely utilized in preclinical research to establish animal models of accelerated aging. Chronic administration of D-Galactose induces systemic oxidative stress and metabolic changes that mimic natural aging processes, leading to cognitive decline, neurodegeneration, and cellular senescence.[1][2][3][4] The deuterated form, D-Galactose-d2, is a stable isotope-labeled molecule. While direct literature on the administration of this compound in animal models is limited, its primary application is inferred to be in metabolic tracing and pharmacokinetic studies. This document provides detailed protocols for the use of D-Galactose in establishing aging models and discusses the potential applications and inferred protocols for this compound based on the principles of stable isotope labeling in metabolic research.

Part 1: D-Galactose for Induction of Aging Animal Models

Overview

Chronic systemic administration of D-Galactose is a well-established method to induce an accelerated aging phenotype in rodents.[1][3][4][5] This model is characterized by increased oxidative stress, inflammation, and the formation of advanced glycation end products (AGEs), leading to age-related pathologies.[2][6][7][8]

Data Presentation: D-Galactose Administration Protocols for Aging Models
Animal ModelDosage RangeAdministration RouteDurationKey Phenotypes ObservedReferences
Mice (e.g., C57BL/6J, ICR) 50 - 500 mg/kg/daySubcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)6 - 10 weeksCognitive impairment, neurodegeneration, oxidative damage, decreased antioxidant enzyme activity.[1][2][9][10]
Rats (e.g., Wistar, Sprague-Dawley) 100 - 500 mg/kg/dayIntraperitoneal (i.p.), Oral (p.o.)4 - 8 weeksMemory and learning deficits, increased oxidative stress markers in the brain, mitochondrial dysfunction.[3][11][12][13][14][15]
Experimental Protocols: D-Galactose-Induced Aging Model

Objective: To induce an accelerated aging phenotype in mice for the evaluation of anti-aging interventions.

Materials:

  • D-Galactose (Sigma-Aldrich, Cat. No. G0750 or equivalent)

  • Sterile 0.9% saline solution

  • 8-week-old C57BL/6J mice

  • Standard laboratory animal housing and diet

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Biochemical assay kits for oxidative stress markers (e.g., SOD, MDA)

Procedure:

  • Animal Acclimatization: Acclimate 8-week-old C57BL/6J mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into a control group and a D-Galactose-treated group.

  • Preparation of D-Galactose Solution: Dissolve D-Galactose in sterile 0.9% saline to a final concentration appropriate for the desired dosage (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a 10 mg/mL solution to inject 0.25 mL).

  • Administration:

    • Control Group: Administer an equivalent volume of sterile 0.9% saline via subcutaneous injection daily.

    • D-Galactose Group: Administer D-Galactose solution at a dose of 100-125 mg/kg via subcutaneous injection daily.[4]

  • Duration: Continue the daily injections for 8 consecutive weeks.

  • Monitoring: Monitor the general health, body weight, and food/water intake of the animals throughout the study.

  • Outcome Assessment:

    • Behavioral Testing: In the final week of treatment, perform behavioral tests such as the Morris water maze to assess learning and memory.

    • Biochemical Analysis: At the end of the study, euthanize the animals and collect blood and tissue samples (e.g., brain, liver) for the analysis of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzyme activities (e.g., superoxide dismutase - SOD).[7][8][9]

    • Histopathology: Perform histological analysis of brain tissue to assess for neurodegenerative changes.

Signaling Pathways in D-Galactose-Induced Aging

D-Galactose administration has been shown to modulate several signaling pathways associated with aging, oxidative stress, and inflammation.

D_Galactose_Signaling D_Gal D-Galactose ROS Increased ROS (Reactive Oxygen Species) D_Gal->ROS AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs NF_kB NF-κB Activation ROS->NF_kB RAGE RAGE AGEs->RAGE RAGE->NF_kB Inflammation Neuroinflammation (↑ IL-1β, ↑ TNF-α) NF_kB->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Cognitive_Impairment Cognitive Impairment Apoptosis->Cognitive_Impairment

Caption: D-Galactose induced aging signaling pathway.

Part 2: Inferred Applications and Protocols for this compound

Overview

Based on the applications of other deuterated molecules in biomedical research, this compound is a valuable tool for in vivo metabolic tracing and pharmacokinetic studies. The deuterium label allows for the differentiation of exogenously administered galactose from the endogenous pool, enabling precise measurement of its absorption, distribution, metabolism, and excretion (ADME).

Potential Applications of this compound
  • Metabolic Flux Analysis: Tracing the metabolic fate of galactose through various pathways, such as its conversion to glucose.

  • Pharmacokinetic Studies: Determining the bioavailability, clearance rate, and volume of distribution of galactose.

  • Glycoprotein and Glycolipid Synthesis: Investigating the incorporation of galactose into complex carbohydrates.

  • Disease Model Research: Studying alterations in galactose metabolism in models of diseases like galactosemia or diabetes.

Inferred Experimental Protocol: Oral Gavage Administration of this compound for Metabolic Tracing

Objective: To trace the metabolic fate of orally administered this compound in rats.

Materials:

  • This compound

  • Sterile water for injection

  • 8-week-old Wistar rats

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue collection tools

  • Mass spectrometer for analyzing deuterated metabolites

Procedure:

  • Animal Acclimatization and Fasting: Acclimate 8-week-old Wistar rats for one week. Fast the animals overnight prior to the experiment to ensure absorption of the tracer.

  • Preparation of this compound Solution: Dissolve this compound in sterile water to a concentration suitable for oral gavage (e.g., 200 mg/kg).[3]

  • Administration: Administer the this compound solution to the fasted rats via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120 minutes) to measure the concentration of this compound and its metabolites in plasma.[3]

    • Tissues: At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, small intestine) for analysis of this compound incorporation into glycogen and other macromolecules.

  • Sample Analysis:

    • Prepare plasma and tissue homogenates for analysis.

    • Utilize mass spectrometry to quantify the levels of this compound and its deuterated metabolites.

  • Data Analysis: Analyze the time-course data to determine the pharmacokinetic parameters and metabolic flux of this compound.

Experimental Workflow for this compound Metabolic Tracing

D_Galactose_d2_Workflow Start Fasted Animal Model (e.g., Wistar Rat) Admin Oral Gavage of This compound Start->Admin Collection Time-course Sample Collection (Blood, Tissues) Admin->Collection Analysis Mass Spectrometry Analysis of Deuterated Metabolites Collection->Analysis Data Pharmacokinetic & Metabolic Flux Analysis Analysis->Data End Elucidation of Galactose Metabolism Data->End

Caption: Workflow for this compound metabolic studies.

Conclusion

References

Application Note: Quantitative Glycan Analysis Using D-Galactose-d2 Metabolic Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences protein function, cellular processes, and disease pathology. The dynamic nature of glycan structures presents a significant analytical challenge. Stable isotope labeling of glycans in combination with mass spectrometry has emerged as a powerful technique for the quantitative analysis of glycan dynamics.[1][2] This application note details a robust method for the metabolic labeling of glycans using D-Galactose-d2, followed by mass spectrometry-based quantification.

Metabolic labeling involves introducing a stable isotope-labeled precursor into cellular metabolic pathways, leading to its incorporation into newly synthesized biomolecules.[2] D-galactose is a key monosaccharide in the synthesis of complex glycans.[3][4] By providing cells with this compound, the deuterium label is incorporated into galactose-containing glycans. Mass spectrometry can then distinguish between the labeled ("heavy") and unlabeled ("light") glycan populations, enabling the relative quantification of glycan turnover and expression changes under different experimental conditions. This approach is invaluable for biomarker discovery, monitoring disease progression, and assessing the efficacy of therapeutic interventions in drug development.[5]

Experimental Protocols

This section provides a detailed methodology for the mass spectrometry analysis of this compound labeled glycans, from cell culture to data analysis.

Metabolic Labeling of Cells with this compound
  • Cell Culture: Culture cells of interest (e.g., mammalian cell lines) in standard glucose-containing medium to ~80% confluency.

  • Labeling Medium Preparation: Prepare a glucose-free culture medium supplemented with dialyzed fetal bovine serum and the desired final concentration of this compound. A typical starting concentration is 1 mM, but this should be optimized for the specific cell line and experimental goals.

  • Washing: Gently wash the cells once with glucose-free medium to remove residual glucose.[6]

  • Labeling: Replace the standard medium with the prepared this compound labeling medium.

  • Incubation: Incubate the cells for a specific duration (e.g., 24-72 hours) to allow for the incorporation of the isotopic label into the cellular glycans. The optimal incubation time will depend on the rate of glycan biosynthesis in the chosen cell line.[7]

Glycoprotein Extraction and Glycan Release
  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • N-Glycan Release:

    • Denature an aliquot of the protein lysate by heating.

    • Add PNGase F, an enzyme that cleaves N-linked glycans from glycoproteins, and incubate according to the manufacturer's instructions (typically at 37°C for 18 hours).[6]

  • O-Glycan Release (Optional): O-linked glycans can be released via reductive β-elimination.[7]

Glycan Purification
  • Solid-Phase Extraction (SPE): Purify the released glycans using a C18 SPE cartridge to remove peptides and other contaminants.[6]

  • Further Purification (Optional): For more complex samples, additional purification steps such as hydrophilic interaction liquid chromatography (HILIC) SPE may be employed.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the purified glycans using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5][8]

    • Chromatography: Separate the glycans on a HILIC column.[9]

    • Mass Spectrometry: Acquire data in both full scan MS and tandem MS (MS/MS) modes. The full scan will show the isotopic pairs of light and heavy glycans, while MS/MS will provide fragmentation data for structural confirmation.[5]

Data Analysis
  • Glycan Identification: Identify the glycan structures based on their accurate mass and fragmentation patterns using glycan databases and specialized software.

  • Quantification: Calculate the relative abundance of each glycan by comparing the peak areas of the light (unlabeled) and heavy (this compound labeled) isotopic peaks in the full scan MS spectra.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of this compound Labeled N-Glycans in Control vs. Treated Cells

Glycan Composition (HexNAc)Hex(Fuc)(NeuAc)m/z (Light)m/z (Heavy, +2 Da per Gal)Fold Change (Treated/Control)p-value
(4)5(1)0956.84960.851.20.045
(4)5(1)11102.901106.910.80.062
(5)6(1)01119.921123.932.50.001
(5)6(1)11265.981269.991.80.013
(5)6(1)21412.041416.050.50.005

This table is a representative example. Actual m/z values will depend on the specific glycan structures and the number of incorporated this compound residues.

Visualization of Metabolic Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows.

Leloir_Pathway DGal_d2 This compound (extracellular) Gal_d2 Galactose-d2 (intracellular) DGal_d2->Gal_d2 Gal1P_d2 Galactose-1-P-d2 Gal_d2->Gal1P_d2 UDPGal_d2 UDP-Galactose-d2 Gal1P_d2->UDPGal_d2 Glycans_d2 Labeled Glycans UDPGal_d2->Glycans_d2

Caption: Metabolic incorporation of this compound via the Leloir pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Labeling 2. This compound Labeling Cell_Culture->Labeling Lysis 3. Cell Lysis Labeling->Lysis Glycan_Release 4. Glycan Release (PNGase F) Lysis->Glycan_Release Purification 5. Glycan Purification (SPE) Glycan_Release->Purification LCMS 6. LC-MS/MS Analysis Purification->LCMS Data_Analysis 7. Data Analysis & Quantification LCMS->Data_Analysis

Caption: Experimental workflow for this compound labeled glycan analysis.

References

Application Notes and Protocols for NMR Spectroscopic Detection of D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide involved in numerous biological processes, including energy metabolism and the formation of glycoproteins and glycolipids. The selective introduction of deuterium at specific positions in the galactose molecule, such as at the C-2 position to create D-Galactose-d2, provides a powerful tool for investigating its metabolic fate and interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for studying deuterated molecules, as it can provide detailed structural and dynamic information in a non-invasive manner.[]

Selective deuterium labeling simplifies complex ¹H NMR spectra by replacing protons with deuterium, which is NMR-inactive at proton frequencies. This spectral simplification aids in conformational analysis and is particularly useful for studying carbohydrates bound to proteins.[] This document provides detailed application notes and experimental protocols for the detection and analysis of this compound using NMR spectroscopy.

Applications

Metabolic Pathway Tracing

Deuterium-labeled carbohydrates like this compound serve as "label-free" substrates to trace metabolic pathways.[] By monitoring the appearance of the deuterium label in various metabolites over time, researchers can elucidate the kinetics and branch points of galactose metabolism. For instance, the conversion of this compound to glucose-d1 (via the Leloir pathway) and its subsequent entry into glycolysis can be tracked by observing the characteristic deuterium signals in the NMR spectra of cell extracts or even in vivo.

Probing Protein-Carbohydrate Interactions

NMR techniques such as Saturation Transfer Difference (STD) NMR are highly effective for studying the binding of ligands to proteins.[2][3] Using this compound can simplify the STD-NMR spectrum, making it easier to identify the binding epitope of the carbohydrate. By selectively saturating the protein's resonances, magnetization is transferred to the protons of the bound this compound. The deuterated position will not show a signal in the ¹H STD-NMR spectrum, thus confirming its lack of close contact with the protein surface.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for D-Galactose in D₂O. The deuteration at the C-2 position in this compound will lead to specific changes in the NMR spectrum.

Expected Effects of Deuteration at C-2 on NMR Spectra:

  • ¹H NMR: The proton signal corresponding to H-2 will be absent. The coupling patterns of adjacent protons (H-1 and H-3) will be simplified due to the absence of coupling to H-2. A small upfield isotope shift (typically 0.01-0.05 ppm) may be observed for the neighboring protons.

  • ¹³C NMR: The C-2 signal will exhibit a characteristic triplet splitting pattern in the proton-coupled ¹³C spectrum due to the one-bond coupling with deuterium (a spin-1 nucleus). In the proton-decoupled ¹³C spectrum, the C-2 signal will be a singlet, but its intensity will be significantly lower, and its relaxation time will be longer compared to protonated carbons. A small upfield isotope shift (typically 0.1-0.5 ppm) is expected for the C-2 carbon and smaller shifts for adjacent carbons.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for D-Galactose in D₂O

Protonα-pyranose δ (ppm)α-pyranose J (Hz)β-pyranose δ (ppm)β-pyranose J (Hz)
H-15.23³J(H1,H2) = 3.74.65³J(H1,H2) = 7.9
H-23.853.55
H-33.953.68
H-44.183.92
H-54.033.78
H-6a3.783.78
H-6b3.783.78

Data compiled from various sources, including the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). Actual values may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ) for D-Galactose in D₂O [4]

Carbonα-pyranose δ (ppm)β-pyranose δ (ppm)
C-193.697.9
C-269.873.4
C-370.774.3
C-470.870.2
C-572.076.6
C-662.762.5

Data from Omicron Biochemicals, Inc. for D-[1-¹³C]galactose, which provides a reliable reference for chemical shifts.[4]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR spectroscopy.

Materials:

  • This compound (5-25 mg for ¹H NMR, higher for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, 99.9%)

  • NMR tube (5 mm, high precision)

  • Pipettes and pipette tips

  • Vortex mixer

  • Filter (e.g., a Pasteur pipette with a small plug of glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of D₂O to the vial.

  • Dissolution: Gently vortex the vial until the sample is completely dissolved.

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Equilibration: Allow the sample to equilibrate at the desired temperature before placing it in the NMR spectrometer. For studies of anomeric equilibrium, this may take several hours.

Protocol 2: ¹H NMR Spectroscopy

This protocol describes the acquisition of a standard one-dimensional ¹H NMR spectrum.

Instrument:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans (ns): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons)

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 12-16 ppm

  • Solvent Suppression: Use a presaturation pulse sequence if the residual HDO signal is too intense.

Processing Parameters:

  • Apodization: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to an internal standard (e.g., DSS or TSP at 0.00 ppm) or to the residual HDO signal (approximately 4.79 ppm at 25 °C).

Protocol 3: Saturation Transfer Difference (STD) NMR for Protein Interaction

This protocol outlines the key steps for performing an STD-NMR experiment to study the binding of this compound to a protein.

Sample Preparation:

  • Prepare a solution containing the target protein (typically 10-50 µM) and a 50- to 100-fold excess of this compound in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).[2]

Acquisition Parameters (Example):

  • Pulse Program: A standard STD pulse sequence with water suppression (e.g., stddiffesgp on Bruker instruments).[5]

  • On-Resonance Saturation: Set the saturation frequency to a region where only protein resonances appear (e.g., 0.5 to -1.0 ppm for aliphatic protons or 7.0 to 8.0 ppm for aromatic protons).

  • Off-Resonance Saturation: Set the off-resonance frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).

  • Saturation Time (d20): Typically between 0.5 and 2 seconds. This should be optimized for the specific system.[2]

  • Number of Scans (ns): A multiple of 8 or 16 for proper phase cycling. The total number of scans will depend on the sample concentration and binding affinity.

Data Processing and Analysis:

  • Process the on-resonance and off-resonance FIDs separately.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • The STD spectrum will only show signals from the protons of this compound that are in close proximity to the protein upon binding.

  • The absence of a signal from the H-2 position in a non-deuterated galactose STD spectrum would indicate that this position is not in close contact with the protein. In the case of this compound, the absence of the H-2 proton simplifies the spectrum and the analysis of the remaining proton signals.

Visualizations

Galactose_Metabolism cluster_blood Bloodstream cluster_cell Hepatocyte D-Galactose-d2_blood This compound D-Galactose-d2_cell This compound D-Galactose-d2_blood->D-Galactose-d2_cell Transport Galactose-1P-d2 Galactose-1-phosphate-d2 D-Galactose-d2_cell->Galactose-1P-d2 Galactokinase (GALK) UDP-Galactose-d2 UDP-Galactose-d2 Galactose-1P-d2->UDP-Galactose-d2 Galactose-1-phosphate uridylyltransferase (GALT) UDP-Glucose-d1 UDP-Glucose-d1 UDP-Galactose-d2->UDP-Glucose-d1 UDP-galactose 4-epimerase (GALE) Glucose-1P-d1 Glucose-1-phosphate-d1 UDP-Glucose-d1->Glucose-1P-d1 via GALT Glucose-6P-d1 Glucose-6-phosphate-d1 Glucose-1P-d1->Glucose-6P-d1 Phosphoglucomutase Glycolysis Glycolysis Glucose-6P-d1->Glycolysis

Caption: Metabolic fate of this compound via the Leloir pathway.

STD_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Prepare Protein Solution (e.g., 20 µM in D2O buffer) C Mix Protein and Ligand (e.g., 1:100 ratio) A->C B Prepare this compound Stock (e.g., 20 mM in D2O buffer) B->C D Acquire Off-Resonance Spectrum (saturate at ~30 ppm) C->D E Acquire On-Resonance Spectrum (saturate protein at ~-0.5 ppm) C->E F Subtract On- from Off-Resonance to get STD Spectrum D->F E->F G Integrate Signals in STD Spectrum F->G H Identify Protons with Strongest STD Effect (Binding Epitope) G->H

References

Quantifying D-Galactose-d2 Enrichment in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the enrichment of deuterium-labeled D-Galactose (D-Galactose-d2) in various biological samples. This stable isotope tracer is a powerful tool for studying galactose metabolism, flux through the Leloir pathway, and its incorporation into glycoconjugates in both healthy and diseased states. The following protocols and data serve as a guide for researchers embarking on metabolic studies using this compound.

Introduction

D-Galactose is a C-4 epimer of glucose and a key monosaccharide in cellular metabolism and the biosynthesis of glycoproteins and glycolipids.[1] Introducing a stable isotope label, such as deuterium (d2), into the D-galactose molecule allows for the precise tracing and quantification of its metabolic fate within a biological system. This compound can be used as an internal standard for accurate quantification or as a tracer to measure metabolic flux and the rate of incorporation into complex carbohydrates.[2] This is particularly relevant in studying diseases such as galactosemia, a rare genetic disorder affecting the body's ability to metabolize galactose, and in understanding the role of galactosylation in protein function and disease progression.[1][3]

The primary pathway for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[4][5] By tracking the incorporation of this compound through this and other related pathways, researchers can gain valuable insights into cellular metabolism and disease pathophysiology.

Signaling Pathway: The Leloir Pathway

The catabolism of D-galactose is primarily carried out through the Leloir pathway. This series of enzymatic reactions converts D-galactose into the metabolically versatile glucose-1-phosphate.

Leloir_Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose Galactose Mutarotase (GALM) Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate Galactokinase (GALK) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose Galactose-1-phosphate uridylyltransferase (GALT) UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-galactose 4-epimerase (GALE) Glycoconjugates Glycoconjugates UDP-Galactose->Glycoconjugates Glycosyltransferases Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis Phosphoglucomutase

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound enrichment involves sample collection, preparation, derivatization, and analysis by mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) Internal_Standard Addition of Internal Standard (e.g., 13C-Galactose) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Glucose_Removal Enzymatic Removal of Glucose (Glucose Oxidase) Extraction->Glucose_Removal Derivatization Derivatization (e.g., Aldononitrile Pentaacetate) Glucose_Removal->Derivatization LCMS_Analysis LC-MS/MS or GC-MS Analysis Derivatization->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

The following are example protocols for the quantification of this compound in plasma and tissue samples. These should be optimized for specific experimental conditions.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol is adapted from a method for quantifying D-galactose in human plasma.[2]

1. Materials and Reagents:

  • This compound

  • [U-13C6]D-galactose (internal standard)

  • Glucose oxidase

  • Ion-exchange resin (e.g., Dowex 1x8 and 50WX8)

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Ethyl acetate

  • Acetonitrile

  • Human plasma

2. Sample Preparation:

  • To 100 µL of plasma, add a known amount of [U-13C6]D-galactose as an internal standard.

  • Add 10 units of glucose oxidase and incubate at 37°C for 1 hour to remove endogenous glucose.

  • Deproteinize the sample by adding 400 µL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in water and apply to a mixed-bed ion-exchange column (Dowex 1x8 and Dowex 50WX8) to remove charged interfering molecules.

  • Elute the neutral monosaccharides with water and dry the eluate.

3. Derivatization (Aldononitrile Pentaacetate):

  • To the dried sample, add 50 µL of a solution containing 32 mg/mL hydroxylamine hydrochloride in pyridine.

  • Incubate at 90°C for 30 minutes.

  • Cool the sample and add 100 µL of acetic anhydride.

  • Incubate at 90°C for 1 hour.

  • After cooling, evaporate the reagents under nitrogen and reconstitute the sample in 100 µL of ethyl acetate.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Ionization Mode: Positive Chemical Ionization (PCI) with methane

  • Monitored Ions: Monitor the [MH-60]+ ions for D-galactose (m/z 328), this compound (m/z 330), and [U-13C6]D-galactose (m/z 334).

5. Quantification:

  • Calculate the peak area ratios of this compound to the internal standard ([U-13C6]D-galactose).

  • Determine the concentration of this compound in the sample using a standard curve prepared with known concentrations of this compound.

Protocol 2: Quantification of this compound in Tissue Homogenates by LC-MS/MS

This protocol provides a general framework for tissue analysis.

1. Materials and Reagents:

  • This compound

  • [U-13C6]D-galactose (internal standard)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Homogenizer

2. Sample Preparation:

  • Weigh approximately 50 mg of frozen tissue.

  • Add a known amount of [U-13C6]D-galactose internal standard.

  • Add 500 µL of ice-cold 80% methanol and homogenize the tissue thoroughly.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a vacuum.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • D-Galactose: Precursor ion [M+Na]+ -> Product ion

    • This compound: Precursor ion [M+d2+Na]+ -> Product ion

    • [U-13C6]D-galactose: Precursor ion [M+6+Na]+ -> Product ion (Note: Specific MRM transitions need to be optimized for the instrument used)

4. Quantification:

  • Calculate the peak area ratios of this compound to the internal standard.

  • Determine the concentration and enrichment of this compound using a standard curve.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantitative Performance of this compound Analysis by GC-MS in Plasma

ParameterValue
Linearity Range0.1 - 100 µM
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.1 µM
Intra-day Precision (CV%)
Low QC (0.5 µM)< 10%
Mid QC (10 µM)< 8%
High QC (80 µM)< 5%
Inter-day Precision (CV%)
Low QC (0.5 µM)< 12%
Mid QC (10 µM)< 10%
High QC (80 µM)< 7%
Recovery (%) 92 - 105%

Table 2: Example of this compound Enrichment Data in a Cell Culture Experiment

Cell LineTreatmentTime (hours)This compound Enrichment (%)
HEK293Control (Unlabeled Galactose)24< 0.1
HEK2931 mM this compound615.2 ± 1.8
HEK2931 mM this compound1232.5 ± 2.5
HEK2931 mM this compound2455.8 ± 3.1
Galactosemia ModelControl (Unlabeled Galactose)24< 0.1
Galactosemia Model1 mM this compound245.3 ± 0.9

(Note: The data in these tables are for illustrative purposes and should be replaced with actual experimental results.)

Conclusion

The use of this compound as a metabolic tracer, coupled with sensitive and specific mass spectrometric techniques, provides a powerful approach to investigate galactose metabolism and its role in health and disease. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust studies for quantifying this compound enrichment in a variety of biological samples. Careful optimization of sample preparation and analytical methods will ensure high-quality, reproducible data for advancing our understanding of glycobiology.

References

Application Note: D-Galactose-d2 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for utilizing deuterium-labeled D-Galactose (D-Galactose-d2) as a stable isotope tracer for metabolic flux analysis (MFA). These guidelines are intended to assist researchers in tracking the metabolic fate of galactose through key pathways, quantifying pathway activity, and understanding cellular metabolism in various biological contexts, including disease states and drug development.

Introduction to D-Galactose Metabolism and Isotope Tracing

D-Galactose is a C-4 epimer of glucose and a critical monosaccharide in cellular metabolism. It primarily enters central carbon metabolism through the Leloir pathway, where it is converted into glucose-6-phosphate (G6P).[1][2] This G6P can then enter glycolysis for energy production or the Pentose Phosphate Pathway (PPP) to generate NADPH and precursors for nucleotide biosynthesis.[3][4]

Stable isotope tracing is a powerful technique used to follow the journey of atoms from a labeled nutrient (tracer) through metabolic networks.[5][6][7] By introducing this compound into a biological system and using mass spectrometry (MS) to measure the incorporation of deuterium into downstream metabolites, researchers can quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).[8][9][10] This approach provides a dynamic view of cellular physiology that static metabolomic measurements alone cannot offer.[9][10]

Applications in Research and Drug Development:

  • Oncology: Investigating how cancer cells reprogram galactose metabolism to support proliferation and survival.[11]

  • Inborn Errors of Metabolism: Studying diseases like galactosemia by tracing the effects of enzyme deficiencies on galactose processing.[12][13]

  • Neurodegenerative Diseases: D-galactose administration has been used to create accelerated aging models, making this compound a potential tool to study metabolic shifts in this context.[14][15][16]

  • Drug Discovery: Assessing the impact of therapeutic compounds on specific metabolic pathways involving galactose.[11][17]

Key Metabolic Pathways for this compound Tracing

When this compound is introduced to cells, the deuterium label can be traced through several interconnected pathways.

  • Leloir Pathway: The canonical pathway for galactose assimilation, converting D-Galactose to UDP-glucose. The key enzymes are Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE).[18][19]

  • Glycolysis: Following its conversion to G6P, the labeled carbon backbone enters glycolysis to produce pyruvate, lactate, and ATP.[20]

  • Pentose Phosphate Pathway (PPP): G6P can be shuttled into the PPP, a critical pathway for generating NADPH for reductive biosynthesis and pentose sugars for nucleotide synthesis.[3][4][20]

  • UDP-Sugar Synthesis: UDP-galactose and UDP-glucose are essential precursors for the glycosylation of proteins and lipids, a critical cellular process.[19][21][22]

Below is a diagram illustrating the entry of D-Galactose into these central metabolic pathways.

Galactose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Gal_d2 This compound Gal1P Galactose-1-P-d2 Gal_d2->Gal1P GALK UDPGal UDP-Galactose-d2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-d2 UDPGal->UDPGlc GALE Glc1P Glucose-1-P-d2 UDPGlc->Glc1P UGP G6P Glucose-6-P-d2 Glc1P->G6P PGM F6P Fructose-6-P-d2 G6P->F6P PGI PPP_node Pentose Phosphate Pathway G6P->PPP_node G6PD Pyruvate Pyruvate-d(n) F6P->Pyruvate Glycolysis Lactate Lactate-d(n) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA NADPH NADPH PPP_node->NADPH Ribose5P Ribose-5-P-d2 PPP_node->Ribose5P

Caption: Metabolic fate of this compound in central carbon metabolism.

Experimental Workflow and Protocols

A typical metabolic flux experiment using this compound involves several key stages: cell culture and isotope labeling, metabolite extraction, analytical measurement, and data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis culture 1. Cell Culture (Reach exponential growth) labeling 2. Isotope Labeling (Switch to this compound media) culture->labeling quench 3. Metabolic Quenching (Rapidly halt metabolism) labeling->quench extract 4. Metabolite Extraction (e.g., with 80% Methanol) quench->extract lcms 5. LC-MS/MS Analysis (Detect labeled metabolites) extract->lcms data 6. Data Processing (Peak integration, isotopologue distribution) lcms->data mfa 7. Metabolic Flux Analysis (Calculate reaction rates) data->mfa

Caption: General experimental workflow for this compound flux analysis.
Protocol: Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Labeling medium: Glucose-free DMEM supplemented with this compound at the desired concentration (e.g., 10 mM) and dFBS.

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow in standard medium until they reach 70-80% confluency in the exponential growth phase.

  • Medium Removal: Aspirate the standard culture medium from the cells.

  • Washing: Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled medium.

  • Labeling Initiation: Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Place the cells back in the incubator (37°C, 5% CO2) for a predetermined duration. The incubation time depends on the pathways of interest; glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.[5]

Protocol: Metabolite Extraction

This protocol describes a common method for quenching metabolism and extracting polar metabolites.

Materials:

  • Cold (-80°C) 80% methanol (LC-MS grade)

  • Cold (4°C) PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >15,000 x g at 4°C

Procedure:

  • Quenching: After the labeling period, rapidly aspirate the labeling medium. Immediately place the culture dish on dry ice and add the cold 80% methanol to quench all enzymatic activity.

  • Cell Lysis and Scraping: Place the dish on ice. Scrape the cells in the methanol solution and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Protocol: LC-MS/MS Analysis

Analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

General Method:

  • Chromatography: Separate metabolites using a suitable column, such as a HILIC or reversed-phase C18 column, depending on the metabolites of interest.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for detecting phosphorylated intermediates of glycolysis and the PPP.

  • Detection: Use Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) to specifically look for the mass isotopologues of key metabolites. For a this compound tracer, you will be looking for metabolites with a mass shift of +2 (M+2) or related fragments.

  • Data Acquisition: Acquire data across the full elution profile to capture all relevant metabolites.

Data Presentation and Analysis

The primary output from the LC-MS analysis is the mass isotopologue distribution (MID) for each detected metabolite. This data shows the fraction of each metabolite pool that contains 0, 1, 2, or more deuterium atoms.

Isotopic Enrichment Calculation

Isotopic enrichment is calculated to determine the percentage of a metabolite pool that is labeled from the this compound tracer.

  • Fractional Enrichment (FE): FE = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)

  • Correct for Natural Abundance: The raw MID data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to isolate the enrichment from the this compound tracer.

Data Tables

Quantitative data should be summarized in clear, structured tables. Below are illustrative examples of how to present such data.

Table 1: Example Mass Isotopologue Distribution (MID) for Key Metabolites This table shows hypothetical fractional abundances for metabolites after labeling with this compound.

MetaboliteM+0M+1M+2M+3+Fractional Enrichment
Glucose-6-Phosphate0.350.050.600.0065%
Fructose-6-Phosphate0.400.050.550.0060%
Ribose-5-Phosphate0.700.040.260.0030%
Lactate0.500.300.150.0550%

Table 2: Comparative Metabolic Fluxes Under Different Conditions This table illustrates how final flux data can be presented to compare a control group with a drug-treated group. Flux values are often normalized.

Metabolic Reaction (Flux)Control (Relative Flux)Drug-Treated (Relative Flux)% Change
Galactokinase (GALK)100 ± 8102 ± 10+2%
G6P -> PPP (G6PD)15 ± 225 ± 3+67%
Phosphofructokinase (PFK)85 ± 760 ± 6-29%
Lactate Dehydrogenase (LDH)70 ± 545 ± 4-36%

Table 3: Quantitative Metabolite Data from Related Studies The following data, adapted from studies on galactosemia, demonstrates the range of concentrations that can be measured for key galactose metabolites in erythrocytes using stable isotope dilution methods.[12][13]

Subject GroupGalactose-1-Phosphate (µmol/L RBC)[12]Free Galactose (µmol/L RBC)[12]
Healthy Subjects1.9 ± 0.50.43 ± 0.20
Galactosemia Patients (on diet)142 ± 383.8 ± 1.7
Heterozygous Parents1.4 ± 0.20.49 ± 0.19

Data presented as mean ± SD.

Conclusion

Using this compound as a tracer for metabolic flux analysis offers a robust method for dissecting the complexities of cellular metabolism. It allows for the quantitative assessment of key metabolic pathways, providing valuable insights for basic research, disease modeling, and drug development. The protocols and guidelines presented here offer a foundation for researchers to design and execute successful stable isotope tracing experiments. Careful optimization of labeling times, extraction procedures, and analytical methods is critical for achieving high-quality, reproducible results.

References

Application Notes and Protocols for D-Galactose-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Galactose-d2 as an internal standard in mass spectrometry-based quantitative analysis of D-galactose. The following sections outline the principles, experimental procedures, data analysis, and best practices for employing this stable isotope-labeled standard to ensure accurate and precise quantification of galactose in various biological matrices.

Introduction

D-galactose is a C-4 epimer of glucose that plays a crucial role in cellular metabolism and energy production through the Leloir pathway. Inborn errors in this pathway lead to the genetic disorder galactosemia, characterized by the toxic accumulation of galactose and its metabolites. Accurate quantification of galactose in biological samples such as plasma, urine, and dried blood spots is essential for the diagnosis, monitoring, and management of galactosemia, as well as for research in glycobiology and metabolic disorders.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this approach. This compound is an ideal internal standard as it shares identical physicochemical properties with the endogenous analyte, D-galactose. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

Principles of Stable Isotope Dilution Mass Spectrometry

The core principle of SID-MS is the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow. The ratio of the mass spectrometric signal of the endogenous analyte to that of the internal standard is then used to calculate the concentration of the analyte. Since the analyte and the internal standard are affected proportionally by variations in the analytical process, their ratio remains constant, leading to highly reliable and reproducible results.

Experimental Protocols

This section details the methodologies for the quantitative analysis of D-galactose in human plasma using this compound as an internal standard, primarily based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The following protocol is adapted from established methods for hexose analysis and should be optimized in the user's laboratory.

Materials and Reagents
  • D-Galactose (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc sulfate heptahydrate

  • Perchloric acid

  • Human plasma (or other biological matrix)

Sample Preparation

A protein precipitation method is commonly used for the extraction of galactose from plasma samples.

  • Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 10 µg/mL). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for LC-MS/MS analysis of galactose. These parameters will require optimization on the specific instrument being used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Amide-based column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) suitable for hydrophilic interaction liquid chromatography (HILIC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 80% B, hold for 1 min, decrease to 20% B over 5 min, hold for 2 min, return to 80% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the assay. The following are predicted MRM transitions for D-galactose and this compound. Note: These transitions are based on the known fragmentation of galactose and the mass shift introduced by the deuterium labels. They must be experimentally confirmed and optimized on the user's mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Galactose181.1 [M+H]+163.1To be optimized
D-Galactose181.1 [M+H]+103.1To be optimized
This compound 183.1 [M+H]+ 165.1 To be optimized
This compound 183.1 [M+H]+ 105.1 To be optimized

Data Presentation and Quantitative Analysis

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of D-galactose into a blank matrix (e.g., charcoal-stripped plasma) and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

The following table presents representative quantitative data from a study using a stable isotope-labeled galactose internal standard (D-[¹³C]Galactose) with a GC-MS method, which can serve as a benchmark for a method using this compound with LC-MS/MS.[1]

ParameterResult
Linearity Range 0.1 - 5.0 µmol/L
Correlation Coefficient (r²) > 0.99
Within-run CV% < 15%
Between-run CV% < 15%
Limit of Quantification (LOQ) < 0.02 µmol/L
Precision and Accuracy

The precision of the method is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range in multiple replicates on the same day (intra-day precision) and on different days (inter-day precision). The accuracy is determined by comparing the measured concentration to the nominal concentration of the QC samples. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) for both precision (as coefficient of variation, CV%) and accuracy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is Spike with This compound (10 µL) sample->is ppt Protein Precipitation (400 µL Acetonitrile) is->ppt centrifuge Centrifugation (10,000 x g, 10 min) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation (Nitrogen Stream, 40°C) supernatant->evap recon Reconstitution (100 µL Mobile Phase) evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Workflow for the preparation of plasma samples for galactose quantification.

Logical Relationship of SID-MS

sidms_logic cluster_sample Sample analyte Endogenous Analyte (D-Galactose) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Quantification ratio->quantification

Caption: The logical flow of quantification using an internal standard in mass spectrometry.

Galactose Metabolism via the Leloir Pathway

leloir_pathway gal Galactose gal1p Galactose-1-Phosphate gal->gal1p Galactokinase (GALK) udpgal UDP-Galactose gal1p->udpgal Galactose-1-Phosphate Uridylyltransferase (GALT) glc1p Glucose-1-Phosphate udpglc UDP-Glucose udpgal->udpglc UDP-Galactose 4'-Epimerase (GALE) glc6p Glucose-6-Phosphate glc1p->glc6p Phosphoglucomutase glycolysis Glycolysis glc6p->glycolysis udpglc_in UDP-Glucose udpglc_in->gal1p

Caption: The Leloir pathway for the conversion of galactose to glucose-6-phosphate.

Best Practices and Considerations

  • Internal Standard Purity: Ensure the isotopic and chemical purity of the this compound internal standard to prevent interference with the analyte signal.

  • Internal Standard Concentration: The concentration of the internal standard should be optimized to be within the linear range of the detector and ideally close to the expected concentration of the endogenous analyte in the samples.

  • Matrix Effects: While the internal standard compensates for matrix effects, it is crucial to evaluate them during method development, especially when analyzing different biological matrices. This can be done by comparing the response of the analyte in the matrix to its response in a neat solution.

  • Chromatographic Separation: Good chromatographic separation is essential to resolve galactose from other isomeric hexoses (e.g., glucose) that can be present at much higher concentrations and may interfere with the measurement. The use of a HILIC column is recommended for this purpose.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to ensure the reliability of the results. This includes assessing linearity, precision, accuracy, selectivity, stability, and matrix effects.

Conclusion

This compound is an excellent internal standard for the accurate and precise quantification of D-galactose in biological matrices by mass spectrometry. The protocols and guidelines presented in this document provide a solid foundation for the development and implementation of a robust and reliable quantitative method. Adherence to best practices in sample preparation, chromatography, and mass spectrometry, along with a thorough method validation, will ensure high-quality data for both clinical and research applications.

References

Application Note and Protocol: High-Sensitivity LC-MS/MS Method for the Separation and Quantification of D-Galactose-d2 from Other Sugars

Author: BenchChem Technical Support Team. Date: November 2025

[ANP2025-11-11]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and quantification of deuterated D-Galactose (D-Galactose-d2) from other common monosaccharides using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is particularly suited for tracer studies in metabolic research and pharmacokinetic analysis in drug development.

Introduction

The analysis of monosaccharides in complex biological matrices presents analytical challenges due to their high polarity, structural similarity, and lack of strong chromophores. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and selective analysis of these compounds.[1] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1]

This application note details a HILIC-LC-MS/MS method for the baseline separation of this compound from its unlabeled counterpart and other isomeric hexoses like glucose and fructose. The protocol provides a comprehensive workflow from sample preparation to data acquisition.

Experimental

Liquid Chromatography

Successful separation of sugar isomers is crucial for accurate quantification.[1] A HILIC-based separation is employed to achieve this.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of this compound, especially at low concentrations in biological samples. Sugars are typically detected as anions in negative ionization mode, often forming adducts.[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument Dependent
Collision Gas Argon

Table 3: MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Galactose 179.189.05015
D-Glucose 179.189.05015
D-Fructose 179.189.05012
This compound 181.189.05015

Note: Collision energies should be optimized for the specific instrument used.

Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of D-Galactose, D-Glucose, D-Fructose, and this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions in a surrogate matrix (e.g., charcoal-stripped plasma or a simple buffer) to the desired concentration range. Spike a constant concentration of this compound as the internal standard in all calibration standards and quality control samples.

  • Sample Preparation (from Plasma/Serum):

    • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with additives).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes expected retention times for the target sugars under the described chromatographic conditions. Baseline separation of galactose and glucose is critical and should be achieved.

Table 4: Expected Retention Times

AnalyteExpected Retention Time (min)
D-Fructose~5.5
D-Galactose~6.8
D-Glucose~7.2
This compound~6.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD_Spike Spike with This compound (ISTD) Sample->ISTD_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) ISTD_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship Start Start: Sample Collection SamplePrep Sample Preparation (Protein Precipitation, Extraction) Start->SamplePrep Chromatography HILIC Chromatography (Isomer Separation) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI) (Negative Mode) Chromatography->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CollisionCell Quadrupole 2 (q2) (Collision-Induced Dissociation) MS1->CollisionCell MS2 Quadrupole 3 (Q3) (Product Ion Selection) CollisionCell->MS2 Detector Detector (Signal Acquisition) MS2->Detector DataAnalysis Data Analysis (Quantification) Detector->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Logical flow of the analytical method from sample to result.

Conclusion

The described HILIC-LC-MS/MS method provides a sensitive, selective, and robust approach for the separation and quantification of this compound from other structurally related sugars in biological matrices. The detailed protocol and experimental parameters serve as a comprehensive guide for researchers in metabolism and drug development to implement this method in their laboratories. The use of a deuterated internal standard ensures high accuracy and precision, which is essential for pharmacokinetic and metabolic flux studies.

References

Application Notes and Protocols: D-Galactose-d2 Labeling for Studying Protein Glycosylation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and congenital disorders of glycosylation. Consequently, the ability to quantitatively analyze protein glycosylation dynamics is paramount for basic research, biomarker discovery, and the development of novel therapeutics.

Metabolic labeling with stable isotope-containing precursors is a powerful strategy for interrogating dynamic cellular processes. Similar to the widely used Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomics, metabolic labeling with isotopically tagged monosaccharides allows for the direct tracking of their incorporation into newly synthesized glycoproteins. D-Galactose-d2, a deuterated version of D-galactose, serves as a valuable tool for this purpose. Once introduced into cell culture, this compound is metabolized through the Leloir pathway and incorporated into nascent glycan chains. The resulting mass shift of 2 Daltons per incorporated d2-galactose moiety enables the differentiation and relative quantification of newly synthesized (heavy) versus pre-existing (light) glycoproteins using mass spectrometry. This approach provides a temporal resolution to the study of glycan biosynthesis and turnover, offering insights into how cellular processes and external stimuli impact the glycoproteome.

This document provides detailed protocols for the application of this compound in metabolic labeling experiments to study protein glycosylation pathways, from cell culture to mass spectrometry-based analysis and data interpretation.

Key Applications

  • Measuring Glycoprotein Turnover: Determine the synthesis and degradation rates of specific glycoproteins under various physiological or pathological conditions.

  • Pathway Analysis: Trace the flux of galactose through glycosylation pathways and assess the impact of pathway inhibitors or genetic modifications.

  • Biomarker Discovery: Identify changes in the glycosylation of secreted or cell surface proteins in response to drug treatment or disease progression.

  • Drug Development: Evaluate the on-target and off-target effects of drugs that modulate glycosylation pathways.

Experimental Workflow Overview

The overall experimental workflow for a this compound labeling experiment involves several key stages, from cell culture to data analysis.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Seeding & Growth labeling Metabolic Labeling with this compound cell_culture->labeling harvest Cell Lysis & Protein Extraction labeling->harvest digestion Protein Digestion (e.g., Trypsin) harvest->digestion enrichment Glycopeptide Enrichment digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: A general workflow for studying protein glycosylation using this compound metabolic labeling.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Materials:

  • Adherent cell line of interest (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Galactose-free and Glucose-free culture medium

  • This compound (deuterated galactose)

  • D-Glucose

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture Preparation:

    • Culture cells in their standard complete medium until they reach approximately 70-80% confluency.

    • Prepare the "light" and "heavy" labeling media.

      • Light Medium: Galactose-free/Glucose-free medium supplemented with a standard concentration of D-Glucose (e.g., 4.5 g/L) and dialyzed FBS.

      • Heavy Medium: Galactose-free/Glucose-free medium supplemented with this compound (e.g., 1-2 mM) and a reduced concentration of D-Glucose (e.g., 1 g/L) to encourage galactose uptake, and dialyzed FBS. The optimal concentration of this compound may need to be determined empirically for each cell line.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with sterile PBS to remove residual medium.

    • For a pulse-chase experiment:

      • Pulse: Add the "heavy" medium to the cells and incubate for the desired labeling period (e.g., 24, 48, or 72 hours). The incubation time will depend on the turnover rate of the glycoproteins of interest.

      • Chase: After the pulse period, replace the "heavy" medium with "light" medium and culture for various time points to track the degradation of the labeled glycoproteins.

    • For steady-state labeling, culture cells in the "heavy" medium for several passages to achieve near-complete labeling of the glycoproteome.

  • Cell Harvest and Protein Extraction:

    • After the labeling period, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Protein Digestion and Glycopeptide Enrichment

Materials:

  • Protein extract from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate

  • Glycopeptide enrichment kit (e.g., based on HILIC or lectin affinity chromatography)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 1 mg) and adjust the volume with 8 M urea in 50 mM ammonium bicarbonate to a final urea concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

    • Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.

  • Glycopeptide Enrichment:

    • Enrich the glycopeptides from the desalted peptide mixture using a commercial enrichment kit or a published protocol. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common method for enriching N-linked glycopeptides.

    • Elute the enriched glycopeptides according to the chosen protocol.

    • Dry the enriched glycopeptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried glycopeptides in an appropriate solvent (e.g., 0.1% formic acid in water).

    • Analyze the glycopeptides by nano-LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Employ a data-dependent acquisition (DDA) method with fragmentation techniques optimized for glycopeptides, such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD provides glycan fragmentation information, while ETD is better for sequencing the peptide backbone.

  • Data Analysis:

    • Use specialized software for glycoproteomics data analysis (e.g., Byonic™, PEAKS GlycanFinder) to identify the glycopeptides.

    • The software should be configured to search for the peptide sequence with the attached glycan composition, considering the mass shift introduced by this compound.

    • For quantification, extract the ion chromatograms for the light (unlabeled) and heavy (d2-labeled) forms of each identified glycopeptide.

    • Calculate the heavy-to-light (H/L) ratio to determine the relative abundance of newly synthesized glycoproteins.

Data Presentation

Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Quantitative Data for Glycoprotein Turnover

GlycoproteinGlycositePeptide SequenceGlycan CompositionH/L Ratio (24h)H/L Ratio (48h)
EGFRN599ELVEPLTPSGEAPNQALLRHexNAc(4)Hex(5)NeuAc(2)0.851.52
Integrin α5N853VYLSPGVPYFRHexNAc(5)Hex(6)Fuc(1)1.212.35
CD44N25LSTISSIQPEQNVTFRHexNAc(3)Hex(4)0.631.10

This table presents illustrative data. Actual results will vary depending on the experimental conditions and the specific glycoproteins being analyzed.

Table 2: Example of Drug Effect on Glycosylation

GlycoproteinGlycositeConditionH/L Ratio (Mean ± SD)p-value
Mucin-1T125Control1.05 ± 0.12
Drug X (10 µM)0.48 ± 0.08<0.01
E-cadherinN655Control0.98 ± 0.15
Drug X (10 µM)0.95 ± 0.11>0.05

This table presents illustrative data demonstrating how this compound labeling can be used to assess the impact of a drug on the turnover of specific glycoproteins.

Signaling Pathway and Metabolism Visualization

Leloir Pathway for Galactose Metabolism

The Leloir pathway describes the conversion of galactose to glucose-1-phosphate, which can then be used for glycolysis or converted to UDP-glucose and UDP-galactose, the building blocks for glycosylation.

leloir_pathway Gal This compound Gal1P Galactose-1-P-d2 Gal->Gal1P Galactokinase UDPGal UDP-Galactose-d2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-d2 UDPGal->UDPGlc GALE (Epimerase) Glycoproteins Glycoproteins UDPGal->Glycoproteins Galactosyltransferases UDPGlc->Glycoproteins Glucosyltransferases

Caption: The Leloir pathway showing the metabolism of this compound for incorporation into glycoproteins.

Conclusion

Metabolic labeling with this compound offers a robust and insightful method for the quantitative analysis of protein glycosylation dynamics. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex role of glycosylation in health and disease. While the specific labeling conditions may require optimization for different cell systems, the principles outlined in this document will enable the successful application of this powerful technique in a wide range of biological and biomedical research settings.

Application Notes and Protocols for In Vivo Imaging of D-Galactose-d2 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research and drug development, the ability to non-invasively visualize and quantify metabolic pathways in vivo is paramount. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that offers a powerful window into cellular metabolism.[1][2] By introducing substrates labeled with the stable isotope deuterium (²H), DMI allows for the real-time tracking of metabolic fluxes and the identification of downstream metabolites.[3][4] This technology holds significant promise for elucidating the metabolic perturbations underlying various diseases and for assessing the efficacy of therapeutic interventions.

This document provides detailed application notes and protocols for the in vivo imaging of D-Galactose-d2 metabolism. D-galactose is a C-4 epimer of glucose and its metabolism is intrinsically linked to glucose utilization through the Leloir pathway.[5][6][7] Dysregulation of galactose metabolism is implicated in several inherited metabolic disorders, such as galactosemia, and may also play a role in age-related pathologies. The ability to image D-galactose metabolism in vivo can, therefore, provide crucial insights into these conditions and facilitate the development of novel therapies.

While direct in vivo imaging of this compound is a developing application, the protocols outlined here are adapted from well-established methodologies for Deuterium Metabolic Imaging of deuterated glucose ([6,6'-²H₂]glucose). This adaptation is based on the initial shared metabolic pathways and the robust nature of the DMI technique.

Principle of the Technique

Deuterium Metabolic Imaging relies on the detection of the deuterium signal by magnetic resonance spectroscopy (MRS) and spectroscopic imaging (MRSI).[8] The natural abundance of deuterium in the body is very low, providing a high-contrast background for detecting the administered deuterated substrate and its metabolic products.[9]

Following the administration of this compound, the labeled galactose enters the Leloir pathway, where it is converted into intermediates that can then enter glycolysis and the tricarboxylic acid (TCA) cycle.[10][11] DMI can detect the deuterium-labeled galactose itself, as well as downstream metabolites such as deuterated glutamate, glutamine, and lactate.[9][12] By acquiring dynamic 3D spectroscopic data, it is possible to map the spatial distribution and temporal evolution of these metabolites, providing a quantitative measure of galactose metabolism.[3]

Key Metabolic Pathway: The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[6][7] This pathway is crucial for the utilization of galactose for energy production and biosynthetic processes.

The key enzymatic steps of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate.[11]

  • UDP-Galactose Formation: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose, using UDP-glucose as a donor.[7]

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[6]

  • Conversion to Glucose-6-Phosphate: Phosphoglucomutase converts glucose-1-phosphate (produced by GALT) to glucose-6-phosphate, which can then enter glycolysis.

A diagram of the Leloir pathway is provided below:

Leloir_Pathway cluster_0 Leloir Pathway D-Galactose D-Galactose Galactose-1-Phosphate Galactose-1-Phosphate D-Galactose->Galactose-1-Phosphate Galactokinase (GALK) ATP -> ADP UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose Galactose-1-Phosphate Uridylyltransferase (GALT) UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-Galactose 4-Epimerase (GALE) Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate Glucose-1-Phosphate->Glucose-6-Phosphate Phosphoglucomutase Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis UDP-Glucose_in->Galactose-1-Phosphate

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocols

The following protocols are adapted for a preclinical in vivo study of this compound metabolism in a rodent model using a high-field MRI scanner. These should be considered as a starting point and may require optimization based on the specific research question and available instrumentation.

Materials
  • This compound: The specific deuterated position on the galactose molecule will influence which downstream metabolites can be detected. For example, [1-²H]D-galactose or [6,6'-²H₂]D-galactose could be used.

  • Animal Model: e.g., Wistar rats or C57BL/6 mice. Animals should be fasted overnight (12-16 hours) with free access to water to ensure robust uptake of the galactose tracer.

  • Anesthesia: Isoflurane (1.5-2% in a mixture of O₂ and air) is commonly used for maintaining a stable physiological state during imaging.

  • MRI Scanner: A high-field MRI system (e.g., 7T or higher) equipped with a deuterium-capable radiofrequency coil is required. A proton coil is also necessary for anatomical imaging and shimming.[8]

  • Infusion Pump (optional): For intravenous administration to achieve a steady-state concentration of the tracer.

Experimental Workflow

A typical DMI study follows a well-defined workflow from subject preparation to data analysis.

DMI_Workflow Experimental Workflow cluster_workflow A Animal Preparation (Fasting, Anesthesia) B This compound Administration (Oral Gavage or IV Infusion) A->B C Animal Positioning in MRI (Proton & Deuterium Coils) B->C D Anatomical MRI (¹H) (T1w, T2w) C->D E Deuterium MRSI Acquisition (²H) (3D Spectroscopic Imaging) D->E F Data Processing (Spectral Fitting, Quantification) E->F G Metabolic Map Generation (Galactose, Glutamate, Lactate) F->G H Data Analysis & Interpretation G->H

Caption: General Experimental Workflow for a DMI Study.

Detailed Methodologies

1. Animal Preparation and Tracer Administration:

  • Fasting: Fast animals overnight (12-16 hours) with ad libitum access to water.

  • Anesthesia: Induce anesthesia with 3-4% isoflurane and maintain at 1.5-2% during the experiment. Monitor physiological parameters (respiration, temperature) throughout the procedure.

  • Tracer Administration:

    • Oral Gavage: Administer a bolus of this compound dissolved in water (e.g., 2-4 g/kg body weight). Allow for an uptake period of 30-60 minutes before starting the imaging acquisition.[13]

    • Intravenous Infusion: For dynamic studies or to maintain a steady-state concentration, infuse this compound via a tail vein catheter. A typical infusion protocol might involve a bolus followed by a constant infusion.

2. MRI Data Acquisition:

  • Animal Positioning: Place the anesthetized animal in a stereotaxic frame to minimize motion artifacts. Position the head or body region of interest within the isocenter of both the proton and deuterium coils.

  • Anatomical Imaging (¹H): Acquire high-resolution T1-weighted and T2-weighted anatomical images using the proton coil. These images will be used for anatomical reference and co-registration with the metabolic maps.

  • Shimming: Perform automated and manual shimming on the region of interest to optimize the magnetic field homogeneity, which is crucial for good spectral resolution.

  • Deuterium MRSI Acquisition (²H):

    • Use a 3D chemical shift imaging (CSI) or similar spectroscopic imaging sequence.

    • Typical Acquisition Parameters (to be optimized):

      • Repetition Time (TR): 200-500 ms

      • Echo Time (TE): Short as possible (< 5 ms)

      • Flip Angle: Ernst angle for optimal signal

      • Field of View (FOV): Cover the region of interest

      • Matrix Size: e.g., 16x16x16

      • Number of Averages: Dependent on the desired signal-to-noise ratio (SNR) and temporal resolution.

    • Acquire dynamic scans (e.g., every 10-15 minutes) to track the metabolic conversion of this compound over time.

3. Data Processing and Analysis:

  • Spectral Processing: Apply appropriate windowing functions (e.g., Hamming or Lorentzian), zero-filling, and Fourier transformation to the raw MRSI data.

  • Spectral Fitting: Fit the resulting deuterium spectra from each voxel to a model containing the expected resonances for this compound and its downstream metabolites (e.g., glutamate/glutamine (Glx), lactate). Use prior knowledge of the chemical shifts of these compounds.

  • Quantification: Convert the fitted peak areas to concentrations using a reference standard (e.g., a phantom with a known concentration of a deuterated compound) or by using the water signal as an internal reference.

  • Metabolic Map Generation: Create 3D metabolic maps by displaying the concentration of each metabolite in each voxel, overlaid on the anatomical MRI images.

  • Kinetic Modeling: For dynamic studies, apply kinetic models to the time-course data to estimate metabolic rates, such as the rate of galactose consumption and the flux through the TCA cycle.

Data Presentation

Quantitative data from DMI experiments should be presented in a clear and structured format to facilitate comparison between different experimental groups or conditions. The following table provides a template for summarizing key quantitative findings.

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Cerebral Metabolic Rate of Galactose (CMRgal)
(µmol/g/min)
[this compound] steady-state (mM)
[²H-Glutamate/Glutamine (Glx)] (mM)
[²H-Lactate] (mM)
Lactate/Glx Ratio
TCA Cycle Flux (VTCA) from Galactose
(µmol/g/min)

Note: The specific parameters and units may vary depending on the experimental design and the kinetic model used. This table is based on analogous data from deuterated glucose studies.[14][15]

Conclusion

In vivo imaging of this compound metabolism using Deuterium Metabolic Imaging offers a unique and powerful tool for researchers, scientists, and drug development professionals. By providing non-invasive, quantitative insights into galactose utilization, DMI can significantly advance our understanding of metabolic diseases and aid in the development and evaluation of new therapeutic strategies. The protocols and guidelines presented here provide a solid foundation for implementing this innovative imaging modality in preclinical research. Further refinement and validation of these methods will undoubtedly expand the applications of DMI in the study of a wide range of biological processes and pathologies.

References

Application Notes and Protocols: D-Galactose-d2 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted applications of D-Galactose-d2, a stable isotope-labeled monosaccharide, in the realm of drug discovery and development. This document outlines its utility in metabolic labeling for flux analysis, as a robust internal standard for quantitative mass spectrometry, and in the intricate field of glycobiology research. Detailed experimental protocols and data presentation are provided to facilitate the integration of this compound into your research workflows.

Application: Metabolic Labeling and Flux Analysis

Stable isotope tracing with compounds like this compound is a cornerstone of metabolic flux analysis (MFA), a powerful technique to elucidate the intricate network of metabolic pathways within a cell. By introducing this compound into cell culture, researchers can trace the deuterium labels as they are incorporated into downstream metabolites. This allows for the quantification of pathway activities and provides insights into how disease states or drug treatments alter cellular metabolism.

Key Applications in Drug Discovery:
  • Target Identification and Validation: Understanding how a drug candidate alters metabolic pathways can help validate its mechanism of action.

  • Pharmacodynamics: Tracing the metabolic fate of this compound in response to drug treatment can provide quantitative biomarkers of drug efficacy.

  • Disease Modeling: Studying metabolic reprogramming in disease models, such as cancer or metabolic disorders, using this compound as a tracer.

Experimental Protocol: Metabolic Labeling of Cultured Cells with this compound for LC-MS based Metabolomics

This protocol outlines the general steps for labeling cultured mammalian cells with this compound and preparing cell extracts for mass spectrometry analysis.

Materials:

  • This compound

  • Galactose-free cell culture medium (e.g., DMEM, RPMI 1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching -9°C and 15,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing galactose-free base medium with this compound at a concentration similar to that of glucose in standard media (e.g., 5-25 mM). Also, add dFBS and other necessary supplements.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into various metabolic pathways. The incubation time will vary depending on the specific pathway of interest (e.g., glycolysis reaches steady-state labeling faster than the pentose phosphate pathway).

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular this compound.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the cells (e.g., 1 mL for a well in a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are submerged in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge the tubes at maximum speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS system (e.g., a mixture of water and acetonitrile).

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the deuterated metabolites.

Data Presentation: Expected Mass Shifts in Key Metabolites

The incorporation of deuterium from this compound will result in a predictable mass shift in downstream metabolites. The following table illustrates the expected mass increase for key metabolites in the Leloir pathway and glycolysis, assuming the use of this compound where both deuterium atoms are retained through the initial metabolic steps.

MetaboliteUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Da)
Galactose-1-phosphate259.02261.03+2
UDP-galactose566.07568.08+2
Glucose-1-phosphate259.02261.03+2
Glucose-6-phosphate259.02261.03+2
Fructose-6-phosphate259.02261.03+2
Fructose-1,6-bisphosphate338.99341.00+2
Dihydroxyacetone phosphate169.01171.02+2
Glyceraldehyde-3-phosphate169.01171.02+2
3-Phosphoglycerate185.00187.01+2
Phosphoenolpyruvate167.99169.00+2
Pyruvate87.0189.02+2
Lactate89.0291.03+2

Note: The actual observed mass shifts and their distribution (M+1, M+2, etc.) will depend on the specific labeling pattern of the this compound used and the degree of metabolic scrambling.

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in D-Galactose metabolism.

Leloir_Pathway Galactose This compound Gal1P Galactose-1-P-d2 Galactose->Gal1P GALK UDPGal UDP-Galactose-d2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-d2 UDPGal->UDPGlc GALE Glycogen Glycogen Synthesis UDPGal->Glycogen Glc1P Glucose-1-P-d2 UDPGlc->Glc1P UGP Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir Pathway for this compound metabolism.

Galactose_Oxidative_Stress cluster_galactose Excess D-Galactose cluster_pathways Metabolic Consequences cluster_cellular_damage Cellular Damage Galactose D-Galactose Galactitol Galactitol (Aldose Reductase) Galactose->Galactitol AGEs Advanced Glycation End Products (AGEs) Galactose->AGEs ROS Reactive Oxygen Species (ROS) Galactose->ROS OsmoticStress Osmotic Stress Galactitol->OsmoticStress ProteinDamage Protein Damage AGEs->ProteinDamage OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Pathways of D-Galactose induced oxidative stress.

Application: Internal Standard for Quantitative Mass Spectrometry

This compound serves as an excellent internal standard (IS) for the quantification of unlabeled D-galactose and other structurally similar analytes in complex biological matrices by LC-MS/MS. The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte of interest and experiences similar matrix effects during ionization, leading to highly accurate and precise quantification.

Key Applications in Drug Development:
  • Pharmacokinetic (PK) Studies: Accurate quantification of galactose-containing drugs or prodrugs in plasma or tissue samples.

  • Biomarker Quantification: Measuring endogenous galactose levels as a biomarker for certain metabolic diseases.

  • Toxicology Studies: Quantifying the exposure to galactose-based xenobiotics.

Experimental Protocol: Quantification of a Galactose-Containing Analyte in Plasma using this compound as an Internal Standard

This protocol provides a general workflow for the development of an LC-MS/MS method for the quantification of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest (unlabeled)

  • This compound (Internal Standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the analyte stock solution to prepare a series of calibration standards in the biological matrix (e.g., plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable liquid chromatography method to achieve good separation of the analyte from other matrix components.

    • Optimize the mass spectrometer settings (e.g., precursor and product ion selection for Multiple Reaction Monitoring - MRM) for both the analyte and this compound.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.

Data Presentation: Representative Analytical Method Validation Data

The following table provides an example of typical validation parameters for an LC-MS/MS assay using this compound as an internal standard.

ParameterAcceptance CriteriaResult
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Precision
Intra-day Precision (%CV)≤ 15%4.5 - 8.2%
Inter-day Precision (%CV)≤ 15%6.1 - 9.5%
Accuracy
Intra-day Accuracy (%Bias)Within ±15%-5.2% to 7.8%
Inter-day Accuracy (%Bias)Within ±15%-3.9% to 6.5%
Recovery
Extraction RecoveryConsistent and reproducible85 - 95%
Matrix Effect
Matrix FactorClose to 10.95 - 1.08

Visualization of the Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Application: Glycan Profiling and Glycobiology Research

D-Galactose is a fundamental component of many complex glycans that play crucial roles in cell signaling, protein function, and disease pathogenesis. Metabolic labeling with this compound can be used to study the dynamics of glycan biosynthesis and turnover. This approach allows for the specific tracking of newly synthesized galactose-containing glycans.

Key Applications in Drug Discovery:
  • Understanding Disease Glycobiology: Investigating alterations in galactosylation in diseases like cancer and inflammation.

  • Biotherapeutic Characterization: Assessing the glycosylation patterns of therapeutic proteins, such as monoclonal antibodies, which can impact their efficacy and immunogenicity.

  • Development of Glycomimetics: Using insights from glycan dynamics to design drugs that target carbohydrate-mediated interactions.

Experimental Protocol: Metabolic Glycan Labeling with this compound for Glycan Profiling

This protocol describes the metabolic labeling of cellular glycoproteins with this compound, followed by the release and analysis of N-glycans.

Materials:

  • This compound

  • Cell culture reagents (as in the metabolic labeling protocol)

  • Cell lysis buffer (e.g., RIPA buffer)

  • PNGase F (Peptide-N-Glycosidase F)

  • Solid-Phase Extraction (SPE) cartridges for glycan cleanup

  • LC-MS system for glycan analysis

Procedure:

  • Metabolic Labeling: Perform cell culture and labeling with this compound as described in the "Metabolic Labeling and Flux Analysis" protocol.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the cell lysates.

  • N-Glycan Release:

    • Take a defined amount of protein from each sample.

    • Denature the proteins by heating.

    • Add PNGase F to the denatured protein samples and incubate overnight at 37°C to release the N-linked glycans.

  • Glycan Cleanup:

    • Use a graphitized carbon SPE cartridge to separate the released glycans from proteins, peptides, and salts.

    • Elute the purified glycans.

  • LC-MS Analysis:

    • Analyze the purified glycans by LC-MS. A porous graphitized carbon (PGC) column is often used for glycan separation.

    • Identify the deuterated glycan species by their characteristic mass shifts.

  • Data Analysis:

    • Compare the glycan profiles of control and treated samples to identify changes in the abundance of specific galactose-containing glycans.

    • The degree of deuterium incorporation can provide information on the rate of glycan biosynthesis.

Data Presentation: Theoretical Mass Shifts in a Common N-Glycan Structure

The following table shows the theoretical mass increase in a common biantennary N-glycan (A2G2S2) upon incorporation of this compound.

Glycan StructureUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da) (2 Galactose residues)Mass Shift (Da)
A2G2S22222.782226.81+4

Note: This assumes both galactose residues are labeled with two deuterium atoms each.

Visualization of the Glycan Analysis Workflow

Glycan_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Cells Cell Culture Labeling Incubate with This compound Cells->Labeling Labeled_Cells Labeled Cells Labeling->Labeled_Cells Lysis Cell Lysis Labeled_Cells->Lysis Glycan_Release N-Glycan Release (PNGase F) Lysis->Glycan_Release Cleanup Glycan Cleanup (SPE) Glycan_Release->Cleanup LCMS LC-MS Analysis (Glycan Profiling) Cleanup->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for glycan profiling with metabolic labeling.

Application Notes and Protocols for Stable Isotope Tracing with D-Galactose-d2 in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate the metabolic fate of molecules within a biological system. By introducing a substrate labeled with a heavy isotope, such as deuterium (²H or D), researchers can track the incorporation of the isotope into downstream metabolites. This provides valuable insights into the activity of metabolic pathways, substrate utilization, and the impact of genetic or pharmacological interventions.

D-Galactose, a C-4 epimer of glucose, is a monosaccharide that plays a crucial role in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids.[1] It is primarily metabolized through the Leloir pathway, which converts galactose into glucose-1-phosphate, an intermediate of glycolysis.[2][3] Dysregulation of galactose metabolism is associated with several diseases, including galactosemia and is implicated in age-related pathologies.

This document provides detailed application notes and protocols for the use of D-Galactose-d2 as a stable isotope tracer in metabolomics studies. This compound, in which two hydrogen atoms are replaced by deuterium, serves as an excellent tool to probe the dynamics of the Leloir pathway and its connections to central carbon metabolism. These notes are intended for researchers in academia and industry, including those involved in drug development, who are interested in applying this technique to their studies.

Applications in Research and Drug Development

Stable isotope tracing with this compound can be applied to a wide range of research areas:

  • Elucidating the Leloir Pathway: Tracing the incorporation of deuterium from this compound into intermediates of the Leloir pathway, such as galactose-1-phosphate and UDP-galactose, allows for the detailed kinetic analysis of this pathway.[2][3]

  • Investigating Glycolysis and the Pentose Phosphate Pathway (PPP): The conversion of galactose to glucose-1-phosphate links the Leloir pathway to glycolysis and the PPP. This compound can be used to quantify the contribution of galactose to these central metabolic routes.

  • Cancer Metabolism: Some cancer cells exhibit altered glucose and galactose metabolism. This compound tracing can help to understand the role of galactose as a fuel source in cancer and to identify potential therapeutic targets.

  • Inborn Errors of Metabolism: This technique can be used to study the metabolic consequences of genetic defects in galactose-metabolizing enzymes, such as in galactosemia.

  • Drug Discovery and Development:

    • Target Engagement: Assess whether a drug candidate effectively inhibits an enzyme in the galactose metabolic pathway.

    • Mechanism of Action: Elucidate the metabolic rewiring induced by a drug.

    • Pharmacodynamics: Correlate metabolic changes with the physiological effects of a drug. Deuterium-labeled compounds are increasingly used in drug discovery to understand metabolic fate and improve pharmacokinetic profiles.[4]

Experimental Workflow

The general workflow for a stable isotope tracing experiment with this compound involves several key steps, from cell culture to data analysis.

Experimental Workflow cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Cell Culture/ Animal Model B This compound Labeling A->B Tracer Introduction C Metabolite Extraction B->C Quenching D LC-MS/MS Analysis C->D E Metabolite Identification D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Analysis F->G

Caption: A generalized workflow for stable isotope tracing with this compound.

Protocols

Protocol 1: In Vitro Labeling of Adherent Cells with this compound

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Glucose-free and galactose-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Culture in complete medium overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with this compound to a final concentration of 10 mM. The optimal concentration may vary depending on the cell line and experimental goals.

  • Labeling:

    • Aspirate the complete medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate for the desired time period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Place the plate on dry ice for 10 minutes to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound Labeled Metabolites

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions (HILIC):

  • Column: SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm) or equivalent

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.2

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 80% B to 20% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Mass Range: m/z 70-1000

  • Data Acquisition: Full scan mode to detect all isotopologues.

Data Presentation and Analysis

Metabolic Pathways

This compound enters the Leloir pathway and its deuterium label is incorporated into downstream metabolites. The primary pathway involves the conversion of galactose to glucose-1-phosphate, which then enters glycolysis.

Leloir Pathway Gal_d2 This compound Gal1P_d2 Galactose-1-Phosphate-d2 Gal_d2->Gal1P_d2 GALK UDPGal_d2 UDP-Galactose-d2 Gal1P_d2->UDPGal_d2 GALT UDPGlc_d1 UDP-Glucose-d1 UDPGal_d2->UDPGlc_d1 GALE Glc1P_d1 Glucose-1-Phosphate-d1 UDPGlc_d1->Glc1P_d1 UGP Glc6P_d1 Glucose-6-Phosphate-d1 Glc1P_d1->Glc6P_d1 PGM Glycolysis Glycolysis Glc6P_d1->Glycolysis PPP Pentose Phosphate Pathway Glc6P_d1->PPP

References

Application Notes and Protocols for Tracking Galactan Biosynthesis using D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactans, polysaccharides composed of galactose units, are integral components of cell walls in various organisms, including plants, fungi, and bacteria. They play crucial roles in cell structure, signaling, and host-pathogen interactions. Understanding the biosynthesis of galactans is therefore of significant interest in fields ranging from plant biology to drug development. Metabolic labeling with stable isotope-labeled precursors, coupled with mass spectrometry, has emerged as a powerful technique for tracing the biosynthesis and turnover of complex carbohydrates.

This document provides detailed application notes and protocols for the use of D-Galactose-d2, a deuterium-labeled version of D-galactose, to track the biosynthesis of galactans. The incorporation of this compound into newly synthesized galactans allows for their differentiation from the pre-existing polysaccharide pool. Subsequent analysis by mass spectrometry enables the quantification of galactan synthesis rates and provides insights into the dynamics of cell wall remodeling. This approach offers a sensitive and specific method to study galactan metabolism in various biological systems.

Signaling Pathways and Experimental Workflow

The biosynthesis of galactan precursors involves the conversion of glucose to UDP-galactose, which then serves as the substrate for galactan synthases. The experimental workflow for tracking galactan biosynthesis using this compound involves introducing the labeled sugar to the biological system, allowing for its metabolic incorporation, followed by extraction and analysis of the labeled polysaccharides.

Galactan_Biosynthesis_Pathway cluster_0 Cytosol cluster_1 Golgi Apparatus Glucose Glucose Glucose_6_P Glucose-6-P Glucose->Glucose_6_P Glucose_1_P Glucose-1-P Glucose_6_P->Glucose_1_P UDP_Glucose UDP-Glucose Glucose_1_P->UDP_Glucose UDP_Galactose UDP-Galactose UDP_Glucose->UDP_Galactose Galactan_Synthase Galactan Synthase UDP_Galactose->Galactan_Synthase D_Galactose_d2_ext This compound (External) D_Galactose_d2_int This compound (Internal) D_Galactose_d2_ext->D_Galactose_d2_int Transport Galactose_1_P_d2 Galactose-1-P-d2 D_Galactose_d2_int->Galactose_1_P_d2 UDP_Galactose_d2 UDP-Galactose-d2 Galactose_1_P_d2->UDP_Galactose_d2 UDP_Galactose_d2->Galactan_Synthase Growing_Galactan Growing Galactan Chain Galactan_Synthase->Growing_Galactan Labeled_Galactan Labeled Galactan Galactan_Synthase->Labeled_Galactan Growing_Galactan->Labeled_Galactan Incorporation

Diagram 1: Galactan Biosynthesis Pathway. This diagram illustrates the metabolic pathway leading to the synthesis of UDP-Galactose, the precursor for galactan biosynthesis, and the incorporation of externally supplied this compound into this pathway.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture or Organism Growth Start->Cell_Culture Labeling 2. Introduction of This compound Cell_Culture->Labeling Incubation 3. Incubation for Metabolic Incorporation Labeling->Incubation Harvest 4. Harvest Cells/ Tissues Incubation->Harvest Extraction 5. Polysaccharide Extraction Harvest->Extraction Hydrolysis 6. Hydrolysis to Monosaccharides Extraction->Hydrolysis Derivatization 7. Derivatization for MS Analysis Hydrolysis->Derivatization MS_Analysis 8. Mass Spectrometry (e.g., GC-MS or LC-MS) Derivatization->MS_Analysis Data_Analysis 9. Data Analysis: Quantification of This compound Incorporation MS_Analysis->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental Workflow. This diagram outlines the key steps involved in a typical metabolic labeling experiment using this compound to track galactan biosynthesis.

Experimental Protocols

1. Synthesis of this compound

A convenient method for introducing a deuterium label at the C-6 position of D-galactose has been described.[1] This involves the oxidation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose followed by reduction with sodium borodeuteride and subsequent deprotection to yield D-6,6-d2-galactose.[1]

Materials:

  • 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Dimethyl sulfoxide (DMSO)

  • Acetic anhydride

  • Sodium borodeuteride (NaBD4)

  • Solvents for reaction and chromatography (e.g., chloroform, acetone)

  • Reagents for deprotection (e.g., acid)

Procedure:

  • Oxidation: Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose in a mixture of DMSO and acetic anhydride. Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Pour the reaction mixture into a saturated sodium bicarbonate solution to precipitate the crude oxidized product. Filter the precipitate, wash with cold water, and dry.

  • Reduction: Dissolve the oxidized product in a suitable solvent and cool the solution. Add sodium borodeuteride portion-wise and stir the reaction until completion.

  • Deprotection: After work-up to isolate the deuterated intermediate, perform acid-catalyzed hydrolysis to remove the isopropylidene protecting groups.

  • Purification: Purify the final product, this compound, by column chromatography.

2. Metabolic Labeling of Galactans in Cell Culture

This protocol is a general guideline and should be optimized for the specific cell type or organism under investigation.

Materials:

  • Cell culture medium appropriate for the experimental system

  • This compound (from synthesis or a commercial supplier)

  • Sterile, tissue culture-treated plates or flasks

  • Cells or organism of interest

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. The final concentration of this compound should be optimized but can typically range from 1 to 10 mM. A control group with unlabeled D-galactose should be run in parallel.

  • Labeling: Remove the existing medium from the cells and replace it with the this compound labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the metabolic incorporation of the labeled galactose into galactans. The incubation time will depend on the rate of galactan biosynthesis in the specific system.

  • Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound. Harvest the cells by scraping or trypsinization.

3. Extraction and Hydrolysis of Galactans

Materials:

  • Lysis buffer (e.g., RIPA buffer)

  • Trifluoroacetic acid (TFA)

  • Heating block or oven

Procedure:

  • Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.

  • Polysaccharide Precipitation: Precipitate the polysaccharides from the cell lysate using cold ethanol. Centrifuge to pellet the polysaccharides and wash the pellet with ethanol to remove any remaining small molecules.

  • Hydrolysis: Resuspend the polysaccharide pellet in 2M TFA and hydrolyze at 121°C for 2 hours to break down the galactans into their constituent monosaccharides.

  • Drying: After hydrolysis, evaporate the TFA under a stream of nitrogen or by lyophilization.

4. Derivatization and GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the monosaccharides must be derivatized to make them volatile. A common method is the preparation of aldononitrile acetate derivatives.

Materials:

  • Hydroxylamine hydrochloride in pyridine

  • Acetic anhydride

  • GC-MS system

Procedure:

  • Derivatization: Add hydroxylamine hydrochloride in pyridine to the dried monosaccharide sample and heat at 90°C for 30 minutes. Cool the sample and add acetic anhydride, then heat again at 90°C for 30 minutes.

  • Extraction: After cooling, extract the derivatives with a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of the derivatives can be achieved on a suitable capillary column (e.g., a DB-5 column). The mass spectrometer should be operated in electron ionization (EI) mode.

  • Data Analysis: Monitor the specific ions corresponding to the unlabeled and deuterium-labeled galactose derivatives to determine the isotopic enrichment.

Quantitative Data Presentation

The following table represents a hypothetical dataset from a time-course experiment tracking the incorporation of this compound into cellular galactans. The data is expressed as the percentage of labeled galactose relative to the total galactose pool in the extracted polysaccharides.

Time (hours)% this compound Incorporation (Mean ± SD, n=3)
00.0 ± 0.0
1215.2 ± 1.8
2432.5 ± 3.1
4858.7 ± 4.5
7275.3 ± 5.9

Table 1: Time-dependent incorporation of this compound into galactans.

This table clearly shows the progressive incorporation of the deuterium-labeled galactose over time, providing a quantitative measure of galactan biosynthesis.

Conclusion

The use of this compound as a metabolic tracer provides a robust and quantitative method for studying the biosynthesis of galactans. The protocols outlined in this document offer a comprehensive guide for researchers to implement this powerful technique in their own experimental systems. By combining metabolic labeling with sensitive mass spectrometry analysis, it is possible to gain valuable insights into the dynamic processes of polysaccharide synthesis and cell wall remodeling, which can be applied to a wide range of biological and biomedical research areas.

References

Application Notes and Protocols for D-Galactose-d2 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of D-Galactose-d2 as a stable isotope tracer in metabolic research. This powerful technique allows for the quantitative analysis of galactose metabolism and its downstream pathways, providing critical insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.

Introduction to this compound Tracer Studies

D-Galactose, a C-4 epimer of glucose, is a crucial monosaccharide involved in energy metabolism and the synthesis of essential biomolecules. Its metabolism is primarily governed by the Leloir pathway, which converts galactose into glucose-1-phosphate, subsequently entering glycolysis or glycogenesis. Stable isotope-labeled D-Galactose, such as this compound (deuterated D-Galactose), serves as an invaluable tool for metabolic flux analysis. By tracing the incorporation of the deuterium label into various metabolites, researchers can quantitatively measure the rates of galactose uptake, conversion, and utilization in vivo and in vitro.

Applications in Research and Drug Development:

  • Metabolic Disease Research: Investigating congenital disorders of galactose metabolism, such as galactosemia.

  • Aging Research: D-galactose administration has been used to induce accelerated aging models in rodents, and tracer studies can elucidate the underlying metabolic dysregulation.[1][2][3][4][5][6]

  • Neuroscience: Studying the role of galactose metabolism in brain energy homeostasis and its implications in neurodegenerative diseases.[7][8]

  • Oncology: Assessing altered galactose metabolism in cancer cells.

  • Drug Development: Evaluating the effect of therapeutic interventions on galactose metabolism and related pathways.

Experimental Design and Protocols

A successful this compound tracer study requires careful planning and execution. The following protocols provide a general framework that can be adapted to specific research questions and experimental models.

In Vivo Animal Studies

This protocol outlines a typical this compound tracer study in a rodent model.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., Wistar or Sprague-Dawley rats)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools (e.g., forceps, scalpels, liquid nitrogen)

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. The dosage can vary depending on the research question, with reported ranges from 100 mg/kg to 300 mg/kg for D-galactose administration in rodents.[1][2][3][4][6][7][9] For tracer studies, a bolus dose is often followed by a continuous infusion to achieve isotopic steady state.

  • Tracer Administration: Administer the this compound solution via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).[1][3][4][6][7][10]

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 90, and 120 minutes) to determine the tracer enrichment kinetics. Collect blood into EDTA-coated tubes and immediately centrifuge to separate plasma. Store plasma at -80°C.

    • Tissues: At the end of the experiment, euthanize the animal under deep anesthesia and rapidly collect tissues of interest (e.g., liver, brain, muscle). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.[10]

  • Sample Preparation for Mass Spectrometry:

    • Plasma: To remove glucose, which can interfere with galactose analysis, treat plasma samples with glucose oxidase.[11] Subsequently, purify the samples using ion-exchange chromatography.[11]

    • Tissues: Homogenize frozen tissues in a suitable extraction buffer (e.g., methanol/water/chloroform) to extract metabolites.

  • Mass Spectrometry Analysis:

    • Derivatize the extracted and purified galactose to improve its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization method is the preparation of aldononitrile pentaacetate derivatives.[11]

    • Analyze the samples using GC-MS in chemical ionization mode to determine the isotopic enrichment of this compound and its downstream metabolites. Monitor the appropriate mass-to-charge ratios (m/z) for the unlabeled and deuterated forms of the metabolites.[11]

  • Data Analysis: Calculate the isotopic enrichment and use metabolic flux analysis software to determine the rates of galactose metabolism.

Quantitative Data Summary for In Vivo Studies:

ParameterValue/RangeRoute of AdministrationAnimal ModelReference
D-Galactose Dosage100 mg/kg/dayOral GavageWistar Rat[7][9]
D-Galactose Dosage150 mg/kg/daySubcutaneousWistar Rat[2]
D-Galactose Dosage200 mg/kg/dayOral/SubcutaneousWistar Rat[4][6]
D-Galactose Dosage250 mg/kg/dayIntraperitonealWistar Rat[5]
D-Galactose Dosage300 mg/kgIntraperitonealWistar Rat[1][3]
In Vitro Cell Culture Studies

This protocol describes the use of this compound as a tracer in cultured cells.

Materials:

  • This compound

  • Cell culture medium without glucose and galactose

  • Cultured cells of interest

  • Cell lysis buffer

  • Liquid nitrogen

Protocol:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Medium Exchange: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and replace the standard medium with a custom medium containing this compound and other necessary nutrients, but lacking unlabeled glucose and galactose. The concentration of this compound will depend on the specific cell type and experimental goals.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into intracellular metabolites.

  • Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then quench metabolism by adding liquid nitrogen. Lyse the cells and extract metabolites using a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation and Mass Spectrometry: Prepare the cell extracts and analyze them by mass spectrometry as described in the in vivo protocol (Section 2.1.6).

  • Data Analysis: Determine the isotopic enrichment of intracellular metabolites and calculate metabolic fluxes.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. The primary outcome of a this compound tracer study is the measurement of isotopic enrichment, which is the fraction of a particular metabolite that is labeled with deuterium. This data can then be used in metabolic flux analysis (MFA) models to calculate the rates of metabolic pathways.

Example Table for Isotopic Enrichment Data:

MetaboliteTime (min)Isotopic Enrichment (%)
This compound (Plasma)1585.2 ± 3.1
6055.7 ± 4.5
Glucose-d1 (Liver)6012.3 ± 1.8
Lactate-d1 (Muscle)1205.6 ± 0.9

Visualizations

Leloir Pathway of Galactose Metabolism

The following diagram illustrates the key enzymatic steps in the conversion of galactose to glucose-1-phosphate.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P UDPGal UDP-Galactose Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc Glc1P Glucose-1-Phosphate GALK Galactokinase (GALK) GALT Galactose-1-Phosphate Uridyltransferase (GALT) GALE UDP-Galactose 4'-Epimerase (GALE)

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental Workflow for In Vivo this compound Tracer Study

This diagram outlines the major steps involved in conducting an in vivo this compound tracer experiment.

Experimental_Workflow start Start: Animal Acclimatization tracer_prep This compound Tracer Preparation start->tracer_prep administration Tracer Administration (e.g., IV, IP, Oral) tracer_prep->administration sampling Time-Course Sample Collection (Blood, Tissues) administration->sampling extraction Metabolite Extraction from Plasma and Tissues sampling->extraction analysis Mass Spectrometry Analysis (GC-MS) extraction->analysis data_proc Data Processing and Isotopic Enrichment Calculation analysis->data_proc mfa Metabolic Flux Analysis data_proc->mfa end End: Interpretation of Results mfa->end

Caption: General workflow for an in vivo this compound tracer study.

References

Application Notes and Protocols for D-Galactose-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose is a critical monosaccharide in various biological processes, and its metabolic pathways are of significant interest in biomedical research and drug development. The use of stable isotope-labeled D-Galactose, such as D-Galactose-d2, allows for precise tracing and quantification in biological systems. This document provides detailed application notes and standardized protocols for the sample preparation and subsequent analysis of this compound in common biological matrices: plasma, tissue, and urine. The methodologies are tailored for robust and reproducible quantification, primarily focusing on mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of D-Galactose

D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate and subsequently enters glycolysis. Understanding this pathway is crucial for interpreting the results from tracer studies using this compound.

Leloir_Pathway This compound This compound Galactokinase (GALK) Galactokinase (GALK) This compound->Galactokinase (GALK) ATP -> ADP Galactose-1-Phosphate-d2 Galactose-1-Phosphate-d2 Galactokinase (GALK)->Galactose-1-Phosphate-d2 Galactose-1-Phosphate Uridyltransferase (GALT) Galactose-1-Phosphate Uridyltransferase (GALT) Galactose-1-Phosphate-d2->Galactose-1-Phosphate Uridyltransferase (GALT) UDP-Glucose -> Glucose-1-Phosphate UDP-Galactose-d2 UDP-Galactose-d2 Galactose-1-Phosphate Uridyltransferase (GALT)->UDP-Galactose-d2 UDP-Galactose 4-Epimerase (GALE) UDP-Galactose 4-Epimerase (GALE) UDP-Galactose-d2->UDP-Galactose 4-Epimerase (GALE) UDP-Glucose UDP-Glucose UDP-Glucose-d2 UDP-Glucose-d2 UDP-Galactose 4-Epimerase (GALE)->UDP-Glucose-d2 Glycolysis Glycolysis UDP-Glucose-d2->Glycolysis

Caption: The Leloir Pathway for this compound metabolism.

Experimental Protocols

Detailed methodologies for sample preparation are provided below for plasma, tissue, and urine samples. These protocols are designed to be compatible with subsequent GC-MS or LC-MS/MS analysis.

Protocol 1: this compound Extraction from Plasma/Serum

This protocol is optimized for the extraction of this compound from plasma or serum for LC-MS/MS analysis. A protein precipitation step is employed to remove macromolecules.

Materials:

  • Plasma or Serum samples

  • Internal Standard (IS) solution (e.g., ¹³C₆-D-Galactose in water)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), ice-cold

  • Water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL centrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Tissue Homogenates

This protocol is suitable for the extraction of this compound from various tissue types for GC-MS or LC-MS/MS analysis.

Materials:

  • Tissue sample (e.g., liver, muscle), frozen

  • Internal Standard (IS) solution

  • Methanol:Water (80:20, v/v), ice-cold

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue.

  • Add the tissue to a homogenization tube containing ceramic beads.

  • Add 500 µL of ice-cold 80% methanol and 10 µL of the Internal Standard solution.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins and lipids.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • For GC-MS analysis, evaporate the supernatant to dryness under a stream of nitrogen and proceed with derivatization (see Protocol 4).

  • For LC-MS/MS analysis, the supernatant can be diluted with an appropriate solvent and directly injected or evaporated and reconstituted in the mobile phase.

Protocol 3: this compound Extraction from Urine

This protocol describes a simple dilution method for preparing urine samples for LC-MS/MS analysis.[1]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Methanol:Water (50:50, v/v)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Thaw urine samples at room temperature.

  • Centrifuge the urine at 2,000 x g for 5 minutes to pellet any sediment.

  • In a new tube, mix 50 µL of the urine supernatant with 450 µL of 50:50 Methanol:Water.

  • Add 10 µL of the Internal Standard solution.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is ready for LC-MS/MS analysis.

Protocol 4: Derivatization for GC-MS Analysis

For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase volatility. A common method is silylation.[2][3]

Materials:

  • Dried sample extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of pyridine to the dried extract to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 60 minutes.

  • Cool to room temperature.

  • The sample is now ready for GC-MS injection.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from sample collection to data analysis.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Protein_Precipitation Protein Precipitation (Plasma) Plasma->Protein_Precipitation Tissue Tissue Homogenization_Extraction Homogenization & Extraction (Tissue) Tissue->Homogenization_Extraction Urine Urine Dilution Dilution (Urine) Urine->Dilution LC_MSMS LC-MS/MS Protein_Precipitation->LC_MSMS Derivatization Derivatization (for GC-MS) Homogenization_Extraction->Derivatization Homogenization_Extraction->LC_MSMS Dilution->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Caption: General workflow for this compound analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting results from a this compound tracer study.

Sample IDMatrixTime Point (min)This compound (µM)Internal Standard AreaAnalyte/IS Ratio
CTRL-01Plasma0< LOQ1,520,345N/A
CTRL-02Plasma3015.21,498,7650.0101
CTRL-03Plasma608.71,550,1230.0056
TREAT-01Plasma0< LOQ1,534,876N/A
TREAT-02Plasma3025.81,510,9870.0171
TREAT-03Plasma6018.31,567,4320.0117
LIVER-01Tissue605.4 nmol/g1,234,5670.0044
LIVER-02Tissue609.1 nmol/g1,256,7890.0072

LOQ: Limit of Quantification N/A: Not Applicable

Concluding Remarks

The protocols outlined in this document provide a robust framework for the sample preparation and analysis of this compound in various biological matrices. Adherence to these standardized procedures will ensure high-quality, reproducible data for researchers in academia and the pharmaceutical industry. For optimal results, it is recommended to perform a validation of the chosen method in your laboratory, including an assessment of linearity, accuracy, precision, and recovery.

References

Troubleshooting & Optimization

Technical Support Center: D-Galactose-d2 Labeling in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using D-Galactose-d2 for metabolic labeling in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound labeling efficiency low in primary neurons?

Low labeling efficiency with this compound in primary neurons can stem from several factors, primarily related to the post-mitotic nature of these cells and the specific metabolism of galactose. Unlike dividing cells, primary neurons do not dilute out unlabeled proteins through cell division, making high incorporation levels challenging to achieve.[1][2][3][4] Key areas to investigate include:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient uptake and incorporation, or too high, leading to cellular stress and toxicity.

  • Poor Neuronal Health: The overall health and metabolic activity of your primary neuron culture is critical. Stressed or unhealthy neurons will exhibit reduced metabolic activity, including the uptake and processing of galactose.

  • Presence of Glucose: High concentrations of glucose in the culture medium can competitively inhibit the uptake and metabolism of galactose.[5]

  • Insufficient Labeling Time: As primary neurons have lower metabolic rates for galactose compared to glucose and do not divide, a longer incubation period with this compound may be necessary.

  • Glial Cell Contamination: A high density of glial cells can affect neuronal health and may metabolize the this compound, reducing its availability for neurons.

Q2: What is the optimal concentration of this compound to use for labeling?

The optimal concentration of this compound needs to be empirically determined for your specific neuronal type and experimental goals. Based on studies using non-labeled D-galactose, a balance must be struck between providing enough substrate for labeling and avoiding toxicity. High concentrations of D-galactose have been shown to induce oxidative stress, apoptosis, and cellular senescence in primary neurons.[6][7][8]

Recommendations:

  • Start with a low, non-toxic concentration and perform a dose-response curve to assess both labeling efficiency and cell viability.

  • Consider concentrations in the low millimolar (mM) range, but be aware that even concentrations as low as 20-30 µM have been shown to reduce neural stem cell survival.[9]

  • It is crucial to test a range of concentrations to find the sweet spot for your specific experimental setup.

Q3: How long should I incubate my primary neurons with this compound?

Given the post-mitotic nature of primary neurons, longer incubation times are generally required for metabolic labeling compared to dividing cell lines. For SILAC (Stable Isotope Labeling with Amino acids in Cell culture) in primary neurons, labeling for at least 10 days is often recommended to achieve significant protein turnover and incorporation.[4][10] A similar timeframe may be necessary for this compound. It is advisable to perform a time-course experiment (e.g., 3, 7, 10, and 14 days) to determine the optimal labeling duration for your protein or molecule of interest.

Q4: Can I use this compound in a medium that also contains glucose?

The presence of glucose will likely reduce the efficiency of this compound labeling. Neurons preferentially utilize glucose as their primary energy source.[5][11][12] High levels of glucose can saturate glucose transporters, which may also transport galactose, and generally direct metabolic flux away from galactose utilization pathways. To maximize this compound incorporation, it is recommended to use a culture medium with reduced or no glucose. However, complete removal of glucose can be detrimental to neuronal survival, so a careful balance is necessary. A gradual reduction of glucose concentration while introducing this compound may be an effective strategy.

Q5: How can I assess the health of my primary neurons during the labeling experiment?

Monitoring neuronal health is crucial, especially when using potentially toxic compounds like high concentrations of D-galactose. Regular observation and specific assays can help:

  • Morphological Assessment: Use phase-contrast microscopy to check for healthy neuronal morphology, such as smooth, phase-bright cell bodies and intact, branching neurites. Signs of stress include neurite blebbing, cell body swelling, or detachment.

  • Viability Assays: Use assays like Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining, or MTT assays at the end of the experiment to quantify cell viability.

  • Apoptosis Assays: Assays for caspase-3 activation or TUNEL staining can detect apoptosis, which can be induced by high concentrations of D-galactose.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Labeling This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration. Start in the low mM range and increase gradually while monitoring viability.
This compound concentration is too high, causing toxicity. Decrease the this compound concentration. Refer to the D-Galactose Concentration and Neuronal Viability table below. Assess cell health and morphology regularly.
High glucose concentration in the medium. Reduce or remove glucose from the culture medium during labeling. If complete removal is not possible, use a lower glucose concentration (e.g., 5 mM).[11]
Insufficient labeling duration. Increase the incubation time with this compound. Perform a time-course experiment (e.g., 3-14 days).
Poor health of primary neuron culture. Optimize your primary neuron culture protocol. Ensure proper dissection, dissociation, seeding density, and use of appropriate media and supplements like B27.[13]
High Cell Death/Poor Neuronal Morphology This compound toxicity. Reduce the concentration of this compound. See the D-Galactose Concentration and Neuronal Viability table for guidance.
Nutrient depletion in the culture medium. Perform partial media changes every 3-4 days, replenishing with fresh medium containing this compound.
Suboptimal culture conditions. Ensure proper incubator conditions (37°C, 5% CO2, humidity). Use appropriate coating substrates (e.g., Poly-D-Lysine) for neuronal attachment.
Inconsistent Labeling Results Variability in primary neuron cultures. Standardize the primary neuron isolation and culture protocol. Use embryos/pups of the same age and minimize variability in dissection and dissociation.
Uneven cell plating density. Ensure a consistent and optimal cell seeding density. Both too sparse and too dense cultures can impact neuronal health and metabolism.
Glial cell overgrowth. If glial contamination is high, consider using inhibitors like 5-fluoro-2'-deoxyuridine (FdU) at a low concentration, but be aware of potential neurotoxicity.[1][4]

Quantitative Data Summary

Table 1: D-Galactose Concentration and Effects on Primary Neuron Viability

D-Galactose ConcentrationCell TypeDurationObserved EffectCitation
20 µM & 30 µMAdult Mouse Neural Stem Cells-Significant reduction in cell survival.[9]
30 mg/ml (~167 mM)Auditory Cortical Neurons48 hoursIncreased ROS production and mitochondrial DNA damage.[6]
40 g/L (~222 mM)Rat Primary Astrocytes72 hoursSignificant suppression of cell viability.[8]
50 g/L (~278 mM)Rat Primary Astrocytes5 daysInduced cellular senescence.[8]
53.29 mg/ml (~296 mM)Auditory Cortical Neurons48 hoursIC50 (half maximal inhibitory concentration) for cell viability.[6]
60 mg/ml (~333 mM)Auditory Cortical Neurons48 hoursDramatic increase in TUNEL-positive (apoptotic) cells.[6]

Note: The high concentrations in some studies were used to intentionally induce aging models and are likely not suitable for metabolic labeling experiments where cell health is paramount.

Experimental Protocols

Recommended Protocol for this compound Labeling of Primary Cortical Neurons

This protocol is a guideline and should be optimized for your specific experimental needs.

  • Primary Neuron Culture Preparation:

    • Isolate primary cortical neurons from E18 rat or mouse embryos using established protocols.

    • Plate dissociated neurons on Poly-D-Lysine coated plates at an appropriate density in Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.

    • Culture neurons for 4-5 days to allow for recovery and neurite extension.

  • Preparation of Labeling Medium:

    • Prepare Neurobasal medium with a reduced or no glucose concentration.

    • Dissolve this compound in this medium to the desired final concentration (start with a low mM concentration and optimize).

    • Ensure the medium is supplemented with B27 and GlutaMAX.

  • Metabolic Labeling:

    • After 4-5 days in culture, carefully aspirate the existing medium.

    • Gently wash the neurons once with pre-warmed, glucose-free DMEM or PBS.

    • Add the prepared this compound labeling medium to the culture plates.

    • Incubate the neurons for the desired labeling period (e.g., 7-14 days).

    • Perform partial media changes every 3-4 days with fresh labeling medium.

  • Sample Collection and Analysis:

    • After the labeling period, wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate buffer for your downstream application (e.g., proteomics, metabolomics).

    • Proceed with your analytical workflow (e.g., mass spectrometry) to determine the incorporation of this compound.

Visualizations

Leloir_Pathway D-Galactose Metabolism via the Leloir Pathway D_Galactose_d2 This compound Galactose_1P_d2 Galactose-1-phosphate-d2 D_Galactose_d2->Galactose_1P_d2 GALK UDP_Galactose_d2 UDP-galactose-d2 Galactose_1P_d2->UDP_Galactose_d2 GALT UDP_Glucose_d2 UDP-glucose-d2 UDP_Galactose_d2->UDP_Glucose_d2 GALE Glucose_1P_d2 Glucose-1-phosphate-d2 UDP_Glucose_d2->Glucose_1P_d2 UGP Glucose_6P_d2 Glucose-6-phosphate-d2 Glucose_1P_d2->Glucose_6P_d2 PGM Glycolysis Glycolysis Glucose_6P_d2->Glycolysis PPP Pentose Phosphate Pathway Glucose_6P_d2->PPP Glycogen Glycogen Synthesis Glucose_6P_d2->Glycogen

Caption: Metabolic fate of this compound through the Leloir pathway in neurons.

Experimental_Workflow Troubleshooting Workflow for Low this compound Labeling Start Start: Low Labeling Observed Check_Health Assess Neuronal Health (Morphology, Viability) Start->Check_Health Unhealthy Culture is Unhealthy Check_Health->Unhealthy No Healthy Culture is Healthy Check_Health->Healthy Yes Optimize_Culture Optimize Culture Conditions: - Seeding Density - Media Supplements - Coating Substrate Unhealthy->Optimize_Culture Optimize_Culture->Start Check_Concentration Evaluate this compound Concentration Healthy->Check_Concentration Too_High Concentration Too High? (Toxicity Observed) Check_Concentration->Too_High Test High/Low Reduce_Conc Decrease this compound Concentration Too_High->Reduce_Conc Yes Too_Low Concentration Too Low? Too_High->Too_Low No Check_Media Check Glucose Level in Medium Reduce_Conc->Check_Media Increase_Conc Increase this compound Concentration Too_Low->Increase_Conc Yes Too_Low->Check_Media No Increase_Conc->Check_Media High_Glucose Glucose is High? Check_Media->High_Glucose Reduce_Glucose Reduce or Remove Glucose High_Glucose->Reduce_Glucose Yes Check_Time Evaluate Labeling Time High_Glucose->Check_Time No Reduce_Glucose->Check_Time Increase_Time Increase Incubation Time Check_Time->Increase_Time Re_evaluate Re-evaluate Labeling Increase_Time->Re_evaluate

Caption: A logical workflow for troubleshooting low this compound labeling.

References

Technical Support Center: D-Galactose-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during D-Galactose-d2 mass spectrometry analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[1][2] These effects are a significant concern in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI).

Q2: Why is this compound analysis susceptible to matrix effects?

A2: this compound is a small, polar molecule. When analyzing biological samples such as plasma, serum, or urine, it often co-elutes with endogenous matrix components like salts, phospholipids, and other small polar molecules.[1] These components can compete with this compound for ionization in the MS source, leading to significant matrix effects.

Q3: What are the common signs of matrix effects in my this compound data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte signal across different samples.

  • Inaccurate and imprecise quantification.

  • Non-linear calibration curves.

  • Significant ion suppression or enhancement when comparing the analyte response in a pure solvent to that in a sample matrix.

Q4: What is an internal standard, and why is it crucial for this compound analysis?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration. For this compound, a stable isotope-labeled (SIL) internal standard, such as D-Galactose-¹³C₆ or a deuterated version with a higher mass, is ideal.[3][4] The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]

Q5: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A5: Effective sample preparation is key to removing interfering matrix components before LC-MS analysis. The most common and effective techniques for this compound in biological fluids include:

  • Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from plasma or serum samples. Acetonitrile is a commonly used and effective solvent for this purpose.

  • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove salts and other interfering compounds from complex matrices like urine. Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE is particularly useful for polar analytes like galactose.

  • Liquid-Liquid Extraction (LLE): Can be used to partition the analyte of interest away from interfering matrix components.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound mass spec analysis in a question-and-answer format.

Problem: My this compound peak shape is poor (tailing, fronting, or splitting).

  • Possible Cause 1: Inappropriate HPLC Column Chemistry. this compound is a highly polar compound and exhibits poor retention on traditional reversed-phase columns (e.g., C18). This can lead to co-elution with early-eluting matrix components and poor peak shape.

    • Solution: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are specifically designed for the retention and separation of polar compounds.

  • Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Incompatible Injection Solvent. If the injection solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.

    • Solution: Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase conditions. For HILIC, this typically means a high percentage of organic solvent.

Problem: I am observing high variability in the this compound signal intensity between injections.

  • Possible Cause 1: Inconsistent Matrix Effects. The composition of biological matrices can vary between individuals and samples, leading to different degrees of ion suppression or enhancement.

    • Solution: Use a stable isotope-labeled internal standard (e.g., D-Galactose-¹³C₆). The ratio of the analyte to the internal standard will remain consistent even with varying matrix effects.[4]

  • Possible Cause 2: Inefficient Sample Preparation. Incomplete removal of matrix components can lead to inconsistent ionization.

    • Solution: Optimize your sample preparation protocol. Ensure complete protein precipitation or efficient washing steps during solid-phase extraction.

Problem: I have low signal intensity or complete signal loss (ion suppression) for this compound.

  • Possible Cause 1: Co-elution with Suppressing Agents. Phospholipids and salts are common components in biological matrices that are known to cause significant ion suppression in ESI.

    • Solution 1: Improve chromatographic separation to resolve this compound from these interfering compounds. Adjust the gradient profile or try a different HILIC column chemistry.

    • Solution 2: Enhance sample cleanup. Use a more rigorous SPE protocol or a protein precipitation plate that also removes phospholipids.

  • Possible Cause 2: Suboptimal MS Source Conditions. The settings of the electrospray ionization source (e.g., capillary voltage, gas flow, temperature) can significantly impact the ionization efficiency of this compound.

    • Solution: Optimize the source parameters by infusing a standard solution of this compound and adjusting the settings to maximize the signal.

Problem: My quantification of this compound is inconsistent and inaccurate.

  • Possible Cause 1: Uncompensated Matrix Effects. As mentioned, matrix effects directly impact the accuracy of quantification.

    • Solution: The most reliable solution is the use of a stable isotope-labeled internal standard that co-elutes with this compound.[4]

  • Possible Cause 2: Inappropriate Calibration Strategy. Using a calibration curve prepared in a pure solvent will not account for matrix effects present in the samples.

    • Solution: Prepare calibration standards in a matrix that is as similar as possible to the study samples (matrix-matched calibration). If a blank matrix is unavailable, consider using a surrogate matrix.

Section 3: Experimental Protocols

Protocol 1: Protein Precipitation of Plasma/Serum Samples using Acetonitrile

This protocol is a quick and effective method for removing the majority of proteins from plasma or serum samples prior to LC-MS/MS analysis of this compound.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), LC-MS grade, chilled at -20°C

  • Stable isotope-labeled internal standard (e.g., D-Galactose-¹³C₆) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the sample.

  • Add 300 µL of chilled acetonitrile to the sample (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples for this compound Analysis

This protocol is designed to remove salts and other polar interferences from urine samples using a HILIC-based SPE sorbent.

Materials:

  • Urine sample

  • HILIC SPE cartridge (e.g., silica or amide-based)

  • Stable isotope-labeled internal standard (e.g., D-Galactose-¹³C₆) solution

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to mix.

    • Centrifuge the urine at 2,000 x g for 5 minutes to remove any particulates.

    • To 500 µL of the clarified urine, add 10 µL of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Place the HILIC SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of acetonitrile through them. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to slowly pass the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 95:5 (v/v) acetonitrile:water to remove salts and other highly polar interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound and internal standard from the cartridge with 1 mL of 50:50 (v/v) acetonitrile:water.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Section 4: Quantitative Data Summary

The following table summarizes expected recovery data for a galactose-related analyte using a stable isotope-labeled internal standard and a robust sample preparation method. While specific to a galactose-1-phosphate uridylyltransferase (GALT) assay, the high and consistent recovery demonstrates the effectiveness of the described techniques in mitigating matrix effects.[5]

Analyte Spike LevelMatrixMean Recovery (%)Standard Deviation (%)
7.0 nmol UDPGalGALT Assay Matrix983
0.07 nmol UDPGalGALT Assay Matrix1054
3 nmol [¹³C₆]-Gal-1-PGALK Assay Matrix992
0.03 nmol [¹³C₆]-Gal-1-PGALK Assay Matrix1044

Data adapted from a study on a related galactose metabolite, demonstrating excellent recovery in a complex biological matrix when using an appropriate internal standard and sample cleanup.[5]

Section 5: Visual Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (Plasma, Urine) add_is Add Deuterated Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt For Plasma/ Serum spe Solid-Phase Extraction (HILIC) add_is->spe For Urine extract Clean Extract ppt->extract spe->extract lc HILIC Separation extract->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Matrix-Matched Curve ratio->quantify result Final Concentration quantify->result

Caption: Experimental workflow for overcoming matrix effects in this compound analysis.

ion_suppression cluster_source Electrospray Ionization (ESI) Source cluster_ideal Ideal Condition (No Matrix Effects) cluster_suppression Ion Suppression Condition droplet ESI Droplet analyte Analyte (this compound) matrix Matrix Component gas_phase Gas Phase Ions (To Mass Analyzer) droplet_ideal Droplet gas_phase_ideal Analyte Ions droplet_ideal->gas_phase_ideal Efficient Ionization analyte_ideal Analyte analyte_ideal->droplet_ideal droplet_supp Droplet gas_phase_supp Reduced Analyte Ions droplet_supp->gas_phase_supp Competition for Ionization -> Suppression analyte_supp Analyte analyte_supp->droplet_supp matrix_supp Matrix matrix_supp->droplet_supp

Caption: The concept of ion suppression in the electrospray ionization source.

References

Correcting for natural isotope abundance in D-Galactose-d2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Galactose-d2 metabolic labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing, executing, and interpreting experiments using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to correcting for natural isotope abundance.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for D-Galactose in most mammalian cells?

A1: The primary metabolic pathway for D-Galactose is the Leloir pathway.[1][2][3][4][5] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE).[3][4][5][6]

Q2: Why is it crucial to correct for the natural abundance of isotopes in my this compound experiment?

A2: Naturally occurring stable isotopes of elements (e.g., ¹³C, ¹⁷O, ¹⁸O) contribute to the mass spectrum of any molecule.[7][8] In a labeling experiment, these natural isotopes create overlapping signals with the intentionally introduced isotope label (in this case, deuterium). Failure to correct for this natural abundance will lead to an overestimation of the incorporation of the d2 label, resulting in inaccurate quantification of metabolic flux and pathway activity.[7]

Q3: What are the common isotopologues of unlabeled D-Galactose that I should be aware of?

A3: Unlabeled D-Galactose (C₆H₁₂O₆) will have naturally occurring isotopologues at M+1 and M+2 due to the presence of ¹³C and ¹⁸O. The theoretical natural abundance of these isotopologues can be calculated based on the natural abundance of each element. This information is critical for building the correction matrix for your data analysis.

Q4: Where can I obtain this compound standards, and what should I look for in terms of quality?

A4: Several commercial suppliers, such as Cambridge Isotope Laboratories, Inc., provide this compound and other isotopically labeled sugars.[9][10][11] When purchasing a standard, it is essential to check the certificate of analysis (CoA) for the following information:

  • Isotopic Purity: This indicates the percentage of the compound that is labeled with the desired number of deuterium atoms (e.g., >98% d2).[11]

  • Chemical Purity: This ensures that the compound is free from other chemical contaminants.

  • Positional Isomerism: For some applications, knowing the specific position(s) of the deuterium label is important.

Q5: What are the key metabolites in the Leloir pathway that I should monitor in my this compound experiment?

A5: The key intermediates of the Leloir pathway that you should aim to detect and quantify are:

  • Galactose-1-phosphate

  • UDP-galactose

  • UDP-glucose

  • Glucose-1-phosphate

  • Glucose-6-phosphate

Troubleshooting Guides

Issue 1: High background signal in the unlabeled control sample.
  • Possible Cause 1: Contamination of reagents or labware.

    • Troubleshooting Step: Ensure all buffers, solvents, and labware are free from any potential galactose contamination. Run a blank sample (without any cell extract) to check for background signals from your analytical workflow.

  • Possible Cause 2: Endogenous galactose production by cells.

    • Troubleshooting Step: While typically low in the absence of external galactose, some cell lines may have detectable endogenous levels. It is crucial to measure this baseline in your unlabeled control to properly subtract it from your labeled samples.

Issue 2: Inconsistent or lower-than-expected labeling in downstream metabolites.
  • Possible Cause 1: Inefficient uptake or metabolism of this compound by the cells.

    • Troubleshooting Step: Optimize the concentration of this compound and the incubation time. Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions.

  • Possible Cause 2: Isotopic discrimination.

    • Troubleshooting Step: Enzymes can sometimes process lighter isotopologues faster than heavier ones. While this effect is generally small for deuterium, it's a factor to be aware of, especially in highly quantitative flux analysis. Consider using fully labeled ¹³C-galactose as an alternative or in parallel experiments to validate your findings.[12]

  • Possible Cause 3: Dilution of the label from other metabolic pathways.

    • Troubleshooting Step: The labeled galactose pool can be diluted by carbon from other sources, such as glycogenolysis or the pentose phosphate pathway. A comprehensive metabolic flux analysis model that accounts for these inputs is necessary for accurate interpretation.

Issue 3: Difficulty in resolving labeled and unlabeled peaks in the mass spectrum.
  • Possible Cause 1: Insufficient mass resolution of the mass spectrometer.

    • Troubleshooting Step: High-resolution mass spectrometry (e.g., Orbitrap, FT-ICR-MS) is highly recommended for resolving isotopologues with small mass differences.[13][14] If using a lower-resolution instrument, derivatization of the sugars may help to increase the mass difference between isotopologues.

  • Possible Cause 2: Complex fragmentation patterns in MS/MS.

    • Troubleshooting Step: Optimize your fragmentation parameters (e.g., collision energy) to generate specific and reproducible fragment ions that retain the deuterium label. This will simplify data analysis and improve quantification.

Quantitative Data Summary

The following table summarizes the natural isotopic abundance of elements commonly found in biological molecules, which is essential for accurate correction calculations.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Nitrogen¹⁴N99.632
¹⁵N0.368

Data sourced from various publicly available databases and should be confirmed with the latest IUPAC recommendations.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling and Sample Preparation
  • Cell Culture: Grow cells to the desired confluency in standard culture medium.

  • Starvation (Optional): To enhance uptake, you may replace the medium with a glucose-free and galactose-free medium for a short period (e.g., 1-2 hours) before labeling.

  • Labeling: Replace the medium with a medium containing a known concentration of this compound. The concentration and incubation time should be optimized for your specific cell line and experimental goals.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Derivatization (Optional but Recommended): To improve chromatographic separation and mass spectrometric detection, derivatize the sugar metabolites (e.g., using trimethylsilylation or oxime-TMS derivatization).

  • LC-MS/MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a suitable chromatography system.

Visualizations

Leloir_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular D_Galactose_d2_ext This compound D_Galactose_d2_int This compound D_Galactose_d2_ext->D_Galactose_d2_int Transport Galactose_1P_d2 Galactose-1-P-d2 D_Galactose_d2_int->Galactose_1P_d2 GALK UDP_Galactose_d2 UDP-Galactose-d2 Galactose_1P_d2->UDP_Galactose_d2 GALT UDP_Glucose_d2 UDP-Glucose-d2 UDP_Galactose_d2->UDP_Glucose_d2 GALE Glucose_1P_d2 Glucose-1-P-d2 UDP_Glucose_d2->Glucose_1P_d2 UGP Glucose_6P_d2 Glucose-6-P-d2 Glucose_1P_d2->Glucose_6P_d2 PGM Glycolysis Glycolysis Glucose_6P_d2->Glycolysis

Caption: The Leloir Pathway for this compound metabolism.

Isotope_Correction_Workflow Raw_MS_Data Raw Mass Spectrometry Data (Labeled Sample) Correction_Matrix Construct Natural Abundance Correction Matrix Raw_MS_Data->Correction_Matrix Corrected_Data Corrected Mass Isotopomer Distribution Raw_MS_Data->Corrected_Data Unlabeled_Control Unlabeled Control MS Data Unlabeled_Control->Correction_Matrix Correction_Matrix->Corrected_Data Flux_Analysis Metabolic Flux Analysis Corrected_Data->Flux_Analysis

Caption: Workflow for natural isotope abundance correction.

References

Technical Support Center: D-Galactose-d2 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in D-Galactose-d2 NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound NMR spectra?

A1: Background noise in NMR spectra can originate from several sources, including:

  • Instrumental Noise: Random electronic noise from the spectrometer components.

  • Sample Preparation: The presence of particulate matter, paramagnetic impurities, or insufficient sample concentration can degrade signal quality.[1][2][3]

  • Solvent Impurities: Residual proton signals from incompletely deuterated solvents or absorbed water can contribute to the background.[4][5]

  • Acquisition Parameters: Suboptimal settings for parameters like the number of scans, acquisition time, and recycle delay can lead to a low signal-to-noise ratio (SNR).

  • t₁ Noise: In 2D NMR experiments, instabilities in the spectrometer can cause spurious signals along the indirect dimension, known as t₁ noise.[6]

Q2: Which deuterated solvents are recommended for this compound NMR?

A2: The choice of solvent is critical for minimizing background noise and ensuring good signal resolution. For carbohydrates like this compound, the following solvents are commonly used:

Deuterated SolventTypical Chemical Shift (ppm)Properties and Applications
Deuterium Oxide (D₂O) ~4.79Excellent for dissolving polar compounds like carbohydrates.[7][8] It is the most common solvent for biological NMR.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) ~2.50A polar aprotic solvent with excellent dissolving power for a wide range of organic molecules, including carbohydrates.[7]
Methanol-d₄ (CD₃OD) ~3.31 & 4.87A polar protic solvent that can be a good alternative to D₂O.[7]

Q3: How does sample concentration affect the signal-to-noise ratio?

A3: The concentration of your this compound sample directly impacts the signal-to-noise ratio (SNR). An optimal concentration is necessary to obtain a good signal without introducing issues like line broadening due to high viscosity.

Concentration LevelEffect on SpectrumRecommendation
Too Low Weak signal, low SNR. The spectrum may be dominated by noise and solvent impurities.[1]Increase the sample concentration.
Optimal Strong signal with good resolution.For ¹H observed experiments, a concentration of 5-25 mg in 0.7 mL of solvent is a good starting point.[1] For less sensitive nuclei like ¹³C, a higher concentration is needed.
Too High Can lead to increased viscosity, which causes broader lines and poorer resolution.[2][5]Dilute the sample.

Q4: What data processing techniques can be used to reduce background noise?

A4: Several post-acquisition data processing techniques can be employed to enhance the signal-to-noise ratio and reduce background noise:

  • Apodization (Window Functions): Applying a mathematical function to the Free Induction Decay (FID) before Fourier transformation can improve the SNR, though it may come at the cost of reduced resolution.

  • Baseline Correction: Algorithms can be used to correct for distortions in the spectral baseline, making it easier to distinguish small peaks from the noise.

  • Wavelet Transforms (WT): This method can be used for fast and robust denoising of 1D and 2D NMR spectra.[9]

  • Singular Value Decomposition (SVD) and Principal Component Analysis (PCA): These techniques can be used to separate the signal from the noise by identifying the principal components of the data.[9][10]

  • Ridge Reduction: In 2D spectra, this function can be used to reduce noise that appears as stripes parallel to the F1 or F2 axes.[11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background noise in this compound NMR spectra.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for this compound NMR Noise Reduction start High Background Noise in this compound Spectrum sample_prep Review Sample Preparation start->sample_prep concentration Is concentration optimal? sample_prep->concentration Check acquisition Check Acquisition Parameters num_scans Are the number of scans sufficient? acquisition->num_scans Check processing Apply Post-Processing Techniques baseline Apply Baseline Correction processing->baseline end_node Improved Spectrum filtration Was the sample filtered? concentration->filtration Yes adjust_conc Adjust Concentration concentration->adjust_conc No solvent_quality Is the deuterated solvent of high purity? filtration->solvent_quality Yes filter_sample Filter Sample filtration->filter_sample No solvent_quality->acquisition Yes use_high_purity_solvent Use High-Purity Solvent solvent_quality->use_high_purity_solvent No adjust_conc->filtration filter_sample->solvent_quality use_high_purity_solvent->acquisition shimming Is the shimming optimized? num_scans->shimming Yes increase_scans Increase Number of Scans num_scans->increase_scans No shimming->processing Yes reshim Re-shim the Spectrometer shimming->reshim No increase_scans->shimming reshim->processing denoising Use Denoising Algorithms (e.g., WT, SVD) baseline->denoising denoising->end_node

Troubleshooting workflow for reducing background noise.
Detailed Troubleshooting Steps

Issue 1: Poor Signal-to-Noise Ratio (SNR)

Possible Cause Recommended Solution
Insufficient number of scans. The SNR increases with the square root of the number of scans. Quadrupling the number of scans will double the SNR.
Low sample concentration. Prepare a more concentrated sample. For a ¹H spectrum, aim for 5-25 mg of this compound in 0.7 mL of solvent.[1]
Poor magnetic field homogeneity (shimming). Re-shim the spectrometer. Poor shimming leads to broad lines, which reduces the peak height and thus the SNR.[4]
Incorrect receiver gain. If the receiver gain is set too low, the signal will be weak. If it is set too high, it can lead to "ADC overflow" errors and distorted spectra.[12] Use the automatic receiver gain setting (rga on many spectrometers) as a starting point, but be prepared to adjust it manually.

Issue 2: Broad or Distorted Peaks

Possible Cause Recommended Solution
Inhomogeneous sample. Ensure your sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool or a syringe filter into the NMR tube.[1][3]
High sample viscosity. If the sample is too concentrated, the solution can become viscous, leading to broader peaks.[2][5] Dilute the sample to an optimal concentration.
Poor shimming. Perform a thorough shimming procedure. For long experiments, it is advisable to re-shim periodically.[12]
Presence of paramagnetic impurities. Paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. If suspected, degas the sample using the freeze-pump-thaw method.[1]

Issue 3: Spurious Peaks and Artifacts

Possible Cause Recommended Solution
Contaminated NMR tube. Use high-quality NMR tubes and ensure they are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried before use.[1][3]
Solvent impurities. Use high-purity deuterated solvents.[8] Keep solvent bottles tightly capped to prevent absorption of atmospheric water.[4] For solvents like CDCl₃, adding a drying agent such as potassium carbonate can help.[5]
t₁ noise (in 2D spectra). This appears as streaks parallel to the F1 axis. It can be reduced by splitting a long acquisition into several shorter ones and co-adding the results.[6] Some processing software also has functions to reduce this type of noise.[11]

Experimental Protocols

Protocol 1: Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh between 5 and 25 mg of this compound for a standard ¹H observed experiment. For less sensitive experiments, a higher concentration may be necessary.[1]

  • Dissolving the Sample: Transfer the weighed sample to a clean, dry vial. Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., D₂O or DMSO-d₆).[2] Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: Take a Pasteur pipette and tightly pack a small plug of glass wool or Kimwipe into the narrow end.[3][13]

  • Transfer to NMR Tube: Using the filter pipette, transfer the sample solution into a clean, high-quality 5 mm NMR tube. The final sample height should be around 4-5 cm.[1][13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.[13]

  • (Optional) Degassing: If paramagnetic impurities like dissolved oxygen are a concern, degas the sample using at least three freeze-pump-thaw cycles.[1]

Protocol 2: Optimizing Acquisition Parameters
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform a thorough shimming of the magnetic field to maximize its homogeneity. An automated shimming routine is a good starting point, followed by manual adjustments if necessary.[4]

  • Setting the Number of Scans (ns): The number of scans is a crucial parameter for achieving a good SNR. Start with a moderate number (e.g., 16 or 32 for a ¹H spectrum) and increase it as needed. Remember that the SNR improves with the square root of the number of scans.

  • Acquisition Time (at): A longer acquisition time results in better digital resolution. A typical value for a ¹H spectrum is 1-2 seconds.

  • Recycle Delay (d1): This is the time between pulses. It should be set to at least 1.3 times the longest T₁ relaxation time of the nuclei of interest to allow for full relaxation and to obtain quantitative results. For qualitative spectra, a shorter delay can be used to save time.

  • Pulse Width: Use a calibrated 90° pulse width for maximum signal intensity in a single-pulse experiment.

By following these guidelines and protocols, you can significantly reduce the background noise in your this compound NMR spectra and obtain high-quality data for your research.

References

Technical Support Center: Addressing D-Galactose Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available in scientific literature predominantly focuses on D-Galactose. Specific studies detailing the toxicity of D-Galactose-d2 are not widely available. This guide is based on the established effects of D-Galactose, which are expected to be largely comparable to its deuterated form, although subtle kinetic isotope effects might alter the rates of metabolic processes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with D-Galactose-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of D-Galactose-induced toxicity in cell lines?

A1: D-Galactose-induced toxicity is primarily mediated by the induction of oxidative stress.[1][2][3] Excess D-Galactose is metabolized by aldose reductase to galactitol, a process that consumes NADPH and depletes cellular antioxidant reserves.[2] This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[3] Furthermore, D-Galactose can lead to the formation of advanced glycation end products (AGEs), which contribute to oxidative stress and inflammation.[3]

Q2: Why is D-Galactose used to induce senescence or aging in cell culture models?

A2: D-Galactose is widely used to establish in vitro models of accelerated aging and cellular senescence.[1][4] The chronic oxidative stress and mitochondrial dysfunction induced by D-Galactose mimic the physiological processes of aging.[5][6] This makes it a valuable tool for studying age-related diseases and for screening potential anti-aging compounds.

Q3: What are the common morphological and cellular changes observed in cells treated with D-Galactose?

A3: Cells treated with D-Galactose often exhibit a senescent phenotype, characterized by an enlarged and flattened morphology, and increased activity of senescence-associated β-galactosidase (SA-β-gal).[7][8] Other common changes include decreased cell viability, cell cycle arrest, and apoptosis.[7][9]

Q4: Are all cell lines equally susceptible to D-Galactose toxicity?

A4: No, susceptibility to D-Galactose toxicity can vary between cell lines. For example, some studies have shown that malignant cell lines, such as neuroblastoma cells, can be more sensitive to high concentrations of D-Galactose compared to non-malignant cell lines.[10][11] The metabolic capacity and antioxidant defenses of a particular cell line will influence its response to D-Galactose treatment.

Q5: Can the toxic effects of D-Galactose be reversed or mitigated?

A5: Yes, the toxic effects of D-Galactose can be mitigated by co-treatment with antioxidants. Compounds like curcumin and R-alpha-lipoic acid have been shown to protect against D-Galactose-induced oxidative damage and cell death.[1][12] Additionally, inhibitors of aldose reductase can attenuate D-Galactose toxicity by preventing the conversion of galactose to galactitol.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving D-Galactose.

Problem Possible Cause(s) Troubleshooting Steps
High cell death even at low D-Galactose concentrations. - Cell line is highly sensitive.- Incorrect calculation of D-Galactose concentration.- Contamination of cell culture.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Double-check all calculations and ensure proper dissolution of D-Galactose.- Routinely check for mycoplasma and other contaminants.
Inconsistent results between experiments. - Variability in cell passage number.- Inconsistent incubation times with D-Galactose.- Instability of D-Galactose solution.- Use cells within a consistent and low passage number range.- Adhere strictly to the planned incubation times.- Prepare fresh D-Galactose solutions for each experiment.
No observable toxic effect at expected concentrations. - Cell line is resistant to D-Galactose.- Insufficient incubation time.- D-Galactose degradation.- Confirm the expression of galactose metabolic enzymes in your cell line. Some cell lines may have low aldose reductase activity.- Increase the incubation time with D-Galactose.- Ensure proper storage of D-Galactose stock solution (typically at -20°C).
Difficulty in detecting senescence markers. - Inappropriate assay for the cell line.- Timing of the assay is not optimal.- Use multiple markers for senescence (e.g., SA-β-gal staining, p16/p21 expression).- Perform a time-course experiment to determine the optimal time point for detecting senescence after D-Galactose treatment.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of D-Galactose on different cell lines.

Table 1: Effect of D-Galactose on Cell Viability

Cell LineD-Galactose ConcentrationIncubation Time% Decrease in Viability (approx.)Reference
Neuro2a (N2a)30 g/L24 h40%[10]
SH-SY5Y30 g/L24 h35%[10]
PC-330 g/L24 h30%[10]
HepG230 g/L24 h25%[10]
Astrocytic CRT cells40 g/L72 h20%[7]
Astrocytic CRT cells60 g/L72 h50%[7]
Granulosa cells45 mg/mL24 h40%[9]
Neural Stem Cells (NSCs)20 µMNot Specified25%[13]
Neural Stem Cells (NSCs)30 µMNot Specified40%[13]

Table 2: Effect of D-Galactose on Reactive Oxygen Species (ROS) Production

Cell LineD-Galactose ConcentrationIncubation TimeFold Increase in ROS (approx.)Reference
LLC-PK1200-500 mM24 h2-fold[1]
HK-2200-500 mM24 h1.2 to 1.6-fold[1]
Granulosa cells45 mg/mL24 hSignificant increase[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plate with cultured cells

  • D-Galactose solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of D-Galactose for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used cytochemical marker for senescent cells.

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

  • SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)

  • PBS

  • Microscope

Procedure:

  • Treat cells with D-Galactose for the desired duration to induce senescence.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours. Protect from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantify the percentage of blue-stained (senescent) cells.[8]

Visualizations

Signaling Pathway of D-Galactose Induced Cellular Senescence

DG_Toxicity_Pathway D_Gal D-Galactose AldoseReductase Aldose Reductase D_Gal->AldoseReductase Metabolized by AGEs Advanced Glycation End Products (AGEs) D_Gal->AGEs Forms Galactitol Galactitol AldoseReductase->Galactitol NADPH_depletion NADPH Depletion AldoseReductase->NADPH_depletion OxidativeStress Oxidative Stress (↑ ROS) Galactitol->OxidativeStress Contributes to NADPH_depletion->OxidativeStress Leads to MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction DNA_damage DNA Damage OxidativeStress->DNA_damage AGEs->OxidativeStress Induces Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis p53_p21 ↑ p53 / p21 DNA_damage->p53_p21 Activates DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest p53_p21->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence Experimental_Workflow start Start: Seed Cells treatment Treat with D-Galactose (and controls) start->treatment incubation Incubate for desired time treatment->incubation endpoint_assays Perform Endpoint Assays incubation->endpoint_assays viability Cell Viability Assay (e.g., MTT) endpoint_assays->viability ros ROS Production Assay (e.g., DCFH-DA) endpoint_assays->ros senescence Senescence Assay (e.g., SA-β-gal) endpoint_assays->senescence analysis Data Analysis viability->analysis ros->analysis senescence->analysis end End analysis->end Troubleshooting_Logic problem Unexpected Experimental Outcome high_death High Cell Death? problem->high_death no_effect No Effect Observed? problem->no_effect inconsistent Inconsistent Results? problem->inconsistent check_conc Check D-Gal Concentration and Cell Sensitivity high_death->check_conc Yes check_time_resistance Check Incubation Time and Cell Line Resistance no_effect->check_time_resistance Yes check_protocol_variability Review Protocol for Variability (e.g., passage number, reagents) inconsistent->check_protocol_variability Yes solution Solution Implemented check_conc->solution check_time_resistance->solution check_protocol_variability->solution

References

Improving the sensitivity of D-Galactose-d2 detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Galactose-d2 Detection

Welcome to the technical support center for this compound detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the sensitive detection of this compound?

A1: The most common and sensitive methods for detecting this compound and related stable-isotope labeled sugars are mass spectrometry-based techniques. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2] GC-MS often requires derivatization to make the sugar volatile.[1] LC-MS is widely used due to its high selectivity and sensitivity for compounds in complex matrices.[2] Other methods like colorimetric assays and Laser Desorption/Ionization Time-of-Flight (LDI-TOF) MS have also been developed for galactose detection.[3][4]

Q2: Why is the signal intensity for my this compound low in my LC-MS analysis?

A2: Low signal intensity in LC-MS analysis can stem from several factors. The most common issues include inefficient ionization of the analyte, the presence of matrix effects from complex sample components, suboptimal chromatographic conditions, or an unoptimized MS interface.[2][5] For instance, co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[5][6] Additionally, the mobile phase composition, such as a low percentage of organic solvent during elution, can lead to poor desolvation and, consequently, lower sensitivity.[2]

Q3: What are matrix effects and how do they impact this compound quantification?

A3: Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[5][7] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[5][8] In the context of this compound, endogenous compounds in biological samples like plasma or serum can interfere with its ionization process in the mass spectrometer source.[5] The use of a stable isotope-labeled internal standard, such as this compound itself in an isotope dilution method, is a highly effective strategy to compensate for these matrix effects, as the standard and analyte are affected similarly.[8]

Q4: Can chemical derivatization improve the sensitivity of this compound detection?

A4: Yes, chemical derivatization is a powerful strategy to improve detection sensitivity, particularly for GC-MS and LC-MS analysis.[9][10] For GC-MS, derivatization is essential to increase the volatility of sugars like galactose.[1] In LC-MS, derivatization can significantly enhance the ionization efficiency of the analyte.[10][11] For example, reagents targeting hydroxyl groups or the diene moiety in similar molecules have been shown to increase signal response by orders of magnitude.[10] This leads to lower limits of detection (LOD) and quantification (LOQ).

Troubleshooting Guides

Issue 1: High Background Noise in Chromatogram

Q: I am observing a high and noisy baseline in my LC-MS chromatogram for this compound. What are the potential causes and solutions?

A: High background noise can obscure the analyte peak and reduce the signal-to-noise (S/N) ratio, compromising sensitivity.[12]

  • Potential Causes:

    • Contaminated mobile phase solvents or additives.

    • An old or dirty detector cell in the mass spectrometer.[13]

    • Insufficient degassing of the mobile phase.[13]

    • Leakage in the HPLC system.[13]

    • Chemical noise from the sample matrix.

  • Troubleshooting Steps:

    • Solvent Check: Use high-purity, MS-grade solvents and additives. Prepare fresh mobile phases daily.

    • System Cleaning: Flush the entire LC system and clean the MS source components according to the manufacturer's guidelines.

    • Degassing: Ensure the mobile phase degasser is functioning correctly or degas solvents manually.[13]

    • Leak Check: Systematically check all fittings and connections for any signs of leaks.[13]

    • Sample Cleanup: Implement a more rigorous sample preparation procedure (e.g., solid-phase extraction) to remove interfering matrix components.[2]

Issue 2: Poor Reproducibility and Inconsistent Quantification

Q: My quantitative results for this compound are inconsistent across replicate injections and different sample batches. How can I improve reproducibility?

A: Poor reproducibility is often linked to matrix effects, sample preparation variability, or system instability.

  • Potential Causes:

    • Variable matrix effects between different samples.[6][7]

    • Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).

    • Analyte or solvent evaporation from sample vials.[6]

    • Fluctuations in LC pump performance or MS source temperature.

  • Troubleshooting Steps:

    • Use an Internal Standard: The most effective way to correct for variability is to use a stable isotope-labeled internal standard in an isotope dilution assay.[8] Since you are detecting this compound, a different isotope, such as ¹³C-labeled D-Galactose, could be used as an internal standard.[1]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to your sample matrix to compensate for consistent matrix effects.[8]

    • Automate Sample Preparation: Use automated liquid handlers to minimize human error in sample preparation.

    • Check Vial Caps: Ensure sample vials are tightly sealed to prevent evaporation.[6]

    • System Suitability Tests: Run system suitability tests before each batch to ensure the LC-MS system is performing consistently.

Quantitative Data Summary

The sensitivity of D-Galactose detection varies significantly depending on the methodology and instrumentation used. The following table summarizes reported performance metrics.

Detection MethodAnalyteMatrixLimit of Quantification (LOQ) / Linear RangeReference
GC-MS (with derivatization)D-GalactoseHuman Plasma< 0.02 micromol/L[1]
LDI-TOF MSGalactoseSerum57.2–220.0 μg/mL (Linear Range)[4]
LC-MS/MS (with derivatization)¹Vitamin D MetabolitesN/ALOD: 3-20 pg/mL[11]

¹Data for Vitamin D metabolites is included as an illustrative example of the sensitivity achievable with derivatization-assisted LC-MS/MS, a technique applicable to hydroxylated compounds like galactose.[10][11]

Experimental Protocols & Workflows

Protocol 1: GC-MS Analysis of D-Galactose via Isotope Dilution

This protocol is adapted from a method for determining D-galactose in human plasma and is suitable for this compound.[1]

  • Internal Standard Spiking: Add a known amount of a different stable isotope (e.g., D-[¹³C₆]Galactose) as an internal standard to the plasma sample.[1]

  • Deproteinization: Precipitate proteins in the plasma sample, for example, by adding a cold organic solvent like ethanol or acetonitrile, followed by centrifugation.

  • Glucose Removal (Optional but Recommended): To reduce interference, treat the sample with D-glucose oxidase to enzymatically remove the much more abundant D-glucose.[1]

  • Purification: Purify the sample using ion-exchange chromatography to isolate neutral monosaccharides.[1]

  • Derivatization:

    • Evaporate the purified sample to dryness under a stream of nitrogen.

    • Prepare aldononitrile pentaacetate derivatives to make the galactose volatile for GC analysis.[1] This is a two-step process involving reaction with hydroxylamine followed by acetylation with acetic anhydride.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-17 or equivalent).

    • Set the mass spectrometer to monitor specific ions for this compound and the internal standard (e.g., D-[¹³C₆]Galactose) using chemical ionization (CI) or electron ionization (EI) mode.[1]

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.[1]

Visual Diagrams

Troubleshooting_Workflow Workflow for Troubleshooting Low this compound Sensitivity cluster_ms Mass Spectrometer Optimization cluster_lc LC Method Optimization cluster_sample Sample Preparation Strategy start Low Signal / Poor S/N Ratio for this compound ms_source Optimize Source Parameters (e.g., Gas Flow, Temp) start->ms_source Check MS First lc_column Use High-Efficiency Column (e.g., Smaller Particle Size) start->lc_column If MS is OK sample_cleanup Improve Sample Cleanup (e.g., SPE, LLE) start->sample_cleanup If Method is OK ms_tune Tune & Calibrate MS ms_source->ms_tune ms_params Optimize MS Parameters (e.g., Dwell Time, CE) ms_tune->ms_params result Improved Sensitivity and S/N Ratio ms_params->result lc_mobile Optimize Mobile Phase (Higher % Organic) lc_column->lc_mobile lc_flow Adjust Flow Rate lc_mobile->lc_flow lc_flow->result sample_deriv Implement Derivatization (e.g., PTAD, Amplifex) sample_cleanup->sample_deriv sample_conc Concentrate Sample sample_deriv->sample_conc sample_conc->result

Caption: A logical workflow for diagnosing and improving low signal intensity in this compound detection.

Matrix_Effects_Diagram Illustration of Matrix Effects in ESI-MS cluster_ideal Ideal Condition (Analyte in Pure Solvent) cluster_matrix Real Condition (Analyte in Sample Matrix) droplet1 ESI Droplet analyte1 Analyte Ions (A+) droplet1->analyte1 Efficient Ionization detector1 MS Detector Signal analyte1->detector1 High Response droplet2 ESI Droplet analyte2 Analyte Ions (A+) droplet2->analyte2 Competition for Charge/Surface matrix Matrix Components (M) droplet2->matrix Competition for Charge/Surface detector2 MS Detector Signal analyte2->detector2 label_suppression Ion Suppression (Lower Response) matrix->detector2

Caption: Diagram showing how matrix components can suppress analyte ionization and signal.

References

Technical Support Center: Quantifying Low Levels of D-Galactose-d2 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in quantifying low levels of D-Galactose-d2 incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound labeling experiments in a question-and-answer format.

Q1: My mass spectrometry signal for this compound is very low or indistinguishable from background noise. What are the potential causes and solutions?

A1: Low signal-to-noise is a frequent challenge when dealing with low levels of isotope incorporation. Several factors could be contributing to this issue.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Labeling Time or Concentration Increase the incubation time with this compound to allow for greater incorporation into metabolic pathways. Alternatively, consider increasing the concentration of the tracer in your experimental medium, if tolerated by your system.
Metabolic Dilution The labeled galactose is being diluted by large endogenous pools of unlabeled galactose or other sugars. To mitigate this, you can try to reduce the concentration of unlabeled sugars in the medium.
Suboptimal Mass Spectrometry Method A full scan MS method may lack the sensitivity for low abundance isotopes. Switch to a targeted method like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to significantly enhance sensitivity for your specific labeled metabolite.
Sample Loss During Preparation Metabolites, especially at low concentrations, can be lost during extraction and cleanup steps. Ensure your extraction protocol is optimized for polar metabolites like sugars and minimize the number of sample handling steps.
Matrix Effects Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte. Improve your chromatographic separation or use a more rigorous sample cleanup method to reduce matrix effects.

Troubleshooting Workflow for Low Signal:

low_signal_troubleshooting start Low or No Signal Detected check_ms Is the MS method optimized? (e.g., SIM/MRM) start->check_ms optimize_ms Action: Optimize MS method for sensitivity. Use SIM or MRM. check_ms->optimize_ms No check_labeling Is the labeling protocol sufficient? check_ms->check_labeling Yes optimize_ms->check_labeling increase_labeling Action: Increase labeling time or this compound concentration. check_labeling->increase_labeling No check_sample_prep Is there significant sample loss or matrix effects? check_labeling->check_sample_prep Yes increase_labeling->check_sample_prep optimize_prep Action: Optimize extraction and cleanup. Improve chromatography. check_sample_prep->optimize_prep Yes re_evaluate Re-evaluate Experiment check_sample_prep->re_evaluate No optimize_prep->re_evaluate

Caption: Troubleshooting workflow for low this compound signal.

Q2: I am observing high variability in this compound incorporation between my biological replicates. How can I improve consistency?

A2: High variability can mask true biological effects. Consistency in experimental execution is key to minimizing this issue.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Differences in cell number can lead to variations in metabolic activity and tracer uptake. Ensure precise and consistent cell counting and seeding for all replicates.
Variations in Labeling Media Small differences in the preparation of the labeling medium can affect results. Prepare a single large batch of medium for all replicates in an experiment to ensure uniformity.
Inconsistent Timing Ensure that the timing of media changes, label addition, and sample collection is precisely controlled and identical for all replicates.
Edge Effects in Multi-well Plates Cells in the outer wells of a plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for critical experiments or ensure proper plate sealing and incubation conditions.

Frequently Asked Questions (FAQs)

Q: What is a typical expected level of this compound incorporation?

A: The level of incorporation is highly dependent on the cell type, its metabolic state, and the specific metabolic pathway being investigated. In highly active pathways, you might see several percent enrichment. However, for flux into less active or slower pathways, incorporation could be well below 1%. It is crucial to establish a baseline with your specific experimental system.

Q: Which analytical technique is best suited for quantifying low levels of this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques.

Comparison of Analytical Techniques:

Technique Advantages Disadvantages
GC-MS Excellent chromatographic resolution, established derivatization protocols for sugars, can provide positional information on the label.Requires derivatization, which adds an extra step to sample preparation.
LC-MS/MS High sensitivity and specificity (especially with MRM), suitable for a wide range of metabolites without derivatization.Can be more susceptible to matrix effects and ion suppression.

For very low levels of incorporation, a targeted LC-MS/MS (MRM) approach often provides the best sensitivity and specificity.

Q: How can I confirm that the deuterium label from this compound is not being lost or exchanged during sample preparation?

A: Deuterium labels on a carbon backbone (like in this compound) are generally stable. However, to be certain, you can process a known standard of this compound alongside your samples. Any loss of the deuterium label in the standard would indicate an issue with your sample preparation protocol. Avoid exposing samples to extreme pH or high temperatures for prolonged periods.

Experimental Protocols

Protocol: this compound Labeling for Metabolic Flux Analysis in Cultured Cells

This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding:

    • Seed cells at a consistent density in appropriate culture plates or flasks.

    • Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium:

    • Prepare your base medium, ensuring it contains a known, and preferably low, concentration of unlabeled glucose and galactose.

    • Supplement the medium with the desired concentration of this compound. A common starting point is to replace the standard galactose or a portion of the glucose with the labeled galactose.

  • Labeling Experiment:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

    • Remove the PBS and add the pre-warmed this compound labeling medium.

    • Incubate the cells for the desired period (e.g., 0, 2, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • Place the culture plate on dry ice to quench metabolism rapidly.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract completely using a vacuum concentrator.

    • For GC-MS, proceed with derivatization (e.g., methoximation and silylation).

    • For LC-MS, reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).

D-Galactose Metabolic Pathway and Label Tracking:

galactose_pathway Gal_d2 This compound (Extracellular) Gal_d2_intra This compound (Intracellular) Gal_d2->Gal_d2_intra Transport Gal1P_d2 Galactose-1-Phosphate-d2 Gal_d2_intra->Gal1P_d2 GALK UDP_Gal_d2 UDP-Galactose-d2 Gal1P_d2->UDP_Gal_d2 GALT UDP_Glc_d2 UDP-Glucose-d2 UDP_Gal_d2->UDP_Glc_d2 GALE Glycoproteins_d2 Glycoprotein/Glycolipid Synthesis UDP_Gal_d2->Glycoproteins_d2 Glycogen_d2 Glycogen Synthesis UDP_Glc_d2->Glycogen_d2 G1P_d2 Glucose-1-Phosphate-d2 UDP_Glc_d2->G1P_d2 G6P_d2 Glucose-6-Phosphate-d2 G1P_d2->G6P_d2 Glycolysis_d2 Glycolysis G6P_d2->Glycolysis_d2 PPP_d2 Pentose Phosphate Pathway G6P_d2->PPP_d2

Caption: Metabolic fate of this compound via the Leloir pathway.

Quantitative Data Summary

Expected Mass Shifts for this compound and Key Metabolites:

The following table summarizes the expected mass-to-charge ratio (m/z) shifts for metabolites when using this compound, assuming a single deuterium atom per molecule for this example. The actual shift will depend on the specific this compound isotopologue used.

Metabolite Unlabeled Monoisotopic Mass (Da) Labeled (d2) Monoisotopic Mass (Da) Expected Mass Shift (Δm/z)
D-Galactose180.0634182.0759+2.0125
Galactose-1-Phosphate259.0113261.0238+2.0125
UDP-Galactose566.0737568.0862+2.0125
Glucose-1-Phosphate259.0113261.0238+2.0125
Glucose-6-Phosphate259.0113261.0238+2.0125

Note: Masses are for the neutral molecules and will differ in their ionized forms detected by the mass spectrometer.

Technical Support Center: Optimizing Quenching for D-Galactose-d2 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize quenching methods for D-Galactose-d2 metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a this compound metabolic labeling experiment?

A1: Quenching is a critical step to rapidly halt all enzymatic activity within the cells at a specific time point.[1][2][3] This ensures that the metabolic snapshot, reflecting the incorporation of this compound into various metabolites, is accurately preserved and does not change during sample harvesting and extraction.[4]

Q2: Why is metabolite leakage a concern during quenching?

A2: Metabolite leakage refers to the loss of intracellular metabolites into the quenching solution. This can occur if the quenching method damages the cell membrane.[1][5][6] Leakage leads to an underestimation of intracellular metabolite concentrations and can significantly skew the results of your metabolic labeling analysis.[5]

Q3: What are the most common quenching methods used for metabolic labeling?

A3: The most common methods involve the use of cold solvents to rapidly lower the temperature and arrest metabolism. These include:

  • Cold Methanol Solutions: Typically, 60-80% methanol in water, often supplemented with buffers like ammonium bicarbonate (AMBIC) or HEPES to maintain physiological pH and reduce leakage.[2][7][8]

  • Cold Saline Solutions: Ice-cold saline (0.9% NaCl) is used to rapidly cool the cells while maintaining isotonic conditions to minimize cell lysis.[9]

  • Liquid Nitrogen: Direct freezing of cell pellets in liquid nitrogen provides the most rapid temperature drop, effectively stopping metabolism almost instantly.[10][11]

Q4: How does the choice of quenching method affect cell viability?

A4: Harsh quenching methods, particularly those using high concentrations of organic solvents, can impact cell membrane integrity and reduce viability.[12] While cell viability is less critical for endpoint metabolite analysis, excessive cell lysis can lead to significant metabolite leakage. Methods like using ice-cold saline are generally considered gentler on cells.[9]

Q5: Can I use the same quenching protocol for both adherent and suspension cells?

A5: While the principles are the same, the practical steps differ. For adherent cells, the culture medium must be rapidly removed before adding the quenching solution directly to the plate.[13][14] For suspension cells, the cell culture is typically added to a larger volume of cold quenching solution.[9][15][16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low overall metabolite signal 1. Significant metabolite leakage during quenching. 2. Incomplete cell lysis during extraction. 3. Insufficient number of cells.1. Optimize your quenching solution. Try a lower concentration of methanol (e.g., 60%) or switch to an ice-cold saline solution. Consider adding a buffering agent like 0.85% AMBIC.[7] 2. Ensure your extraction protocol is effective. This may involve multiple freeze-thaw cycles or the use of a stronger extraction solvent. 3. Increase the starting cell number for your experiment. A minimum of 1 x 10^6 cells is often recommended.[1]
Inconsistent results between replicates 1. Variation in the timing of quenching. 2. Incomplete removal of media for adherent cells. 3. Inconsistent cell numbers between samples.1. Standardize the time from media removal to quenching to be as short and consistent as possible. 2. Aspirate the media completely and quickly. A brief wash with room temperature PBS (<10 seconds) can be performed, but must be done rapidly to avoid metabolic changes.[4] 3. Normalize your metabolite data to cell number or total protein content.
Unexpectedly low this compound incorporation 1. Insufficient labeling time. 2. Problems with the this compound stock solution. 3. Slow transport of D-Galactose into the cells.1. Increase the incubation time with the labeled substrate. The time required to reach isotopic steady-state can vary depending on the cell type and the metabolic pathway of interest.[17][18] 2. Verify the concentration and purity of your this compound. 3. Ensure that the cell culture medium does not contain high levels of unlabeled galactose or glucose which would compete for uptake.
High background from unlabeled metabolites 1. Contamination from the culture medium. 2. Use of non-dialyzed serum in the medium.1. For adherent cells, ensure complete removal of the medium. For suspension cells, consider a rapid wash step with cold saline. 2. Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecule metabolites in your culture medium.[19]

Quantitative Data Summary

Table 1: Comparison of Quenching Methods - Metabolite Leakage

Quenching MethodKey Findings on Metabolite LeakageReference(s)
60% Methanol Can cause significant leakage of intracellular metabolites.[2][5][2][5]
80% Methanol Showed lower leakage rates compared to 60% methanol in some studies.[12][12]
60% Methanol + 0.85% AMBIC Reduced leakage of key metabolites like ATP compared to methanol alone.[7]
60% Methanol + 70mM HEPES Resulted in minimal leakage of intracellular metabolites in adherent cells.[8][8]
Ice-cold 0.9% Saline Mitigates metabolite leakage and improves sample recovery.[5][9][5][9]
Liquid Nitrogen Considered an optimal method for minimizing loss during sample preparation when followed by an appropriate extraction.[11][11]

Table 2: Comparison of Quenching Methods - Cell Integrity & Viability

Quenching MethodKey Findings on Cell Integrity & ViabilityReference(s)
Cold Methanol Solutions Can cause damage to the cell membrane.[12] Higher methanol concentrations can lead to increased cell damage.[12]
Ice-cold 0.9% Saline Cell integrity was maintained for at least 30 minutes.[9][9]
Liquid Nitrogen Snap freezing can lead to cell membrane damage if not performed correctly.[10][10]

Experimental Protocols

Protocol 1: Quenching of Adherent Cells for this compound Metabolic Labeling

  • Culture cells to the desired confluency in a multi-well plate.

  • Introduce this compound to the culture medium at the desired concentration and for the specified labeling period.

  • Prepare the quenching solution (e.g., -80°C 80% methanol) and place it on dry ice.

  • Working quickly, aspirate the culture medium from one well.

  • Immediately wash the cells with 1 mL of room temperature phosphate-buffered saline (PBS) and aspirate completely. This step should take less than 10 seconds.

  • Immediately add 1 mL of the cold quenching solution to the well.

  • Place the plate on dry ice for 10 minutes to ensure complete quenching.

  • Scrape the cells in the quenching solution using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Proceed with your metabolite extraction protocol.

Protocol 2: Quenching of Suspension Cells for this compound Metabolic Labeling

  • Grow suspension cells to the desired density.

  • Add this compound to the culture medium for the desired labeling duration.

  • Prepare a quenching solution (e.g., 60% methanol with 0.85% AMBIC) and cool it to -40°C.

  • In a 50 mL conical tube, add 5 volumes of the cold quenching solution (e.g., 25 mL for a 5 mL cell culture sample).

  • Quickly transfer a defined volume of the cell suspension (e.g., 5 mL containing approximately 1x10^7 cells) to the conical tube containing the cold quenching solution.

  • Vortex briefly to mix.

  • Centrifuge the tube at a low speed (e.g., 1000 x g) for 1-2 minutes at 4°C to pellet the cells.

  • Carefully aspirate the supernatant.

  • The resulting cell pellet is now quenched and ready for metabolite extraction.

Visualizations

D_Galactose_Metabolism D_Galactose_d2 This compound Galactose_1P_d2 Galactose-1-phosphate-d2 D_Galactose_d2->Galactose_1P_d2 GALK UDP_Galactose_d2 UDP-Galactose-d2 Galactose_1P_d2->UDP_Galactose_d2 GALT UDP_Glucose_d2 UDP-Glucose-d2 UDP_Galactose_d2->UDP_Glucose_d2 GALE Glucose_1P_d2 Glucose-1-phosphate-d2 UDP_Glucose_d2->Glucose_1P_d2 Glycolysis Glycolysis Glucose_1P_d2->Glycolysis

Caption: Leloir pathway for this compound metabolism.

Quenching_Workflow Start Start: this compound Labeling of Cells Quench Quench Metabolism (e.g., Cold Methanol) Start->Quench Harvest Harvest Cells (Scraping or Centrifugation) Quench->Harvest Extract Extract Metabolites Harvest->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze End Data Analysis Analyze->End

Caption: Experimental workflow for a metabolic labeling experiment.

References

Preventing isotopic exchange of deuterium in D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted isotopic exchange of deuterium in D-Galactose-d2 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A: Deuterium exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a protium (hydrogen) atom from the surrounding solvent, or vice versa.[1] For this compound, this means the deuterium atoms at the C1 and C2 positions can be lost and replaced with hydrogen from solvents like water, buffers, or cell culture media. This compromises the isotopic purity of the molecule, which is critical for studies relying on deuterium as a tracer or for kinetic isotope effect experiments. The stability of the C-D bond is greater than the C-H bond, and cleavage of a C-D bond occurs more slowly; this difference is key to many applications of deuterated compounds.[2]

Q2: Which positions on the this compound molecule are most susceptible to exchange?

A: Hydroxyl (-OH) and amine (-NH) protons exchange almost instantaneously with protic solvents like water and are generally not expected to retain deuterium unless specific experimental conditions are met.[1][3] The deuterium atoms on the carbon backbone, such as those at the C1 (anomeric) and C2 positions in this compound, are more stable. However, they are still susceptible to exchange, especially under acidic or basic conditions which can catalyze the process.[4][5]

Q3: What are the primary factors that promote deuterium exchange?

A: The main factors that accelerate the rate of deuterium exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange process.[4][5] Neutral pH (around 6.5-7.0) is generally optimal for stability.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[8] Autoclaving, for instance, can lead to significant degradation and likely exchange.[8]

  • Solvent: The presence of protic solvents (containing exchangeable protons, e.g., water, methanol) is necessary for exchange to occur. The concentration of the deuterated sugar in the solution can also play a role.[8]

  • Catalysts: In addition to acid and base catalysis, the presence of certain metal catalysts can also facilitate exchange.[1]

Q4: How should I prepare and store aqueous solutions of this compound to minimize exchange?

A: To maintain isotopic purity:

  • Solvent: If possible, use D₂O (deuterium oxide) to prepare stock solutions. If using H₂O-based buffers is unavoidable, prepare the solution immediately before use.

  • pH: Prepare aqueous solutions in a buffer with a neutral pH, ideally between 6.5 and 7.2.[6][7] Avoid highly acidic or alkaline buffers.

  • Temperature: Prepare and store solutions at low temperatures (2-8°C). Avoid heating or autoclaving solutions.[8] For long-term storage, it is best to store this compound as a dry, crystalline solid at room temperature, where it is stable for years.[9]

  • Aqueous Stability: Aqueous solutions of galactose are not recommended for storage for more than one day to prevent degradation and potential exchange.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of Deuterium Signal (Mass Spec or NMR) Back-exchange with protic solvent. Prepare solutions fresh before use. Minimize the time the deuterated sugar is in a protic solvent. Use aprotic solvents (e.g., DMSO) for stock solutions where compatible with the experimental design.[9]
Solution pH is too high or too low. Ensure the pH of your buffer or media is within the optimal stability range of 6.5-7.2.[6][7]
High temperature during incubation or processing. Maintain low temperatures (e.g., on ice) during sample preparation and processing steps whenever possible. Avoid any heating steps.
Inconsistent Results in Metabolic Labeling Studies Variable deuterium exchange between experiments. Standardize all experimental parameters strictly. This includes solution preparation time, incubation temperature, and pH of all media and buffers.
Contamination with non-deuterated galactose. Ensure all labware is thoroughly clean. Use fresh, high-purity solvents and reagents.
Degradation of Galactose Sample Prolonged storage in aqueous solution. Prepare aqueous solutions fresh and use them within one day.[9] For long-term storage, keep the compound as a solid.
Sterilization by autoclaving. Do not sterilize this compound solutions by autoclaving, especially if they contain buffers.[8] Use sterile filtration (e.g., 0.22 µm filter) instead.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes how to prepare an aqueous stock solution of this compound while minimizing immediate isotopic exchange.

  • Reagents and Materials:

    • This compound (crystalline solid)

    • High-purity, sterile water (H₂O) or deuterium oxide (D₂O)

    • Sterile phosphate buffer (e.g., PBS, pH 7.2)

    • Sterile 0.22 µm syringe filter

    • Sterile storage tubes

  • Procedure:

    • Weigh the required amount of this compound solid in a sterile container.

    • Add the desired volume of cold (4°C) sterile buffer (e.g., PBS, pH 7.2) to the solid. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[9] For maximum stability against exchange, use D₂O as the solvent.

    • Gently vortex at low speed until the solid is completely dissolved. Avoid vigorous shaking to minimize aeration.

    • If sterility is required, pass the solution through a sterile 0.22 µm syringe filter into a fresh sterile tube.

    • Use the solution immediately. Do not store aqueous solutions for more than 24 hours.[9] If not for immediate use, flash-freeze aliquots in liquid nitrogen and store at -80°C, though stability should be re-verified for your specific application.

Protocol 2: Monitoring Deuterium Exchange using Mass Spectrometry

This protocol provides a general workflow to quantify the extent of deuterium loss from this compound after incubation in an aqueous medium.

  • Experimental Incubation:

    • Prepare a solution of this compound in your experimental buffer or cell culture medium according to Protocol 1.

    • Take a "time zero" (T₀) sample immediately after preparation and analyze it as described below.

    • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C for 24 hours).

    • After incubation, take a final sample (Tₓ) for analysis.

  • Sample Analysis (LC-MS):

    • Dilute the T₀ and Tₓ samples to a suitable concentration for mass spectrometry analysis.

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).

    • Monitor the mass isotopologue distribution of the this compound. The molecular weight of galactose is 180.2 g/mol .[9] this compound will have a higher mass.

    • Compare the mass spectrum of the Tₓ sample to the T₀ sample. A shift in the isotopic pattern towards lower masses indicates a loss of deuterium (back-exchange).

    • Quantify the percentage of deuterium remaining by calculating the change in the average molecular mass of the isotopologue cluster.[10]

Visualizations

Isotopic Stability Decision Workflow

This diagram outlines a decision-making process for handling this compound to ensure isotopic stability during your experiment.

start Start: Experiment with This compound solvent_choice Is an aqueous solvent required? start->solvent_choice use_dmso Use aprotic solvent (e.g., DMSO) solvent_choice->use_dmso No prep_aqueous Prepare aqueous solution solvent_choice->prep_aqueous Yes proceed Proceed with experiment. Use solution immediately. use_dmso->proceed check_ph Is pH between 6.5 and 7.5? prep_aqueous->check_ph adjust_ph Adjust pH to neutral using appropriate buffer check_ph->adjust_ph No check_temp Is heating or autoclaving required? check_ph->check_temp Yes adjust_ph->check_temp use_filter Sterilize with 0.22µm filter. Avoid all heat. check_temp->use_filter Yes check_temp->proceed No use_filter->proceed end End of Experiment proceed->end cluster_factors Contributing Factors center This compound (Isotopically Pure) loss Loss of Deuterium (Back-Exchange) center->loss Uncontrolled Conditions ph High or Low pH (Acid/Base Catalysis) ph->loss temp High Temperature (> 25°C, Autoclaving) temp->loss time Prolonged Incubation in Protic Solvents time->loss solvent Protic Solvents (H₂O, Methanol) solvent->loss

References

Troubleshooting guide for D-Galactose-d2 flux analysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing D-Galactose-d2 in metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for D-Galactose, and how does this compound trace it?

A1: D-Galactose is primarily metabolized through the Leloir pathway.[1][2][3][4][5] In this pathway, galactose is converted into glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway (PPP). This compound, a stable isotope-labeled version of galactose, acts as a tracer. As it is metabolized, the deuterium atoms are incorporated into downstream metabolites. By measuring the mass shift in these metabolites using mass spectrometry, we can trace the flow of galactose through various metabolic pathways and quantify the flux.

Q2: Why should I choose this compound over a 13C-labeled galactose tracer?

A2: While 13C-labeled tracers are more common, this compound can offer specific advantages. Deuterium (2H) provides a larger mass shift per label compared to 13C, which can sometimes simplify mass spectrometry analysis. Additionally, 2H tracers can be used to study specific enzymatic reactions involving C-H bond cleavage and to probe redox metabolism through the transfer of deuterium to cofactors like NAD(P)H. However, it is crucial to be aware of potential kinetic isotope effects.

Q3: What is the Kinetic Isotope Effect (KIE) and how can it affect my this compound flux analysis?

A3: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve breaking this bond may proceed more slowly when using a deuterated tracer. This can lead to an underestimation of the true metabolic flux if not properly accounted for. For galactose metabolism, significant KIEs have been observed in reactions catalyzed by enzymes like galactose oxidase. While not always a central part of the Leloir pathway in all organisms, this highlights the potential for altered reaction rates that must be considered during data interpretation.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time should be sufficient to reach an isotopic steady state, where the isotopic enrichment of key metabolites is no longer changing over time. The time required to reach this state varies depending on the cell type, its metabolic rate, and the specific pathways of interest. For central carbon metabolism pathways like glycolysis, this can be a matter of minutes to a few hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.

Q5: What are the key considerations for data analysis in a this compound flux experiment?

A5: Key data analysis steps include:

  • Peak integration and identification: Correctly identifying and integrating the peaks corresponding to the different mass isotopomers of each metabolite.

  • Correction for natural isotope abundance: The naturally occurring isotopes of other atoms (e.g., 13C, 15N, 18O) in the metabolites must be mathematically corrected to accurately determine the enrichment from the this compound tracer.

  • Mass Isotopomer Distribution (MID) analysis: Calculating the fractional abundance of each mass isotopomer for a given metabolite.

  • Metabolic modeling: Using software to fit the experimental MIDs to a metabolic network model to estimate intracellular fluxes.

  • Consideration of KIE: If significant KIEs are suspected, they may need to be accounted for in the metabolic model.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no isotopic labeling in downstream metabolites 1. Insufficient uptake of this compound by the cells.2. Short incubation time, not reaching isotopic steady state.3. Low activity of the Leloir pathway in the chosen cell line.4. Problems with metabolite extraction or sample degradation.1. Confirm galactose transporter expression in your cell line. Ensure the tracer concentration in the medium is adequate.2. Perform a time-course experiment to determine the optimal labeling duration.3. Verify the expression of key Leloir pathway enzymes (GALK1, GALT, GALE). Consider using a different cell model if galactose metabolism is not active.4. Use a validated and rapid quenching and extraction protocol. Keep samples cold to minimize enzymatic activity post-quenching.
Unexpected Mass Isotopomer Distributions (MIDs) 1. Kinetic Isotope Effect (KIE) altering reaction rates.2. Loss of deuterium labels through exchange reactions.3. Contribution from unlabeled endogenous or media sources.4. Overlapping peaks in the mass spectrometry data.1. Be aware that C-D bond cleavage can slow down reactions. This may alter the expected labeling patterns. Advanced modeling may be required to account for KIE.2. Deuterium on hydroxyl or amine groups can be lost through exchange with protons in aqueous solutions. Derivatization can help to stabilize these positions.3. Ensure the culture medium does not contain unlabeled galactose. Use dialyzed serum to minimize contributions from unlabeled precursors.4. Optimize chromatographic separation to resolve isomeric compounds and improve peak purity.
High variability between biological replicates 1. Inconsistent cell culture conditions (cell density, growth phase).2. Inconsistent timing of quenching and metabolite extraction.3. Inconsistent sample handling and storage.4. Matrix effects in the mass spectrometer.1. Standardize cell seeding density and ensure cells are in a consistent metabolic state (e.g., exponential growth phase) at the start of the experiment.2. Quenching and extraction should be performed rapidly and consistently for all samples.3. Store all extracts at -80°C and minimize freeze-thaw cycles.4. Use a stable isotope-labeled internal standard for a different metabolite to assess and potentially correct for matrix effects.
Poor peak shape or low signal in GC-MS analysis 1. Incomplete derivatization of metabolites.2. Degradation of derivatives before analysis.3. Issues with the GC inlet or column.4. Ion suppression in the mass spectrometer source.1. Optimize derivatization conditions (temperature, time, reagent concentrations). Ensure samples are completely dry before adding derivatization reagents.2. Analyze derivatized samples as soon as possible. Some derivatives are sensitive to moisture and can degrade over time.3. Perform regular maintenance of the GC inlet, including changing the liner and septum. Condition the column as recommended by the manufacturer.4. Ensure proper tuning and calibration of the mass spectrometer. Check for potential sources of contamination.
Table 1: Theoretical Mass Shifts of Key Metabolites from this compound

This table shows the expected increase in mass (M+n) for key metabolites of the Leloir pathway and glycolysis when cells are labeled with this compound, assuming the deuterium label is on the C1 and C2 positions of galactose.

MetaboliteAbbreviationUnlabeled Mass (Da)Expected Labeled Mass (Da)Mass Shift (M+n)Pathway
Galactose-1-phosphateGal-1-P260.02262.03M+2Leloir Pathway
UDP-GalactoseUDP-Gal566.04568.05M+2Leloir Pathway
Glucose-1-phosphateG-1-P260.02262.03M+2Leloir Pathway
Glucose-6-phosphateG-6-P260.02262.03Glycolysis
Fructose-6-phosphateF-6-P260.02262.03M+2Glycolysis
3-Phosphoglycerate3-PG186.00187.01M+1Glycolysis
PyruvatePyr88.0089.01M+1Glycolysis
LactateLac90.0291.03M+1Fermentation

Note: The exact mass shift and distribution will depend on the specific labeling pattern of the this compound tracer used and the activity of interconnecting pathways like the Pentose Phosphate Pathway.

Experimental Protocols

I. Cell Culture and Labeling with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by dissolving this compound in galactose-free and glucose-free cell culture medium. The final concentration should be similar to that of glucose in standard medium. The medium should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled sugars.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the predetermined optimal labeling time to achieve isotopic steady state.

II. Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C 80% methanol in water). This step should be performed as quickly as possible to prevent metabolic changes.

  • Scraping and Collection: Place the culture dish on dry ice. Use a cell scraper to scrape the frozen cells into the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously.

    • Incubate at -20°C for at least 1 hour to facilitate protein precipitation and metabolite extraction.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization. Store the dried extracts at -80°C until derivatization.

III. GC-MS Sample Preparation and Analysis
  • Derivatization:

    • Ensure the dried metabolite extract is completely free of water.

    • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Vortex and incubate at 37°C for 90 minutes.

    • Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS to silylate hydroxyl and amine groups, making the metabolites volatile. Vortex and incubate at 55°C for 60 minutes.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • Inject 1-2 µL of the sample into the GC-MS system.

    • Example GC-MS Settings:

      • GC Column: DB-5ms or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/minute, hold for 5 minutes.

      • MS Source Temperature: 230°C.

      • MS Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

Note: These are starting parameters and should be optimized for your specific instrument and target metabolites.

Visualizations

Leloir Pathway for D-Galactose Metabolism

Leloir_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular D_Galactose_d2_ext This compound D_Galactose_d2_int This compound D_Galactose_d2_ext->D_Galactose_d2_int Transporter Gal_1P_d2 Galactose-1-P-d2 UDP_Gal_d2 UDP-Galactose-d2 Gal_1P_d2->UDP_Gal_d2 GALT UDP_Glc_d2 UDP-Glucose-d2 UDP_Gal_d2->UDP_Glc_d2 GALE Glc_1P_d2 Glucose-1-P-d2 UDP_Glc_d2->Glc_1P_d2 UGP Glc_6P_d2 Glucose-6-P-d2 Glc_1P_d2->Glc_6P_d2 PGM Glycolysis Glycolysis Glc_6P_d2->Glycolysis

Caption: The Leloir pathway for this compound metabolism.

Experimental Workflow for this compound Flux Analysis

MFA_Workflow A 1. Cell Culture (Exponential Growth) B 2. Isotopic Labeling (Add this compound Medium) A->B Switch Medium C 3. Quenching (Rapidly halt metabolism with cold solvent) B->C Reach Isotopic Steady State D 4. Metabolite Extraction (Collect supernatant) C->D E 5. Sample Derivatization (Methoxyamination & Silylation) D->E Dry Extract F 6. GC-MS Analysis (Acquire Mass Spectra) E->F G 7. Data Processing (Peak Integration, Isotope Correction) F->G H 8. Flux Calculation (Metabolic Modeling) G->H

Caption: A typical experimental workflow for this compound MFA.

References

Technical Support Center: Enhancing D-Galactose-d2 Signal in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Galactose-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges in detecting and quantifying this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in biological samples?

A1: The primary challenges include:

  • Low Signal Intensity: this compound, being a neutral and hydrophilic molecule, often exhibits poor ionization efficiency in mass spectrometry, leading to weak signals.

  • Matrix Effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, causing signal suppression or enhancement and impacting quantification accuracy.[1]

  • Isobaric Interference: Endogenous molecules with similar masses can interfere with the detection of this compound, requiring high-resolution instrumentation or effective chromatographic separation.

  • Deuterium Back-Exchange: The deuterium labels on this compound can potentially exchange with protons in the solvent or on the analytical column, especially under certain pH and temperature conditions, which can compromise the integrity of the isotopic label.

Q2: How can I enhance the signal of this compound in my LC-MS/MS analysis?

A2: The most effective method to enhance the signal of this compound is through chemical derivatization. This process attaches a chemical tag to the galactose molecule to improve its ionization efficiency and chromatographic retention. Common strategies include:

  • Reductive Amination: This is a widely used method for labeling reducing sugars like galactose. The aldehyde group of the open-ring form of galactose reacts with a primary amine-containing reagent to form a Schiff base, which is then reduced to a stable secondary amine. Reagents like 2-aminobenzamide (2-AB) are commonly used.

  • Derivatization with Charge-Tagging Reagents: Reagents like Girard's Reagent T (GRT) introduce a permanently charged quaternary ammonium group. This "charge-tagging" significantly boosts ionization efficiency in positive-ion electrospray ionization (ESI). For ketone-containing molecules, GRT derivatization has been shown to improve LC-MS/MS response by approximately 40-fold.[2]

  • Dansylation: Derivatization with dansyl chloride is another effective method for improving the sensitivity of detection for sugars.

Q3: Are there advanced NMR techniques to improve the signal of this compound?

A3: Yes, for researchers utilizing NMR spectroscopy, several advanced techniques can significantly boost sensitivity:

  • CryoProbes: These probes cool the detection coil and preamplifiers to cryogenic temperatures, which reduces thermal noise and can lead to a 3-4 fold increase in signal-to-noise ratio.[3][4][5][6] Some specialized micro-cryoprobes can offer up to a 14-fold gain in sensitivity over conventional probes for mass-limited samples.[7]

  • Dynamic Nuclear Polarization (DNP): DNP enhances NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins of the sample. This is achieved by co-dissolving the sample with a stable radical polarizing agent and irradiating it with microwaves at low temperatures. DNP can provide signal enhancements of over 40-fold, enabling the analysis of low-concentration analytes in complex systems like intact cells.[8][9]

Troubleshooting Guides

Mass Spectrometry (LC-MS/MS) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. Poor ionization efficiency. 2. Inefficient derivatization. 3. Suboptimal MS source parameters. 4. Matrix-induced signal suppression.1. Implement a derivatization strategy (see Q2 and Protocols). 2. Optimize derivatization reaction conditions (pH, temperature, reaction time, reagent concentration). 3. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for the derivatized analyte. 4. Improve sample cleanup (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
Poor Chromatographic Peak Shape 1. Unsuitable column chemistry. 2. Inappropriate mobile phase. 3. On-column epimerization of underivatized galactose.1. For derivatized galactose, use a reversed-phase C18 column. For underivatized galactose, consider HILIC or porous graphitized carbon columns. 2. Optimize mobile phase composition (e.g., organic solvent, buffer, pH). 3. Derivatization stabilizes the open-ring form, preventing on-column epimerization and improving peak shape.[2]
Inaccurate Quantification 1. Matrix effects (ion suppression or enhancement). 2. Deuterium back-exchange. 3. Incomplete derivatization. 4. Lack of an appropriate internal standard.1. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled D-Galactose) to compensate for matrix effects. 2. Use aprotic solvents during sample preparation where possible. Avoid high temperatures and extreme pH in the mobile phase. 3. Ensure complete derivatization by optimizing the reaction protocol. 4. Always include a suitable internal standard that co-elutes with the analyte.
High Background Noise 1. Contaminated solvents or reagents. 2. Dirty MS ion source. 3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents.[10] 2. Clean the ion source according to the manufacturer's instructions. 3. Implement a robust needle wash protocol in the autosampler method.
NMR Spectroscopy Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans. 3. Suboptimal probe tuning and matching. 4. High thermal noise in the detector.1. Concentrate the sample if possible. 2. Increase the number of scans. 3. Carefully tune and match the NMR probe for the deuterium frequency. 4. If available, use a CryoProbe to reduce thermal noise and enhance sensitivity.[3][4][5][6] For very low concentrations, consider DNP-NMR.[8][9]
Broad Resonances 1. Sample viscosity. 2. Presence of paramagnetic impurities. 3. Poor shimming.1. Dilute the sample or increase the temperature to reduce viscosity. 2. Treat the sample with a chelating agent (e.g., Chelex) to remove paramagnetic metal ions. 3. Carefully shim the magnet to improve field homogeneity.

Quantitative Data on Signal Enhancement

Technique Analyte/Matrix Signal Enhancement Factor Reference
Derivatization with Girard's Reagent T (LC-MS/MS) Ciguatoxin (ketone-containing)~40-fold[2]
Derivatization with a Quaternary Ammonium Tag (MALDI-MS) OligosaccharidesUp to 1000-fold[11]
Permethylation (LC-MS) Sialylated N-glycansSignificant MS intensity enhancement[12][13]
RapiFluor-MS Derivatization (LC-MS) Neutral N-glycansHighest MS signal enhancement among several tested reagents[12][13]
NMR CryoProbe Biological Assemblies3-4 fold[3][4][5][6]
Dynamic Nuclear Polarization (DNP) NMR Analytes in human cells>40-fold[8][9]

Experimental Protocols

Protocol 1: Reductive Amination with 2-Aminobenzamide (2-AB)

This protocol is a general guideline for the derivatization of this compound with 2-AB for LC-MS analysis.

Materials:

  • This compound sample dried down in a microcentrifuge tube.

  • Labeling solution: 350 mM 2-aminobenzamide and 1 M sodium cyanoborohydride in a 70:30 (v/v) solution of dimethyl sulfoxide and glacial acetic acid.

  • Deionized water.

  • Acetonitrile.

Procedure:

  • To the dried this compound sample, add 10 µL of the labeling solution.

  • Vortex briefly to dissolve the sample.

  • Incubate the reaction mixture at 65°C for 2 hours.

  • After incubation, cool the sample to room temperature.

  • Dilute the sample with an appropriate volume of 50:50 (v/v) acetonitrile:water prior to LC-MS analysis.

Protocol 2: Derivatization with Girard's Reagent T (GRT)

This protocol is adapted from methods for derivatizing ketone-containing compounds and can be applied to aldehydes like galactose.

Materials:

  • This compound sample.

  • Reaction solvent (e.g., 70% ethanol in water).

  • Glacial acetic acid.

  • Girard's Reagent T.

  • Methanol with 1% NH₄OH for neutralization.

Procedure:

  • Dissolve the this compound sample in the reaction solvent.

  • Add glacial acetic acid (e.g., 50 µL per 1 mL of solvent).

  • Add solid Girard's Reagent T (e.g., 50 mg per 1 mL of solvent).

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 2-4 hours).

  • After incubation, take an aliquot of the reaction mixture and neutralize it with methanol containing 1% NH₄OH.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Matrix (Plasma, Urine, etc.) Extraction Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Sample->Extraction Drying Drying Down Extraction->Drying Deriv Chemical Derivatization (e.g., Reductive Amination, Girard's Reagent T) Drying->Deriv Quench Reaction Quenching/ Neutralization Deriv->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Quantification LCMS->Data Troubleshooting_Workflow Troubleshooting Low Signal Intensity in LC-MS/MS Start Low/No Signal for This compound CheckDeriv Is derivatization being used? Start->CheckDeriv ImplementDeriv Implement Derivatization (e.g., Girard's T, Reductive Amination) CheckDeriv->ImplementDeriv No CheckMS Are MS Parameters Optimized? CheckDeriv->CheckMS Yes ImplementDeriv->CheckMS OptimizeDeriv Optimize Derivatization: - Reagent Concentration - Reaction Time/Temp - pH OptimizeMS Optimize Source: - Capillary Voltage - Gas Flow - Temperature CheckMS->OptimizeMS No CheckSamplePrep Is Sample Cleanup Sufficient? CheckMS->CheckSamplePrep Yes OptimizeMS->CheckSamplePrep ImproveSamplePrep Improve Sample Prep: - Solid-Phase Extraction - Liquid-Liquid Extraction CheckSamplePrep->ImproveSamplePrep No Success Signal Improved CheckSamplePrep->Success Yes ImproveSamplePrep->Success

References

Validation & Comparative

Cross-Validation of D-Galactose Isotopic Tracers with Other Established Methods for Quantifying Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, isotopic tracers are indispensable tools for elucidating the complex dynamics of nutrient metabolism. D-Galactose, particularly its deuterated forms like D-Galactose-d2, presents a valuable tracer for investigating hepatic glucose production and the metabolic fate of galactose. This guide provides a comparative analysis of D-galactose tracer data with other well-established isotopic methods, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tracers for their studies.

Comparison of Isotopic Tracers for Measuring Glucose Production

The primary application of labeled galactose is to trace its conversion to glucose in the liver, thereby providing insights into hepatic glucose output. This is often compared with direct measures of glucose production using glucose tracers. The following table summarizes a comparison between using a universally labeled 13C-galactose ([U-13C]galactose) to trace the appearance of glucose derived from galactose and the widely used [6,6-2H2]glucose tracer for measuring total endogenous glucose production.

Parameter[U-13C]Galactose[6,6-2H2]GlucoseKey Considerations
Metabolic Pathway Traced Conversion of galactose to glucose (direct and indirect pathways)Endogenous glucose production (rate of appearance, Ra)[U-13C]Galactose specifically traces the fate of ingested galactose, while [6,6-2H2]glucose measures the total output of glucose from the liver.
Primary Measurement Appearance of [13C6]glucose and [13C3]glucose in plasmaDilution of plasma [6,6-2H2]glucose enrichmentThe appearance of different 13C-labeled glucose isotopologues from [U-13C]galactose reveals the underlying metabolic pathways (direct conversion vs. glycolysis/gluconeogenesis).
Baseline Glucose Ra (µmol·kg⁻¹·min⁻¹) 11.5 ± 0.911.5 ± 0.9Both tracers were used in the same study to establish a baseline rate of glucose appearance, showing consistent results under fasting conditions[1].
Information Provided Quantifies the contribution of ingested galactose to systemic glucose.Quantifies the total rate of endogenous glucose release into the circulation.Using both tracers in a dual-tracer study allows for the simultaneous measurement of the contribution of an external substrate (galactose) to total glucose production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic tracer studies. Below are summarized protocols for the use of [U-13C]galactose and [6,6-2H2]glucose in a clinical research setting.

Protocol 1: Dual-Tracer Study with Oral [U-13C]Galactose and Intravenous [6,6-2H2]Glucose

This protocol is designed to simultaneously measure the rate of appearance of glucose from ingested galactose and the total endogenous glucose production.

1. Subject Preparation:

  • Subjects are admitted to a metabolic research unit the evening before the study.

  • A standardized meal is provided, followed by an overnight fast.

  • Two intravenous catheters are placed: one for tracer infusion and one for blood sampling.

2. Tracer Administration:

  • A primed-constant infusion of [6,6-2H2]glucose (priming dose: 10 µmol·kg⁻¹; constant infusion: 0.16 µmol·kg⁻¹·min⁻¹) is initiated and continued for the duration of the study to measure glucose rate of appearance (Ra)[1].

  • After a baseline period to achieve isotopic steady-state, subjects ingest an oral bolus of galactose (0.72 g/kg) labeled with 2% [U-13C]galactose[1].

3. Blood Sampling:

  • Baseline blood samples are collected before the oral galactose bolus to determine background isotopic enrichment.

  • Blood samples are collected at frequent intervals (e.g., every 15-30 minutes) for several hours following the galactose ingestion.

4. Sample Analysis:

  • Plasma is separated and stored frozen until analysis.

  • Plasma glucose isotopic enrichment for [6,6-2H2]glucose, [13C6]glucose, and [13C3]glucose is determined by gas chromatography-mass spectrometry (GC-MS).

5. Data Calculation:

  • Glucose Ra is calculated from the dilution of the [6,6-2H2]glucose tracer during the steady-state period.

  • The area under the curve (AUC) for [13C6]glucose and [13C3]glucose is calculated to determine the contribution of the direct and indirect pathways of galactose conversion to glucose, respectively[1].

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental designs can aid in understanding the data.

cluster_ingestion Oral Ingestion cluster_circulation Systemic Circulation cluster_liver Hepatocyte Oral [U-13C]Galactose Oral [U-13C]Galactose Plasma [U-13C]Galactose Plasma [U-13C]Galactose Oral [U-13C]Galactose->Plasma [U-13C]Galactose Absorption Galactose-1-P Galactose-1-P Plasma [U-13C]Galactose->Galactose-1-P Uptake Plasma Glucose Pool Plasma Glucose Pool IV [6,6-2H2]Glucose IV [6,6-2H2]Glucose IV [6,6-2H2]Glucose->Plasma Glucose Pool Plasma [13C6]Glucose Plasma [13C6]Glucose Plasma [13C6]Glucose->Plasma Glucose Pool Plasma [13C3]Glucose Plasma [13C3]Glucose Plasma [13C3]Glucose->Plasma Glucose Pool UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P Glucose-6-P Glucose-6-P Glucose-1-P->Glucose-6-P Glucose-6-P->Plasma [13C6]Glucose Direct Pathway Glycolysis Glycolysis Glucose-6-P->Glycolysis Triose-P Triose-P Glycolysis->Triose-P Gluconeogenesis Gluconeogenesis Gluconeogenesis->Plasma [13C3]Glucose Indirect Pathway Gluconeogenesis->Glucose-6-P Triose-P->Gluconeogenesis

Caption: Metabolic fate of oral [U-13C]Galactose in the liver.

cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Data Collection cluster_analysis Analysis Subject Fasting Subject Fasting IV Catheter Placement IV Catheter Placement Subject Fasting->IV Catheter Placement Primed-Constant [6,6-2H2]Glucose Infusion Primed-Constant [6,6-2H2]Glucose Infusion IV Catheter Placement->Primed-Constant [6,6-2H2]Glucose Infusion Baseline Blood Sampling Baseline Blood Sampling Primed-Constant [6,6-2H2]Glucose Infusion->Baseline Blood Sampling Oral [U-13C]Galactose Bolus Oral [U-13C]Galactose Bolus Post-Bolus Blood Sampling Post-Bolus Blood Sampling Oral [U-13C]Galactose Bolus->Post-Bolus Blood Sampling Baseline Blood Sampling->Oral [U-13C]Galactose Bolus Plasma Separation Plasma Separation Post-Bolus Blood Sampling->Plasma Separation GC-MS Analysis GC-MS Analysis Plasma Separation->GC-MS Analysis Calculate Glucose Ra Calculate Glucose Ra GC-MS Analysis->Calculate Glucose Ra Calculate AUC of 13C-Glucose Calculate AUC of 13C-Glucose GC-MS Analysis->Calculate AUC of 13C-Glucose

Caption: Experimental workflow for a dual-tracer metabolic study.

Conclusion

The use of D-galactose tracers, such as [U-13C]galactose, in conjunction with established glucose tracers like [6,6-2H2]glucose, offers a powerful approach to dissect the contributions of exogenous substrates to endogenous glucose production. While [6,6-2H2]glucose remains a gold standard for quantifying total hepatic glucose output, labeled galactose provides specific information on the hepatic handling of this monosaccharide. The choice of tracer ultimately depends on the specific research question, with dual-tracer methodologies providing a more comprehensive understanding of glucose homeostasis. Researchers should carefully consider the metabolic pathways of interest and the assumptions associated with each tracer when designing their experiments.

References

D-Galactose-d2 vs. D-Glucose-d2: A Comparative Guide for Studying Hexose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. Among these, deuterated hexoses, particularly D-Glucose-d2 and D-Galactose-d2, have emerged as valuable probes for investigating hexose metabolism. This guide provides a comprehensive comparison of these two tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific scientific inquiries.

At a Glance: Key Differences and Applications

FeatureD-Glucose-d2This compound
Primary Metabolic Entry Point GlycolysisLeloir Pathway
Key Research Applications Whole-body glucose flux, glycolysis, pentose phosphate pathway activity.[1]Hepatic galactose metabolism, glycogen synthesis (direct and indirect pathways), galactosyltransferase activity.[2]
Tissue Specificity Ubiquitously metabolized by most tissues.Primarily metabolized by the liver.[3]
Metabolic Fate Rapidly enters glycolysis to generate ATP, pyruvate, and lactate. Can be stored as glycogen or enter other biosynthetic pathways.Converted to glucose-1-phosphate via the Leloir pathway before entering glycolysis or being incorporated into glycogen.[1][4]

Metabolic Pathways: A Visual Comparison

The metabolic fates of D-Glucose and D-Galactose are distinct, primarily differing in their initial processing steps. D-Glucose directly enters the glycolytic pathway, whereas D-Galactose is first metabolized through the Leloir pathway, predominantly in the liver.

Glycolysis D-Glucose-d2 D-Glucose-d2 Glucose-6-Phosphate-d2 Glucose-6-Phosphate-d2 D-Glucose-d2->Glucose-6-Phosphate-d2 Hexokinase Fructose-6-Phosphate-d2 Fructose-6-Phosphate-d2 Glucose-6-Phosphate-d2->Fructose-6-Phosphate-d2 Phosphoglucose Isomerase Glycogen Glycogen Glucose-6-Phosphate-d2->Glycogen Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate-d2->Pentose Phosphate Pathway Pyruvate-d1/d2 Pyruvate-d1/d2 Fructose-6-Phosphate-d2->Pyruvate-d1/d2 Glycolysis Lactate-d1/d2 Lactate-d1/d2 Pyruvate-d1/d2->Lactate-d1/d2

Glycolysis Pathway for D-Glucose-d2.

Leloir_Pathway This compound This compound Galactose-1-Phosphate-d2 Galactose-1-Phosphate-d2 This compound->Galactose-1-Phosphate-d2 Galactokinase UDP-Galactose-d2 UDP-Galactose-d2 Galactose-1-Phosphate-d2->UDP-Galactose-d2 GALT UDP-Glucose-d2 UDP-Glucose-d2 UDP-Galactose-d2->UDP-Glucose-d2 GALE Glucose-1-Phosphate-d2 Glucose-1-Phosphate-d2 UDP-Glucose-d2->Glucose-1-Phosphate-d2 Glucose-6-Phosphate-d2 Glucose-6-Phosphate-d2 Glucose-1-Phosphate-d2->Glucose-6-Phosphate-d2 Phosphoglucomutase Glycogen Glycogen Glucose-1-Phosphate-d2->Glycogen Glycolysis Glycolysis Glucose-6-Phosphate-d2->Glycolysis

Leloir Pathway for this compound.

Quantitative Comparison of Metabolic Fates

The differential metabolism of glucose and galactose leads to distinct quantitative contributions to various metabolic pools. The following tables summarize experimental data from studies using isotopically labeled hexoses.

Table 1: Exogenous Hexose Oxidation During Exercise

This table is based on a study that compared the oxidation of 13C-labeled glucose, fructose, and galactose during 120 minutes of exercise. The data highlights the slower oxidation rate of galactose compared to glucose.

Hexose Administered (100g)Total Amount Oxidized (g)Contribution to Total Energy Yield (%)
D-Glucose 40.5 ± 3.49.2 ± 0.8
D-Galactose 23.7 ± 3.55.5 ± 0.9

Data adapted from a study using 13C-labeled hexoses, which is expected to reflect the metabolic fate of d2-labeled counterparts.[5][6]

Table 2: Post-exercise Muscle Glycogen Synthesis

This table summarizes the increase in muscle glycogen concentration over a 4-hour recovery period following exhaustive exercise, with the ingestion of different carbohydrates.

Carbohydrate IngestedIncrease in Muscle Glycogen (mmol/kg dry mass)
Glucose 104 ± 19
Galactose 58 ± 21
Galactose + Glucose (1:2 ratio) 54 ± 22

Data from a study comparing post-exercise glycogen repletion with different sugars.[7][8]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible data in metabolic tracer studies. Below are representative protocols for the use of D-Glucose-d2 and a general framework for this compound studies, which can be adapted based on specific research questions.

Protocol 1: Determination of Whole-Body Glucose Flux using D-Glucose-d2

This protocol is a standard method for measuring the rate of appearance of glucose in the circulation.

experimental_workflow_glucose cluster_infusion Tracer Infusion cluster_sampling Blood Sampling cluster_analysis Sample Analysis Priming_Dose Priming Bolus Dose: 14.0 µmol/kg 6,6-D2-Glucose Constant_Infusion Constant Infusion: 11.5 µmol/kg/hr 6,6-D2-Glucose for 140 min Time_0 Time 0 min Time_90 Time 90 min Time_100 Time 100 min Time_110 Time 110 min Time_120 Time 120 min Plasma_Separation Plasma Separation Derivatization Derivatization Plasma_Separation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for Glucose Flux Measurement.

Methodology:

  • Tracer Preparation: Prepare a sterile solution of [6,6-d2]-glucose in saline.

  • Subject Preparation: Subjects should be fasted overnight. An intravenous catheter is placed for tracer infusion and another for blood sampling.

  • Tracer Administration: A priming bolus of 14.0 µmol/kg of [6,6-d2]-glucose is administered to rapidly achieve isotopic steady-state, followed by a constant infusion at a rate of 11.5 µmol/kg/hr for 140 minutes.

  • Blood Sampling: Collect blood samples at baseline (0 min) and at regular intervals during the last hour of infusion (e.g., 90, 100, 110, and 120 min) to confirm isotopic steady-state.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Derivatization and GC-MS Analysis: Plasma samples are deproteinized, and the glucose is derivatized to a volatile compound (e.g., aldonitrile acetate derivative). The isotopic enrichment of glucose is then determined by gas chromatography-mass spectrometry (GC-MS). A detailed protocol for the extraction, derivatization, and GC-MS/MS analysis of d2-glucose from human plasma is available.[9]

Protocol 2: Investigating Hepatic Glycogen Synthesis using this compound

This protocol provides a framework for tracing the incorporation of galactose into liver glycogen.

Methodology:

  • Tracer Administration: Administer a known dose of this compound orally or via infusion to a fasted subject. For studies on post-exercise glycogen synthesis, the tracer is given after a glycogen-depleting exercise protocol.

  • Tissue/Blood Sampling:

    • For direct liver glycogen measurement (preclinical models): Liver tissue is collected at specific time points after tracer administration.

    • For indirect assessment (human studies): Blood samples are collected to measure the appearance of labeled glucose and other metabolites in the plasma.

  • Glycogen Isolation and Hydrolysis: Liver glycogen is isolated from tissue samples and hydrolyzed to glucose.

  • Derivatization and Isotopic Analysis: The resulting glucose (from glycogen) and plasma glucose are derivatized and their d2-enrichment is determined using GC-MS or LC-MS/MS.

  • Flux Calculations: The rate of incorporation of galactose into liver glycogen can be calculated based on the isotopic enrichment of the glycogen-derived glucose and the precursor pool.

Choosing the Right Tracer for Your Research

The selection between D-Glucose-d2 and this compound hinges on the specific metabolic pathway and biological question under investigation.

Choose D-Glucose-d2 for:

  • Measuring whole-body glucose turnover and flux: Its ubiquitous metabolism makes it the gold standard for assessing overall glucose homeostasis.

  • Investigating glycolysis and the pentose phosphate pathway in various tissues: It directly enters these pathways, allowing for straightforward tracing of its metabolic fate.

  • Studies in peripheral tissues: Its uptake and metabolism are not restricted to the liver.

Choose this compound for:

  • Specifically probing hepatic glucose metabolism: Its primary site of metabolism is the liver, making it an excellent tool to study liver-specific pathways.

  • Quantifying the contribution of the direct and indirect pathways to liver glycogen synthesis: By tracing the conversion of galactose to glucose, the relative contributions of direct uptake versus gluconeogenesis to glycogen stores can be determined.[2]

  • Assessing the activity of the Leloir pathway enzymes: It is a direct substrate for this pathway, and its metabolic products can be used to infer enzyme activity.

Conclusion

Both D-Glucose-d2 and this compound are powerful tools for metabolic research, each offering unique advantages for specific applications. D-Glucose-d2 is ideal for studying systemic glucose metabolism and glycolysis in a wide range of tissues. In contrast, this compound provides a more targeted approach to investigate hepatic metabolism, particularly the Leloir pathway and its contribution to glycogen synthesis. A thorough understanding of their distinct metabolic fates, as outlined in this guide, is paramount for designing robust experiments and accurately interpreting the resulting data in the pursuit of advancing our knowledge of hexose metabolism in health and disease.

References

Assessing the Biological Equivalence of D-Galactose-d2 and D-Galactose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Galactose-d2 and D-Galactose, with a focus on their potential biological equivalence. As direct comparative studies are limited, this analysis synthesizes information from the established metabolic pathways of D-Galactose and the well-documented principles of the kinetic isotope effect (KIE) associated with deuterated compounds.

Introduction: D-Galactose and its Deuterated Analog

D-Galactose is a naturally occurring monosaccharide integral to various biological functions, serving as a key component of glycoproteins and glycolipids. Its primary metabolic fate is conversion to glucose-1-phosphate via the Leloir pathway.[1][2][3] this compound is a stable isotope-labeled version of D-Galactose, where two hydrogen atoms are substituted with deuterium. This seemingly minor structural change can have significant implications for the molecule's metabolism. The increased mass of deuterium can slow down the rate of enzymatic reactions that involve the breaking of the carbon-deuterium bond, a phenomenon known as the kinetic isotope effect.

Comparative Analysis: Unraveling Potential Differences

Metabolism Through the Leloir Pathway

The Leloir pathway is the central metabolic route for D-Galactose. The initial and often rate-limiting step involves the phosphorylation of D-Galactose by the enzyme galactokinase.[4][5]

  • D-Galactose: Is readily metabolized through the Leloir pathway.[1]

  • This compound: The introduction of deuterium at a site critical for enzymatic activity could potentially decrease the rate of reactions within the Leloir pathway due to the kinetic isotope effect.

Anticipated Pharmacokinetic Distinctions

Drawing parallels from studies on other deuterated drugs, we can predict how the pharmacokinetic profile of this compound might differ from its non-deuterated counterpart. It is imperative to understand that these are projections and require confirmation through dedicated experimental studies.

Table 1: Predicted Comparative Pharmacokinetic Parameters of D-Galactose and this compound

Pharmacokinetic ParameterD-Galactose (Observed)This compound (Predicted)Rationale for Predicted Difference
Cmax (Maximum Concentration) StandardPotentially HigherA reduced metabolic rate could lead to a higher peak plasma concentration of the parent compound.
Tmax (Time to Cmax) StandardPotentially LongerSlower absorption and/or metabolic conversion could extend the time required to reach the maximum plasma concentration.
AUC (Area Under the Curve) StandardPotentially HigherA decreased rate of metabolism would prolong the compound's presence in the body, leading to greater overall exposure.
Metabolic Clearance StandardPotentially LowerThe kinetic isotope effect is anticipated to slow down enzymatic metabolism, resulting in lower clearance of the compound.
Half-life (t1/2) StandardPotentially LongerA reduced clearance rate would consequently lead to a longer elimination half-life.

A Roadmap for Experimental Verification: A Bioequivalence Study Protocol

To definitively establish the biological equivalence of this compound and D-Galactose, a randomized, single-dose, crossover pharmacokinetic study in a healthy human population is the gold standard.

Study Design

The recommended design is a two-period, two-sequence crossover study.[6]

  • Subject Recruitment: A cohort of healthy adult volunteers would be enrolled in the study.

  • Randomization: Participants would be randomly allocated to one of two treatment sequences:

    • Sequence 1: Administration of D-Galactose in the first period, followed by this compound in the second period.

    • Sequence 2: Administration of this compound in the first period, followed by D-Galactose in the second period.

  • Dosing: A single, equivalent oral dose of either D-Galactose or this compound would be administered following an overnight fast.

  • Washout Period: An adequate washout period, determined by the half-life of galactose, would be observed between the two treatment periods to ensure the complete elimination of the initial compound.

  • Blood Sampling: Blood samples would be collected at predetermined intervals before and after dosing (e.g., at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[7]

  • Sample Handling: Plasma should be promptly separated from the blood samples and stored under frozen conditions until bioanalysis.[8][9]

Bioanalytical Methodology

A validated and sensitive bioanalytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is essential for the accurate quantification of D-Galactose and this compound concentrations in plasma samples.[10][11][12]

Pharmacokinetic Evaluation

The following key pharmacokinetic parameters would be derived from the plasma concentration-time data for each participant for both D-Galactose and this compound:

  • Cmax (Maximum plasma concentration)

  • Tmax (Time to reach Cmax)

  • AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration)

  • AUC0-inf (Area under the plasma concentration-time curve from time zero to infinity)

  • t1/2 (Elimination half-life)

Statistical Evaluation

The biological equivalence would be determined by calculating the 90% confidence intervals for the geometric mean ratios of the test (this compound) to reference (D-Galactose) for the primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf). For the two products to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, which is typically 80.00% to 125.00%.[13]

Visual Representations

Metabolic Journey of D-Galactose: The Leloir Pathway

Leloir_Pathway cluster_0 Leloir Pathway D_Galactose D-Galactose Gal_1_P Galactose-1-Phosphate D_Galactose->Gal_1_P Galactokinase (GALK) UDP_Galactose UDP-Galactose Gal_1_P->UDP_Galactose Galactose-1-Phosphate Uridyltransferase (GALT) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose UDP-Galactose 4-Epimerase (GALE) Glucose_1_P Glucose-1-Phosphate UDP_Glucose->Glucose_1_P via GALT

Caption: The enzymatic conversion of D-Galactose via the Leloir Pathway.

A Step-by-Step Guide: Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_workflow Bioequivalence Study Workflow Start Subject Screening and Enrollment Randomization Randomization to Sequence Group Start->Randomization Period1 Period 1: Dosing and Blood Sampling Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Crossover Dosing and Blood Sampling Washout->Period2 Analysis Plasma Sample Analysis (LC-MS/MS) Period2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Determination Stat_Analysis->Conclusion

Caption: A typical workflow for a crossover bioequivalence study.

Concluding Remarks

Informed by the principles of the kinetic isotope effect, it is reasonable to hypothesize that this compound and D-Galactose may not be biologically equivalent. The deuterated analog is likely to exhibit altered pharmacokinetics, including a slower metabolic rate, leading to increased plasma concentrations, a longer half-life, and greater overall systemic exposure. Nevertheless, this remains a scientifically-grounded postulation in the absence of direct comparative data. The experimental protocol detailed herein provides a robust framework for definitively assessing the biological equivalence of this compound and D-Galactose. It is crucial for researchers and professionals in drug development to consider these potential disparities when utilizing this compound in their scientific investigations.

References

A Head-to-Head Battle of Tracers: D-Galactose-d2 vs. Radiolabeled Galactose in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the choice between stable and radioactive isotope tracers for metabolic studies, offering a detailed comparison of their analytical performance, experimental protocols, and underlying principles.

In the realm of metabolic research, tracer studies are indispensable for elucidating the intricate pathways of nutrient utilization and flux. Galactose, a key monosaccharide in cellular metabolism, is often the subject of such investigations. The choice of tracer—a stable isotope-labeled variant like D-Galactose-d2 or a radiolabeled counterpart such as ¹⁴C- or ³H-galactose—is a critical decision that profoundly impacts experimental design, analytical methodology, and the nature of the data obtained. This guide provides an objective, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research questions.

Quantitative Performance: A Tale of Two Detection Methods

The fundamental difference between this compound and radiolabeled galactose lies in their detection. This compound, a stable isotope-labeled sugar, is quantified using mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio. In contrast, radiolabeled galactose isotopes are measured by liquid scintillation counting (LSC), which detects the beta particles emitted during radioactive decay. This divergence in detection technology underpins the key differences in their quantitative performance.

One of the primary advantages of using stable isotope tracers like this compound is the absence of risks associated with radiation exposure, making them ideal for studies involving human subjects and for long-term research.[1] Conversely, radioactive tracers offer high sensitivity and are valuable for real-time tracking in various applications, including medical imaging.[1]

ParameterThis compound (via LC-MS/MS)Radiolabeled Galactose (via LSC)Key Considerations
Detection Principle Mass-to-charge ratioRadioactive decayMS offers high specificity and structural information. LSC is highly sensitive for detecting low levels of radioactivity.
Sensitivity HighVery HighLSC can often detect lower absolute amounts of tracer. However, MS sensitivity is rapidly improving.
Limit of Quantification (LOQ) Typically in the low µmol/L to nmol/L range. For example, a study using GC-MS to analyze ¹³C-galactose in human plasma reported an LOQ of <0.02 µmol/L.[2]Can reach very low levels, often expressed in Becquerels per liter (Bq/L) or disintegrations per minute (dpm). The exact LOQ depends on the specific isotope, counter efficiency, and background levels.Direct comparison is challenging due to different units. However, both methods offer excellent sensitivity for tracer studies.
Precision (%CV) Generally excellent, with intra- and inter-assay CVs typically below 15%.[2]Good, with CVs also often within 15%, but can be affected by counting statistics for low-activity samples.Both methods provide reliable and reproducible results when properly validated.
Linearity Excellent over a wide dynamic range.Good, but can be limited by detector saturation at very high activities.MS typically offers a broader linear range.
Recovery High and reproducible, often assessed using a stable isotope-labeled internal standard.Can be variable and needs to be carefully assessed for each sample matrix due to quenching effects.MS methods with appropriate internal standards generally provide more consistent recovery.
Specificity Very high, capable of distinguishing between isotopologues and isomers with chromatographic separation.Lower, as it detects total radioactivity and cannot distinguish between the parent tracer and its metabolites without prior separation.MS provides richer, more specific data on the metabolic fate of the tracer.
Safety Non-radioactive, no radiation safety concerns.[1][3]Radioactive, requires specialized handling, licensing, and disposal procedures.A major advantage of stable isotopes, especially for clinical research.

Experimental Workflows: From Administration to Analysis

The choice of tracer dictates the entire experimental workflow, from the preparation and administration of the labeled compound to the final analytical measurement.

This compound: A Mass Spectrometry-Centric Approach

Stable isotope tracing with this compound leverages the power of mass spectrometry to follow the journey of the deuterium-labeled galactose through metabolic pathways.

cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis admin This compound Administration (e.g., intravenous infusion) sampling Biological Sample Collection (e.g., plasma, tissue) admin->sampling prep Metabolite Extraction & Sample Cleanup sampling->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Isotopologue Analysis analysis->data

Fig. 1: Workflow for this compound Tracer Study.

Experimental Protocol: In Vivo this compound Metabolic Study

  • Tracer Administration: this compound is typically administered intravenously as a bolus injection followed by a constant infusion to achieve isotopic steady-state in the plasma.[4][5] The infusion rate and duration are optimized based on the specific metabolic pathways and organism being studied.

  • Sample Collection: Blood samples are collected at predetermined time points during and after the infusion. Tissues of interest are harvested at the end of the experiment and immediately flash-frozen in liquid nitrogen to quench metabolic activity.[6]

  • Sample Preparation:

    • Plasma: Proteins are precipitated from plasma samples using a cold organic solvent (e.g., acetonitrile or methanol).[7][8] The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

    • Tissue: Frozen tissues are homogenized in a cold solvent mixture to extract metabolites.[9] The resulting extract is then centrifuged to remove cellular debris, and the supernatant is processed similarly to plasma samples.

  • LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography step separates the different metabolites in the sample, including this compound and its downstream products. The mass spectrometer then detects and quantifies the abundance of each metabolite and its isotopologues (molecules with different numbers of deuterium labels).[10][11]

  • Data Analysis: The raw data from the LC-MS/MS is processed to determine the isotopic enrichment of galactose and its metabolites over time. This information is then used to calculate metabolic fluxes and pathway activities.

Radiolabeled Galactose: The Scintillation Counting Pathway

Radiotracer studies with compounds like ¹⁴C-galactose or ³H-galactose rely on the detection of radioactive emissions to quantify the tracer and its metabolites.

cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis admin Radiolabeled Galactose Administration sampling Biological Sample Collection admin->sampling prep Homogenization & Separation (if necessary) sampling->prep lsc Liquid Scintillation Counting prep->lsc data Radioactivity Measurement (DPM) lsc->data

Fig. 2: Workflow for Radiolabeled Galactose Tracer Study.

Experimental Protocol: In Vivo ¹⁴C-Galactose Metabolic Study

  • Tracer Administration: A known amount of ¹⁴C-galactose is administered to the subject, typically via injection.

  • Sample Collection: Tissues and fluids are collected at various time points.

  • Sample Preparation: The preparation method depends on the sample type. For tissues, homogenization is often required.[12][13] For some applications, separation techniques like chromatography may be used to isolate specific metabolites before counting. The prepared sample is then mixed with a scintillation cocktail in a vial.[14]

  • Liquid Scintillation Counting: The vial is placed in a liquid scintillation counter. The beta particles emitted by the ¹⁴C atoms interact with the scintillation cocktail, producing flashes of light (scintillations). Photomultiplier tubes in the counter detect these light flashes and convert them into electrical pulses, which are then counted. The counting efficiency, which can be affected by factors like quenching (color or chemical interference), is determined using standards to convert counts per minute (CPM) to disintegrations per minute (DPM), a direct measure of radioactivity.[15][16]

  • Data Analysis: The radioactivity (in DPM) in each sample is used to determine the concentration of the ¹⁴C-labeled compounds.

Visualizing the Metabolic Journey: The Leloir Pathway

Both this compound and radiolabeled galactose are metabolized primarily through the Leloir pathway, where galactose is converted into glucose-1-phosphate. Understanding this pathway is crucial for interpreting tracer data.

Leloir_Pathway Gal Galactose GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate UDPGal UDP-Galactose GALE GALE UDPGal->GALE GALK->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc

Fig. 3: The Leloir Pathway of Galactose Metabolism.

Conclusion: Making an Informed Choice

The selection between this compound and radiolabeled galactose is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific aims of the research.

Choose this compound and Mass Spectrometry when:

  • The study involves human subjects, and radiation exposure must be avoided.

  • Detailed information on the metabolic fate of galactose, including the identification and quantification of various downstream metabolites, is required.

  • High analytical specificity and the ability to distinguish between different isotopologues are crucial.

  • The experimental design benefits from the simultaneous use of multiple stable isotope tracers.[3]

Choose Radiolabeled Galactose and Liquid Scintillation Counting when:

  • The highest possible sensitivity for detecting very low tracer concentrations is paramount.

  • The primary goal is to measure the overall incorporation of galactose into a particular product or tissue, without the need for detailed metabolic profiling.

  • The experimental setup and budget are more amenable to scintillation counting instrumentation.

Ultimately, a thorough understanding of the strengths and limitations of each tracer type, as outlined in this guide, will enable researchers to design more robust and informative metabolic studies, advancing our knowledge of cellular function in health and disease.

References

Control Experiments for D-Galactose-d2 Metabolic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of molecules in biological systems. D-Galactose-d2, a deuterated form of galactose, serves as a valuable tool for studying galactosylation, a critical post-translational modification, and for tracking the metabolic flux of galactose. The success of any metabolic labeling study hinges on the implementation of rigorous control experiments to ensure the validity and accurate interpretation of the results. This guide provides a comparative overview of essential control experiments for this compound metabolic labeling studies, supported by experimental data and detailed protocols.

Comparison of this compound with an Alternative Labeling Reagent

A common alternative to this compound for tracking hexose metabolism is the use of carbon-13 labeled glucose (e.g., ¹³C-glucose). The choice between these tracers depends on the specific metabolic pathway of interest. This compound is specifically designed to trace the Leloir pathway of galactose metabolism and its subsequent incorporation into glycans. In contrast, ¹³C-glucose primarily traces glycolysis and the pentose phosphate pathway.

FeatureThis compound Labeling¹³C-Glucose LabelingKey Considerations
Primary Pathway Traced Leloir Pathway, GlycosylationGlycolysis, Pentose Phosphate Pathway, TCA CycleSelect the tracer based on the biological question.
Oxidation Rate Lower than glucose[1][2][3]Higher than galactose[1][2][3]Differences in metabolic rates can influence label incorporation.
Incorporation into Glycogen Preferentially incorporated into liver glycogen[1][3]Incorporated into glycogen, but to a lesser extent than galactose in the liver.This can be a factor in studies involving glycogen metabolism.
Endogenous Dilution Can be diluted by endogenous galactose pools.Can be diluted by endogenous glucose pools.It is crucial to measure and account for endogenous pool sizes.

Table 1: Comparison of this compound and ¹³C-Glucose Metabolic Labeling.

Essential Control Experiments for this compound Labeling

To ensure the specificity and reliability of this compound labeling experiments, a comprehensive set of control experiments is mandatory.

Control ExperimentPurposeExpected Outcome
Unlabeled Control To establish the baseline mass spectra of the analyte of interest without any isotopic labeling.No mass shift corresponding to the deuterium label should be observed.
Vehicle Control To account for any effects of the solvent used to dissolve this compound.The metabolic profile should be identical to the unlabeled control.
Dose-Response Control To determine the optimal concentration of this compound for labeling without inducing cellular toxicity or altering metabolic pathways.A concentration-dependent increase in label incorporation should be observed up to a saturation point, without significant changes in cell viability or key metabolic markers.
Time-Course Control To determine the optimal labeling duration to achieve steady-state labeling.Label incorporation should increase over time and plateau, indicating that the isotopic label has reached equilibrium within the metabolic system.
Competition Control To confirm the specificity of this compound incorporation through the galactose metabolic pathway. This is achieved by co-incubating cells with this compound and an excess of unlabeled D-Galactose.A significant reduction in the incorporation of this compound should be observed due to competition for the same metabolic enzymes and transporters.
Alternative Sugar Control To assess the extent of metabolic conversion of galactose to other sugars (e.g., glucose) and their subsequent incorporation. Co-incubation with unlabeled glucose can help delineate these pathways.This helps to understand the potential for label scrambling and off-target effects.

Table 2: Essential Control Experiments for this compound Metabolic Labeling Studies.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Mammalian Cells

This protocol provides a general framework for the metabolic labeling of adherent mammalian cells with this compound. Optimization of concentrations and incubation times is crucial for each cell line and experimental condition.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (deuterated D-galactose)

  • Unlabeled D-Galactose

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Mass spectrometer (e.g., LC-MS/MS, GC-MS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized. For control experiments, prepare media with unlabeled D-Galactose or the vehicle control.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time.

  • Cell Lysis and Protein Extraction:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Sample Preparation for Mass Spectrometry: Prepare the protein extract for mass spectrometry analysis according to the specific requirements of the instrument and the downstream analysis (e.g., analysis of glycoproteins or total metabolome).

  • Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to detect the incorporation of the deuterium label into the molecules of interest.

Protocol 2: Competition Control Experiment

This protocol is designed to verify the specificity of this compound incorporation.

Procedure:

  • Follow the steps for this compound metabolic labeling as described in Protocol 1.

  • In parallel with the this compound labeling, set up a competition control group.

  • For the competition control, prepare a labeling medium containing both this compound (e.g., 100 µM) and a 10-fold or higher excess of unlabeled D-Galactose (e.g., 1 mM).

  • Incubate the cells with the competition labeling medium for the same duration as the this compound labeled group.

  • Process and analyze the samples from both groups by mass spectrometry.

  • Compare the level of deuterium incorporation in the competition control group to the group labeled with this compound alone. A significant reduction in incorporation in the competition group confirms the specificity of the labeling.

Visualizing Metabolic Pathways and Workflows

Understanding the underlying metabolic pathways and experimental procedures is crucial for designing and interpreting labeling studies. The following diagrams, generated using Graphviz (DOT language), illustrate the Leloir pathway for galactose metabolism and a general experimental workflow for this compound metabolic labeling.

Leloir_Pathway D-Galactose D-Galactose Galactose-1-Phosphate Galactose-1-Phosphate D-Galactose->Galactose-1-Phosphate Galactokinase (GALK) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycoproteins/Glycolipids Glycoproteins/Glycolipids UDP-Galactose->Glycoproteins/Glycolipids Glycosyltransferases UDP-Glucose->UDP-Galactose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental_Workflow cluster_Preparation Preparation cluster_Labeling Labeling cluster_Analysis Analysis A Seed Cells B Prepare Labeling Media (this compound & Controls) A->B C Incubate Cells with Labeling Media B->C D Cell Lysis & Protein Extraction C->D E Sample Preparation for MS D->E F Mass Spectrometry Analysis E->F G Data Analysis & Interpretation F->G

Caption: General Experimental Workflow for Metabolic Labeling.

References

Illuminating the Isotope: A Comparative Guide to Validating the Deuterium Label Position in D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise localization of isotopic labels is paramount for the accuracy and reliability of metabolic studies and drug development assays. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the position of the deuterium label in D-Galactose-d2, offering insights into their principles, experimental protocols, and comparative performance.

The introduction of deuterium (²H or D), a stable isotope of hydrogen, into molecules like D-galactose serves as a powerful tool for tracing metabolic pathways and quantifying biological processes. However, the utility of this compound is entirely dependent on the precise and confirmed location of the deuterium atoms. This guide explores the two principal analytical methodologies for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

At a Glance: Comparing NMR and Mass Spectrometry for Positional Validation

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Information Provided Direct, non-destructive analysis of molecular structure, including stereochemistry and precise atom connectivity.Provides information on molecular weight and fragmentation patterns, which can be used to infer the location of isotopic labels.
Sample Preparation Minimal, sample is typically dissolved in a suitable deuterated solvent.Often requires derivatization to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS).
Sensitivity Generally lower sensitivity compared to MS.High sensitivity, capable of detecting very small sample quantities.
Resolution High resolution can distinguish between subtle differences in the chemical environment of nuclei.High mass accuracy and resolution can differentiate between isotopes.
Key Techniques ¹H NMR, ¹³C NMR, ²H (Deuterium) NMR, 2D NMR (COSY, HSQC, HMBC)Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS)
Alternative Approaches Not applicableHydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

In-Depth Analysis: Methodologies and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is a powerful, non-destructive technique that provides unambiguous structural information about molecules in solution. For this compound, a combination of ¹H, ¹³C, and ²H NMR experiments can definitively identify the position of the deuterium labels.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O) in a standard NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The absence or significant reduction of a proton signal at a specific chemical shift, when compared to the spectrum of unlabeled D-Galactose, indicates the position of deuterium substitution.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon atom attached to a deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift in its chemical shift compared to the corresponding carbon in unlabeled galactose.

  • ²H (Deuterium) NMR Spectroscopy:

    • Directly observe the deuterium nuclei.

    • The chemical shift of the deuterium signal will be identical to the chemical shift of the proton it replaced, providing direct confirmation of its location.[1]

  • 2D NMR Spectroscopy (for complex cases):

    • Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the entire molecule and pinpoint the exact location of the deuterium label through correlations between protons and carbons.[2][3]

Logical Workflow for NMR-based Validation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Prep Dissolve this compound in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR H2_NMR ²H NMR Prep->H2_NMR NMR_2D 2D NMR (Optional) H1_NMR->NMR_2D Interpret_H1 Identify missing/reduced proton signals H1_NMR->Interpret_H1 C13_NMR->NMR_2D Interpret_C13 Identify C-D coupling and chemical shift changes C13_NMR->Interpret_C13 H2_NMR->NMR_2D Interpret_H2 Directly observe deuterium signal H2_NMR->Interpret_H2 Confirm Confirm Position NMR_2D->Confirm Interpret_H1->Confirm Interpret_C13->Confirm Interpret_H2->Confirm

NMR-based validation workflow for this compound.
Mass Spectrometry: Unraveling the Isotopic Signature through Fragmentation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for determining the position of deuterium labels. The strategy involves derivatizing the sugar to make it volatile, followed by ionization and fragmentation. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure, and shifts in the masses of specific fragments can reveal the location of the deuterium atoms.

Experimental Protocol: GC-MS Analysis of this compound

  • Derivatization:

    • Convert the this compound into a volatile derivative. A common method is the formation of aldononitrile pentaacetate derivatives.[4][5] This involves two steps: oximation followed by acetylation.

  • Gas Chromatography (GC) Separation:

    • Inject the derivatized sample into a GC system equipped with a suitable capillary column to separate the anomers and any impurities.

  • Mass Spectrometry (MS) Analysis:

    • The separated derivatives are introduced into the mass spectrometer and ionized (typically by electron ionization - EI).

    • The resulting ions fragment in a predictable manner.

    • Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Data Analysis:

    • Compare the mass spectrum of the derivatized this compound with that of an unlabeled D-Galactose standard.

    • An increase in the m/z value of a specific fragment by two mass units (for d2) indicates that the deuterium labels are present on that fragment. By analyzing the fragmentation pathway, the position of the deuterium can be deduced. For example, specific fragments are known to contain certain carbon atoms of the glucose backbone, and this knowledge can be applied to the galactose isomer.[4][6]

Experimental Workflow for GC-MS-based Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation Derivatize Derivatize this compound (e.g., Aldononitrile Pentaacetate) GC_Sep GC Separation Derivatize->GC_Sep MS_Frag Mass Spectrometry (Ionization & Fragmentation) GC_Sep->MS_Frag Analyze_Spectrum Analyze Mass Spectrum and Fragmentation Pattern MS_Frag->Analyze_Spectrum Compare_Spectra Compare with unlabeled standard Analyze_Spectrum->Compare_Spectra Determine_Position Determine Deuterium Position from Fragment Masses Compare_Spectra->Determine_Position

GC-MS-based validation workflow for this compound.

Alternative Approaches: Expanding the Analytical Toolkit

While NMR and GC-MS are the primary methods, other techniques can also provide valuable information.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique is typically used to study protein conformation but can be adapted for carbohydrates.[7][8][9] In this context, it would involve exchanging the labile hydroxyl protons of this compound with deuterium and analyzing the mass shift. While this method doesn't directly probe the C-D bonds, it can provide information about the overall deuterium incorporation and accessibility of different sites.

Conclusion: Selecting the Optimal Method

The choice between NMR and MS for validating the deuterium label position in this compound depends on the specific requirements of the research.

  • For unambiguous, direct structural confirmation , NMR spectroscopy is the gold standard. Its ability to provide a complete picture of the molecule's connectivity without the need for derivatization makes it a highly reliable method.

  • When high sensitivity is required or when dealing with very small sample amounts , GC-MS is the preferred technique. Although it is an indirect method that relies on the interpretation of fragmentation patterns, its sensitivity is a significant advantage.

In many cases, a combination of both NMR and MS provides the most comprehensive and robust validation of the deuterium label position in this compound, ensuring the integrity of subsequent research and development activities.

References

Comparative Analysis of D-Galactose-d2 Uptake in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the differential uptake and metabolism of sugars in various cell types is crucial for developing targeted therapies and diagnostic tools. This guide provides a comparative analysis of D-Galactose-d2 uptake, a deuterated form of galactose, in different cell types, highlighting the metabolic vulnerabilities of cancer cells.

While direct quantitative data for this compound uptake across a wide range of cell lines is limited in publicly available literature, this guide synthesizes findings from studies using isotopically labeled galactose (e.g., ¹⁴C-galactose) as a proxy to provide a comparative overview. The data presented herein, coupled with detailed experimental protocols and pathway visualizations, offers valuable insights into the differential metabolism of galactose.

Key Findings on Galactose Metabolism

Normal cells are capable of metabolizing both glucose and galactose. However, a significant discovery has been the identification of a metabolic inflexibility in certain cancer cells, particularly those with an activated PI3K/Akt signaling pathway.[1][2][3] These cancer cells, when deprived of glucose and supplied with galactose, are unable to adapt their metabolism, leading to oxidative stress and ultimately, cell death.[1] This "sugar inflexibility" presents a promising therapeutic window for targeting cancer cells.

Quantitative Analysis of Labeled Galactose Uptake

To illustrate the differential uptake of galactose, this section presents data from studies using radiolabeled galactose in different cell types. It is important to note that these values are from separate studies and experimental conditions may vary.

Cell TypeLabeled Galactose UsedUptake/Metabolism RateReference
Human Primary Myotubes[1-¹⁴C]galactose0.43 nmol/mg protein
Human Primary Myotubes[1-¹⁴C]galactose0.17 nmol/mg protein (Oxidized)
Breast Cancer Cell Line (MCF-7)D-galactoseLactate Secretion Rate (Basal): 1.46 ± 0.11 nmol mg⁻¹ h⁻¹[4]

Note: The data for MCF-7 cells reflects lactate secretion as an indirect measure of glycolytic activity in the presence of galactose and is not a direct measure of uptake.

Experimental Protocols

Radiolabeled D-Galactose Uptake Assay

This protocol is a synthesized methodology based on common practices for measuring the uptake of radiolabeled substrates in cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line and a normal, non-cancerous cell line)

  • Complete cell culture medium

  • D-glucose free culture medium

  • Radiolabeled D-galactose (e.g., [¹⁴C]-D-galactose or [³H]-D-galactose)

  • Unlabeled D-galactose

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. Culture the cells in their standard complete medium.

  • Pre-incubation (Glucose Starvation): On the day of the assay, aspirate the culture medium and wash the cells twice with warm, D-glucose free medium. Then, incubate the cells in D-glucose free medium for 1-2 hours to deplete intracellular glucose stores.

  • Uptake Initiation: Prepare the uptake solution containing D-glucose free medium and the desired concentration of radiolabeled D-galactose. To initiate the uptake, aspirate the starvation medium and add the uptake solution to each well.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 10, 30, 60 minutes). Time-course experiments are recommended to determine the linear range of uptake.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. The cold temperature will halt cellular transport processes.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes to ensure complete cell lysis.

  • Quantification:

    • Transfer a portion of the cell lysate to a new tube for protein quantification using a standard method (e.g., BCA assay).

    • Transfer the remaining lysate to a scintillation vial, add the scintillation cocktail, and mix thoroughly.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis: Normalize the radioactive counts (counts per minute, CPM) to the protein concentration of each sample to determine the specific uptake of radiolabeled D-galactose (e.g., in nmol/mg protein).

Mandatory Visualizations

Signaling Pathway of Differential Galactose Metabolism

Galactose_Metabolism cluster_Normal_Cell Normal Cell cluster_Cancer_Cell Cancer Cell (with activated AKT) Galactose_in_N D-Galactose GalK_N Galactokinase (GALK) Galactose_in_N->GalK_N Gal1P_N Galactose-1-Phosphate GalK_N->Gal1P_N GALT_N Galactose-1-Phosphate Uridyltransferase (GALT) Gal1P_N->GALT_N UDPGal_N UDP-Galactose GALT_N->UDPGal_N GALE_N UDP-Galactose 4-Epimerase (GALE) UDPGal_N->GALE_N UDPGlc_N UDP-Glucose GALE_N->UDPGlc_N Glycolysis_N Glycolysis & TCA Cycle (Energy Production) UDPGlc_N->Glycolysis_N Galactose_in_C D-Galactose GalK_C Galactokinase (GALK) Galactose_in_C->GalK_C Gal1P_C Galactose-1-Phosphate GalK_C->Gal1P_C GALT_C Galactose-1-Phosphate Uridyltransferase (GALT) Gal1P_C->GALT_C UDPGal_C UDP-Galactose GALT_C->UDPGal_C GALE_C UDP-Galactose 4-Epimerase (GALE) UDPGal_C->GALE_C UDPGlc_C UDP-Glucose GALE_C->UDPGlc_C Blocked_Glycolysis Impaired Glycolysis & Oxidative Phosphorylation UDPGlc_C->Blocked_Glycolysis ROS Reactive Oxygen Species (ROS) Blocked_Glycolysis->ROS Cell_Death Cell Death ROS->Cell_Death AKT Activated AKT AKT->Blocked_Glycolysis Inhibits adaptation to oxidative metabolism

Caption: Differential metabolism of D-galactose in normal versus cancer cells with activated AKT signaling.

Experimental Workflow for Radiolabeled Galactose Uptake Assay

Experimental_Workflow start Start seed_cells 1. Seed cells in 24-well plates start->seed_cells pre_incubation 2. Glucose starve cells in D-glucose free medium seed_cells->pre_incubation initiate_uptake 3. Add radiolabeled D-galactose solution pre_incubation->initiate_uptake incubation 4. Incubate at 37°C for a defined time initiate_uptake->incubation terminate_uptake 5. Wash with ice-cold PBS incubation->terminate_uptake cell_lysis 6. Lyse cells terminate_uptake->cell_lysis quantify 7. Quantify radioactivity and protein concentration cell_lysis->quantify analyze 8. Normalize radioactivity to protein concentration quantify->analyze end End analyze->end

Caption: Workflow for measuring radiolabeled D-galactose uptake in cultured cells.

Conclusion

The differential metabolism of D-galactose between normal and certain cancer cells presents a compelling area for further research and therapeutic development. While direct comparative data on this compound uptake is still emerging, the use of isotopically labeled galactose provides a solid foundation for understanding these metabolic differences. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and execute studies aimed at exploiting the metabolic vulnerabilities of cancer. Future studies focusing on direct quantitative comparisons of this compound uptake in a panel of cancer and normal cell lines will be invaluable in advancing this promising field.

References

Benchmarking D-Galactose-d2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools. Among these, deuterated sugars have carved a significant niche in applications ranging from metabolic flux analysis to quantitative mass spectrometry. This guide provides a comprehensive comparison of D-Galactose-d2 against other commonly used deuterated hexoses, namely D-Glucose-d_n and D-Mannose-d_n. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their specific experimental needs, supported by experimental data and detailed protocols.

Introduction to Deuterated Sugars

Deuterated sugars are analogues of natural monosaccharides where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties. This subtle change allows for the tracing and quantification of these sugars and their metabolites in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of deuterated sugars include:

  • Metabolic Tracing: Following the fate of these labeled sugars through metabolic pathways provides insights into cellular metabolism, pathway dynamics, and the effects of disease or therapeutic interventions.[1]

  • Glycan Analysis: As precursors in glycoprotein and glycolipid biosynthesis, deuterated sugars can be used to study the synthesis and turnover of complex carbohydrates.

  • Internal Standards: In quantitative mass spectrometry, deuterated compounds are considered the gold standard for internal standards due to their similar chemical behavior and distinct mass from their endogenous counterparts, enabling accurate quantification by correcting for matrix effects and ionization variability.[2]

Comparative Overview of Deuterated Hexoses

This guide focuses on the comparative performance of this compound against deuterated forms of D-Glucose and D-Mannose.

FeatureThis compoundD-Glucose-d_nD-Mannose-d_n
Structure Epimer of D-Glucose at C4.The primary circulating sugar in blood.Epimer of D-Glucose at C2.
Primary Metabolic Pathway Leloir Pathway, converting galactose to glucose-1-phosphate.Glycolysis and Pentose Phosphate Pathway.Converted to fructose-6-phosphate, entering glycolysis.
Key Applications Studying galactose metabolism, glycan biosynthesis, and as a specific internal standard.Broad metabolic studies, central carbon metabolism analysis.Investigating mannose-specific pathways and glycosylation.
Potential Advantages Probes a distinct and important metabolic pathway (Leloir). Can provide specific insights into glycosylation defects.As the central sugar in metabolism, it provides a global view of cellular metabolic activity.Useful for studying specific aspects of N-linked glycosylation.
Potential Disadvantages Its metabolism is more specialized than glucose, potentially limiting its utility in general metabolic studies.Its central role can sometimes make it difficult to trace specific, less active pathways.Less abundant than glucose, its metabolic pathways are not as universally active.

Data Presentation: Performance Comparison

While direct, head-to-head quantitative performance data between this compound and other deuterated sugars is limited in published literature, this section outlines the key performance indicators and provides a framework for comparison based on known metabolic differences.

Metabolic Tracing Performance

The efficiency of a deuterated sugar as a metabolic tracer is determined by its uptake, incorporation into metabolic pathways, and the ability to detect its labeled metabolites.

Performance MetricThis compoundD-Glucose-d_nD-Mannose-d_n
Cellular Uptake Rate Primarily via GLUT1, GLUT2, and GLUT3 transporters. Uptake can be slower than glucose in some cell types.Rapidly taken up by most cell types via GLUT transporters.Transported by GLUT transporters, often at a lower rate than glucose.
Metabolic Incorporation Enters glycolysis via the Leloir pathway. Can be used to assess the activity of this specific pathway.Directly enters glycolysis, providing a robust signal for central carbon metabolism.Enters glycolysis after conversion to fructose-6-phosphate.
Metabolic Flux Precision Can provide high precision for fluxes within the Leloir pathway and its connections to glycolysis and the pentose phosphate pathway.Generally provides high precision for glycolytic and TCA cycle fluxes.Can be used to precisely measure flux into mannose-specific pathways.
Internal Standard Performance in LC-MS

The ideal internal standard co-elutes with the analyte, has a distinct mass, and behaves identically during sample preparation and ionization.

Performance MetricThis compound for D-Galactose AnalysisD-Glucose-d_n for D-Glucose AnalysisD-Mannose-d_n for D-Mannose Analysis
Co-elution Excellent, due to identical chemical structure.Excellent, due to identical chemical structure.Excellent, due to identical chemical structure.
Mass Difference Dependent on the number of deuterium atoms (d2).Dependent on the number of deuterium atoms (d_n).Dependent on the number of deuterium atoms (d_n).
Correction for Matrix Effects High, due to similar ionization properties.High, due to similar ionization properties.High, due to similar ionization properties.
Commercial Availability Available from various suppliers.Widely available in various deuteration patterns.Available from various suppliers.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided as a guide for researchers.

Protocol 1: Comparative Metabolic Tracing in Cell Culture

This protocol outlines a method to compare the uptake and metabolic incorporation of this compound, D-Glucose-d7, and D-Mannose-d1 in a mammalian cell line (e.g., HEK293, HeLa).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound, D-Glucose-d7, D-Mannose-d1

  • Phosphate Buffered Saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling.

  • Tracer Incubation:

    • Prepare labeling media by supplementing glucose-free DMEM with 10% dialyzed FBS and the respective deuterated sugar at a final concentration of 10 mM.

    • Wash cells once with PBS.

    • Add 2 mL of the appropriate labeling medium to each well.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a speed vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS method.

    • Analyze the samples using a method optimized for the separation and detection of sugar phosphates and other central carbon metabolites.

    • Monitor the mass isotopologue distributions of key metabolites (e.g., Glucose-6-phosphate, Fructose-6-phosphate, Lactate, Citrate).

  • Data Analysis:

    • Calculate the fractional enrichment of each metabolite at each time point for each tracer.

    • Compare the rate of incorporation of the deuterium label from each sugar into the downstream metabolites.

Protocol 2: Performance Evaluation as an Internal Standard

This protocol describes how to evaluate the performance of this compound as an internal standard for the quantification of D-Galactose in a biological matrix (e.g., plasma) and compare it to the performance of D-Glucose-d7 for D-Glucose quantification.

Materials:

  • Blank plasma

  • D-Galactose and D-Glucose standards

  • This compound and D-Glucose-d7 internal standards

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of D-Galactose and D-Glucose in a suitable solvent.

    • Serially dilute the stock solution in blank plasma to create a calibration curve over the desired concentration range.

  • Sample Preparation:

    • To 50 µL of each calibration standard and unknown sample, add 150 µL of acetonitrile containing a fixed concentration of the respective internal standard (this compound for galactose standards, D-Glucose-d7 for glucose standards).

    • Vortex to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an LC-MS/MS system.

    • Use a chromatographic method that provides good separation of galactose and glucose.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for each analyte and its corresponding internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each point in the calibration curve.

    • Generate a linear regression of the peak area ratio versus the concentration of the analyte.

    • Evaluate the linearity (R²), accuracy, and precision of the quantification for both D-Galactose and D-Glucose.

    • Assess the ability of the internal standard to compensate for matrix effects by comparing the response in plasma to the response in a neat solution.

Mandatory Visualization

Galactose Metabolism via the Leloir Pathway

The primary route for D-Galactose metabolism is the Leloir pathway, which converts it into a form that can enter glycolysis.

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-phosphate Gal->Gal1P Galactokinase (GALK) UDP_Gal UDP-Galactose Gal1P->UDP_Gal Galactose-1-phosphate uridylyltransferase (GALT) UDP_Glc UDP-Glucose Glc1P Glucose-1-phosphate UDP_Glc->Glc1P Glycogen Glycogen Synthesis UDP_Glc->Glycogen Glc6P Glucose-6-phosphate Glc1P->Glc6P Phosphoglucomutase UDP_Gal->UDP_Glc UDP-galactose 4-epimerase (GALE) Glycoproteins Glycoprotein/ Glycolipid Synthesis UDP_Gal->Glycoproteins Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose metabolism.

Experimental Workflow for Comparative Metabolic Tracing

A generalized workflow for comparing the metabolic fate of different deuterated sugars in cell culture.

Experimental_Workflow cluster_sugars Deuterated Sugar Tracers Gal_d2 This compound Labeling Isotopic Labeling (Time Course) Glc_d7 D-Glucose-d7 Man_d1 D-Mannose-d1 CellCulture Cell Culture (e.g., HEK293) CellCulture->Labeling Extraction Metabolite Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (Metabolic Flux, Isotope Enrichment) LCMS->DataAnalysis Comparison Comparative Performance Assessment DataAnalysis->Comparison

Caption: Workflow for comparing deuterated sugar metabolism.

This guide provides a foundational understanding and practical framework for researchers to benchmark this compound against other deuterated sugars. While direct comparative data is an area for future research, the provided protocols and metabolic context will empower scientists to generate the necessary data to make informed decisions for their experimental designs.

References

Unveiling Glycan Dynamics: A Comparative Guide to D-Galactose-d2 and Azido Sugar Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of glycosylation, metabolic labeling offers a powerful lens to study glycan biosynthesis and function. This guide provides a comprehensive comparison of two key methodologies: stable isotope labeling with D-Galactose-d2 and bioorthogonal labeling with azido sugars. By examining the specificity, experimental workflows, and analytical outputs of each approach, we aim to equip researchers with the knowledge to select the optimal strategy for their scientific inquiries.

Introduction to Metabolic Glycan Labeling

Metabolic glycan labeling is a technique that introduces a tagged monosaccharide into cellular metabolic pathways, leading to its incorporation into newly synthesized glycans. This allows for the tracking, visualization, and detailed analysis of these complex biomolecules. The choice of labeling reagent is critical and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.

This guide focuses on two distinct yet complementary approaches:

  • This compound: A stable isotope-labeled version of the natural monosaccharide D-galactose. Its incorporation is traced by the mass shift imparted by the deuterium atoms, readily detectable by mass spectrometry.

  • Azido Sugars (e.g., Ac4GalNAz): Monosaccharides chemically modified with a bioorthogonal azide group. This functional group does not interfere with cellular metabolism but can be selectively targeted with complementary probes for visualization and enrichment through "click chemistry."

Comparative Analysis of Labeling Strategies

To facilitate a clear understanding of the strengths and limitations of each method, the following table summarizes their key characteristics. It is important to note that while extensive data exists for azido sugar labeling, direct comparative studies involving this compound are limited. Therefore, the information presented for this compound is based on established principles of stable isotope labeling and galactose metabolism.

FeatureThis compoundAzido Sugars (e.g., Ac4GalNAz)
Principle of Detection Mass shift in mass spectrometryBioorthogonal reaction (e.g., Click Chemistry) with a tagged probe
Specificity of Incorporation High, follows the natural metabolic pathway of galactose.Generally high, but the bulky azido group may influence enzyme kinetics and substrate specificity.[1]
Potential for Off-Target Effects Minimal, as it is chemically identical to the natural sugar. High concentrations of D-galactose, however, can induce cellular senescence and cytotoxicity.[2][3][4][5]The azido group is generally considered bio-inert, but potential for unforeseen interactions exists.
Downstream Analysis Primarily quantitative mass spectrometry for flux analysis and relative quantification.Fluorescence microscopy, flow cytometry, Western blotting, and enrichment for mass spectrometry-based proteomics.[1][6]
Quantification Direct, based on the ratio of labeled to unlabeled glycan signals in mass spectra.Indirect, relies on the efficiency of the bioorthogonal reaction and detection method.
Toxicity Generally low, but high concentrations of the parent molecule, D-galactose, can be cytotoxic.[2][3][4][5]Generally low at typical working concentrations.

Metabolic Incorporation Pathways

The specificity of any metabolic labeling technique hinges on its fidelity to natural biosynthetic routes. Below are diagrams illustrating the metabolic fates of this compound and a common azido sugar analogue, N-azidoacetylgalactosamine (Ac4GalNAz).

Gal_d2 This compound Gal1P_d2 Galactose-1-P-d2 Gal_d2->Gal1P_d2 GALK UDPGal_d2 UDP-Galactose-d2 Gal1P_d2->UDPGal_d2 GALT space1 Glycans_d2 Incorporation into Glycans UDPGal_d2->Glycans_d2 Galactosyltransferases space2

Metabolic pathway of this compound.

This compound is expected to follow the Leloir pathway, the primary route for galactose metabolism.[7][8] It is first phosphorylated by galactokinase (GALK) to form galactose-1-phosphate-d2. Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts it to UDP-galactose-d2, the activated sugar donor for incorporation into glycans by galactosyltransferases.

Ac4GalNAz Ac4GalNAz GalNAz GalNAz Ac4GalNAz->GalNAz Esterases GalNAz1P GalNAz-1-P GalNAz->GalNAz1P GALK2 UDPGalNAz UDP-GalNAz GalNAz1P->UDPGalNAz AGX1/2 Glycans_azido Incorporation into Glycans UDPGalNAz->Glycans_azido GalNAc Transferases Click Click Chemistry (Detection/Enrichment) Glycans_azido->Click

Metabolic pathway of Ac4GalNAz.

Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is deacetylated by cellular esterases to GalNAz. It is then converted to UDP-GalNAz through the action of galactokinase-2 (GALK2) and UDP-GalNAc pyrophosphorylase (AGX1/2). UDP-GalNAz is then utilized by GalNAc transferases for incorporation into O-glycans. The incorporated azido group can then be detected via click chemistry.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these labeling strategies. Below are representative workflows for cell culture labeling and subsequent analysis.

This compound Labeling and Mass Spectrometry Analysis

This protocol outlines a general procedure for stable isotope labeling of glycans in cell culture followed by mass spectrometric analysis. Optimization of labeling time and concentration is recommended for each cell line and experimental condition.

start Seed cells and allow to adhere labeling Replace medium with medium containing this compound start->labeling incubation Incubate for desired duration (e.g., 24-72 hours) labeling->incubation harvest Harvest cells and extract glycoproteins incubation->harvest release Enzymatically release N- or O-glycans (e.g., PNGase F) harvest->release purify Purify released glycans release->purify ms Analyze by Mass Spectrometry (e.g., MALDI-TOF or LC-MS) purify->ms quantify Quantify isotopic enrichment ms->quantify

Workflow for this compound labeling.

Protocol Details:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Replace the standard medium with a medium containing a specific concentration of this compound (e.g., 1-10 mM). The optimal concentration should be determined empirically to ensure sufficient labeling without inducing cytotoxicity.

    • Incubate the cells for a period that allows for significant glycan turnover (typically 24-72 hours).

  • Glycan Release and Purification:

    • Harvest the cells and isolate total glycoproteins.

    • Release N-linked or O-linked glycans using appropriate enzymes (e.g., PNGase F for N-glycans) or chemical methods.

    • Purify the released glycans using methods such as solid-phase extraction.

  • Mass Spectrometry Analysis:

    • Analyze the purified glycans using MALDI-TOF or LC-MS.

    • Acquire mass spectra to identify the mass shift corresponding to the incorporation of deuterium atoms.

    • Quantify the relative abundance of labeled versus unlabeled glycan species to determine the extent of incorporation.

Azido Sugar Labeling and Detection

This protocol provides a general workflow for metabolic labeling with an azido sugar followed by detection using click chemistry.

start Seed cells and allow to adhere labeling Add azido sugar (e.g., Ac4GalNAz) to culture medium start->labeling incubation Incubate for desired duration (e.g., 24-48 hours) labeling->incubation wash Wash cells to remove unincorporated sugar incubation->wash fix_perm Fix and permeabilize cells (for intracellular targets) wash->fix_perm click Perform Click Chemistry reaction with alkyne-probe (e.g., alkyne-fluorophore) fix_perm->click analyze Analyze by fluorescence microscopy, flow cytometry, or Western blot click->analyze

Workflow for azido sugar labeling.

Protocol Details:

  • Metabolic Labeling:

    • Culture cells and treat with the desired peracetylated azido sugar (e.g., 25-50 µM Ac4GalNAz) for 24-48 hours.[1]

  • Cell Preparation:

    • Harvest and wash the cells to remove any unincorporated azido sugar.

    • For intracellular targets, fix and permeabilize the cells using standard protocols.

  • Click Chemistry Reaction:

    • Prepare a click chemistry reaction cocktail containing a copper(I) catalyst (for CuAAC) or a cyclooctyne probe (for SPAAC) and the corresponding alkyne- or azide-functionalized detection reagent (e.g., a fluorophore, biotin).

    • Incubate the cells with the reaction cocktail to covalently link the detection probe to the metabolically incorporated azido sugar.

  • Analysis:

    • Analyze the labeled cells using the appropriate method based on the detection probe used, such as fluorescence microscopy, flow cytometry, or Western blotting after cell lysis.

Conclusion: Choosing the Right Tool for the Job

Both this compound and azido sugars are valuable tools for investigating the complex world of glycobiology.

  • This compound is an ideal choice for quantitative mass spectrometry-based studies aiming to measure glycan flux and relative abundance with high chemical fidelity to the natural system. Its non-perturbative nature makes it suitable for tracing the metabolic fate of galactose in detail.

  • Azido sugars excel in applications requiring visualization and enrichment . Their bioorthogonal handle allows for a wide range of downstream applications, from high-resolution imaging of glycan localization to the purification of specific glycoprotein populations for proteomic analysis.

Ultimately, the selection of a metabolic labeling strategy should be guided by the specific biological question at hand. For researchers seeking to quantify the dynamics of galactose incorporation into glycans with minimal perturbation, this compound offers a powerful, albeit less documented, approach. For those aiming to visualize, locate, and isolate glycoconjugates, the versatility and established protocols of azido sugars make them an excellent choice. As research in glycomics continues to advance, the combined application of these complementary techniques will undoubtedly provide deeper insights into the multifaceted roles of glycans in health and disease.

References

A Researcher's Guide to the Statistical Analysis of D-Galactose-d2 Tracer Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of molecules is paramount. D-Galactose-d2, a stable isotope-labeled form of galactose, serves as a powerful tracer to elucidate metabolic pathways and quantify fluxes. This guide provides a comparative overview of the statistical analysis of this compound tracer data, detailing experimental protocols and data interpretation.

The analysis of data from this compound tracer experiments primarily revolves around Mass Isotopomer Distribution Analysis (MIDA) and Metabolic Flux Analysis (MFA). These techniques allow for the quantification of the incorporation of the deuterium-labeled galactose into various metabolites, providing insights into the activity of specific metabolic pathways.

Comparison of Analytical Approaches

The choice of statistical analysis depends on the specific research question. MIDA is often the initial step to determine the enrichment of the tracer in different metabolites, while MFA provides a more comprehensive view of the entire metabolic network.

Analytical ApproachDescriptionKey AdvantagesTypical Software
Mass Isotopomer Distribution Analysis (MIDA) MIDA is a technique used to determine the fractional contribution of a labeled precursor to a product molecule by analyzing the distribution of mass isotopomers.[1] By administering a stable isotopically enriched precursor, the relative abundances of different mass isotopomers in the product are measured by mass spectrometry.[1] This distribution is then compared to theoretical statistical distributions to calculate the enrichment of the biosynthetic precursor pool.Provides a direct measure of the fractional synthesis of a polymer.[1] Can be applied even without a single, well-defined anatomical precursor pool.[1]IsoCorrectoR, PIRAMID
Metabolic Flux Analysis (MFA) MFA is a computational method that uses the mass isotopomer distribution data, along with a stoichiometric model of metabolic pathways, to calculate the rates (fluxes) of intracellular reactions.[2] It provides a systems-level view of cellular metabolism.Quantifies the rates of multiple reactions simultaneously, offering a holistic view of metabolic reprogramming. Can reveal the relative importance of different pathways.INCA, Metran
Statistical Significance Testing Standard statistical tests are used to compare mass isotopomer distributions or calculated fluxes between different experimental conditions (e.g., control vs. treatment).Determines if observed differences in tracer incorporation or metabolic fluxes are statistically significant.R, Python (with libraries like SciPy, Statsmodels), GraphPad Prism

Experimental Protocols

A typical this compound tracer experiment followed by mass spectrometry analysis involves the following key steps:

1. Cell Culture and Isotope Labeling:

  • Cells of interest are cultured in a standard medium.

  • For the labeling experiment, the standard medium is replaced with a medium containing this compound at a known concentration.

  • The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled galactose. The incubation time is crucial and depends on the metabolic pathways under investigation.

2. Metabolite Extraction:

  • After incubation, the culture medium is removed, and the cells are washed with a cold buffer to halt metabolic activity.

  • Metabolites are extracted from the cells using a solvent mixture, typically a combination of methanol, acetonitrile, and water.

3. Sample Preparation for Mass Spectrometry:

  • The extracted metabolites are dried and then derivatized to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

  • The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the mass isotopomers of each metabolite.

Data Presentation: Mass Isotopomer Distributions

The raw data from the mass spectrometer is processed to determine the relative abundance of each mass isotopomer for a given metabolite. This data is typically presented in a tabular format. The following is a hypothetical example of mass isotopomer distribution data for a downstream metabolite after labeling with this compound.

MetaboliteMass IsotopomerControl Group (Relative Abundance %)Treatment Group (Relative Abundance %)p-value
Glucose-6-Phosphate M+085.2 ± 2.175.8 ± 1.9<0.05
M+110.3 ± 1.515.6 ± 1.2<0.05
M+24.5 ± 0.88.6 ± 0.9<0.05
Lactate M+090.1 ± 1.882.4 ± 2.3<0.05
M+17.2 ± 1.112.1 ± 1.5<0.05
M+22.7 ± 0.55.5 ± 0.7<0.05

Data are presented as mean ± standard deviation for n=3 biological replicates. Statistical significance was determined using a Student's t-test. M+0 represents the monoisotopic peak (unlabeled), M+1 has one deuterium atom, M+2 has two, and so on.

Mandatory Visualization: Metabolic Pathway and Experimental Workflow

To visualize the flow of the this compound tracer through the primary metabolic pathway, the following diagrams are provided.

Leloir_Pathway cluster_0 Leloir Pathway This compound This compound Galactose-1-Phosphate-d2 Galactose-1-Phosphate-d2 This compound->Galactose-1-Phosphate-d2 Galactokinase UDP-Galactose-d2 UDP-Galactose-d2 Galactose-1-Phosphate-d2->UDP-Galactose-d2 GALT UDP-Glucose-d2 UDP-Glucose-d2 UDP-Galactose-d2->UDP-Glucose-d2 GALE Glucose-1-Phosphate-d2 Glucose-1-Phosphate-d2 UDP-Glucose-d2->Glucose-1-Phosphate-d2 UGP

Caption: The Leloir Pathway for this compound metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture & this compound Labeling Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Preparation 3. Sample Preparation (Derivatization) Metabolite_Extraction->Sample_Preparation GCMS_Analysis 4. GC-MS Analysis Sample_Preparation->GCMS_Analysis Data_Processing 5. Data Processing (MIDA) GCMS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis (MFA, t-tests) Data_Processing->Statistical_Analysis

Caption: Experimental workflow for this compound tracer analysis.

References

D-Galactose-d2 in Enzymatic Studies: A Comparative Review of Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on biological processes is paramount. This guide provides a comparative analysis of studies involving D-Galactose-d2, the deuterated form of D-Galactose, with a focus on its application in elucidating enzymatic mechanisms through the kinetic isotope effect (KIE). The data presented herein is crucial for designing and interpreting experiments in metabolic research and drug discovery.

This review centers on the enzymatic oxidation of galactose by galactose oxidase (GO), a key enzyme in galactose metabolism. The substitution of hydrogen with deuterium at the C-6 position of galactose (this compound) provides a powerful tool to probe the reaction mechanism, specifically the rate-limiting steps involving C-H bond cleavage.

Quantitative Comparison of Reaction Kinetics

The primary outcome measured in studies utilizing this compound is the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the non-deuterated (protiated) substrate to the deuterated substrate (kH/kD). A KIE value significantly greater than 1 indicates that the C-H bond cleavage is a rate-determining step in the reaction.

Substrate PairEnzymeKinetic ParameterKIE (kH/kD)Reference
1-O-methyl-α-D-galactopyranoside / 1-O-methyl-6,6'-di-[2H]-α-D-galactopyranosideGalactose Oxidasekred (apparent second-order rate constant for substrate oxidation)21.2[1]
1-O-methyl-α-D-galactopyranoside / 1-O-methyl-6,6'-di-[2H]-α-D-galactopyranosideGalactose OxidaseSteady-state oxygen consumption (low substrate concentration)22.5 ± 2[1]
1-O-methyl-α-D-galactopyranoside / 1-O-methyl-6,6'-di-[2H]-α-D-galactopyranosideGalactose OxidaseSteady-state oxygen consumption (high substrate concentration)8 ± 1[1]
1-O-methyl-α-D-galactopyranoside / D2-OMeGalGalactose Oxidasekcat/Km(S)32[2]
1-O-methyl-α-D-galactopyranoside / D2-OMeGalGalactose Oxidasekcat/Km(O2)1.6-1.9[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Determination of Kinetic Isotope Effect using Rapid Kinetics Methods[1]
  • Enzyme and Substrates: Galactose oxidase (GO) was used as the enzyme. The substrates were 1-O-methyl-α-D-galactopyranoside (protio-substrate) and 1-O-methyl-6,6'-di-[2H]-α-D-galactopyranoside (deutero-substrate).

  • Experimental Conditions: The anaerobic reduction of the GO substrate was measured at 4°C. Enzyme-monitored turnover experiments were conducted in both H2O and D2O.

  • Data Acquisition: Rapid kinetics methods were employed to measure the reaction rates. The apparent second-order rate constant for substrate oxidation (kred) was determined at substrate concentrations below the Michaelis constant (Km).

  • KIE Calculation: The KIE was calculated as the ratio of kred for the protio-substrate to the kred for the deutero-substrate.

Steady-State Measurement of Oxygen Consumption[1][2]
  • Instrumentation: A standard oxygen electrode was used to monitor the consumption of O2 during the enzymatic reaction.

  • Reaction Mixture: The reaction was carried out at 10°C in a 50 mM sodium phosphate buffer (pH 7.0) containing 1 mM K3Fe(CN)6.[2] The sugar concentration was maintained at 200 mM, while the O2 concentration was varied.[2]

  • Data Analysis: Steady-state rates of oxygen consumption were measured at both low and high concentrations of the galactose substrates.

  • KIE Calculation: The KIE was determined by comparing the rates of oxygen consumption for the protiated and deuterated substrates under identical conditions.

Signaling Pathways and Experimental Workflows

The study of the kinetic isotope effect in the galactose oxidase reaction provides insight into the enzyme's catalytic cycle. The following diagrams illustrate the proposed mechanism and the experimental workflow for determining the KIE.

GalactoseOxidaseMechanism E_ox E_ox (Cu(II)-Tyr•) E_red E_red (Cu(I)-Tyr) E_ox->E_red kH (Substrate Oxidation) E_red->E_ox k_ox (O2 Reduction) Substrate_H RCH2OH Product RCHO Substrate_H->Product H abstraction Substrate_D RCD2OH Substrate_D->Product D abstraction (slower)

Caption: Proposed catalytic cycle of Galactose Oxidase.

KIE_Workflow cluster_setup Experimental Setup cluster_measurement Rate Measurement cluster_analysis Data Analysis prep_enzyme Prepare Galactose Oxidase run_protio Run Reaction with Protiated Substrate prep_enzyme->run_protio run_deuterio Run Reaction with Deuterated Substrate prep_enzyme->run_deuterio prep_subs Prepare Protiated & Deuterated Substrates prep_subs->run_protio prep_subs->run_deuterio prep_reagents Prepare Buffers & Reagents prep_reagents->run_protio prep_reagents->run_deuterio measure_rate Measure Reaction Rate (e.g., O2 consumption) run_protio->measure_rate run_deuterio->measure_rate calc_kH Calculate Rate (kH) for Protiated Substrate measure_rate->calc_kH calc_kD Calculate Rate (kD) for Deuterated Substrate measure_rate->calc_kD calc_KIE Calculate KIE = kH / kD calc_kH->calc_KIE calc_kD->calc_KIE

Caption: Workflow for determining the Kinetic Isotope Effect.

References

A Comparative Guide to D-Galactose-d2 as a Tracer for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of D-galactose-d2 as a stable isotope tracer for in vivo metabolic research. It offers an objective comparison with alternative tracers, supported by metabolic pathway analysis and detailed experimental protocols, to assist researchers in selecting the appropriate tools for their preclinical and clinical studies.

Introduction to Isotopic Tracers

Stable isotope tracers, such as those labeled with deuterium (²H) or carbon-13 (¹³C), are invaluable tools for metabolic flux analysis.[1][2] Unlike radioactive isotopes, they are non-radioactive and can be safely used for in vivo studies in animals and humans, including those requiring repeated measurements.[1][3][4] this compound, a deuterated version of the natural sugar galactose, serves as a tracer to investigate glucose metabolism, particularly through its unique entry into glycolysis via the hepatic Leloir pathway.

Metabolic Fate of D-Galactose: The Leloir Pathway

D-galactose is primarily metabolized in the liver through a four-step enzymatic process known as the Leloir pathway, which converts it into the glycolytic intermediate glucose-6-phosphate.[5][6][7]

The key steps are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to form galactose-1-phosphate.[5][8]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose by using UDP-glucose as a co-substrate, which in turn is converted to glucose-1-phosphate.[5][9]

  • Epimerization: UDP-galactose 4-epimerase (GALE) recycles UDP-galactose back to UDP-glucose, which can then be used in another GALT reaction.[5][8]

  • Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which then enters mainstream glycolysis.[5]

Leloir_Pathway Metabolism of D-Galactose via the Leloir Pathway cluster_pathway cluster_exit To Glycolysis Gal This compound GALK GALK Gal->GALK ATP->ADP Gal1P Galactose-1-Phosphate-d2 GALT GALT Gal1P->GALT UDPGal UDP-Galactose-d2 GALE GALE UDPGal->GALE Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate UDPGlc UDP-Glucose UDPGlc->GALT GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc Recycles PGM->Glc6P

Caption: The Leloir Pathway for D-Galactose Metabolism.

Comparison with Alternative Tracers

The choice of tracer is critical and depends on the biological question, the metabolic pathway of interest, and the available analytical technology. This compound is compared here with two common alternatives: stable isotope-labeled glucose and the PET tracer [¹⁸F]FDG.

This compound vs. ¹³C-Glucose

Both this compound and ¹³C-glucose are stable isotope tracers used to perform metabolic flux analysis.[2][10] However, their distinct metabolic entry points provide different insights.

  • Metabolic Pathway Specificity: ¹³C-glucose directly enters glycolysis and is a tracer for central carbon metabolism across all tissues. This compound's entry via the Leloir pathway makes it particularly well-suited for studying hepatic function and disorders affecting galactose metabolism.[7]

  • Complementary Data: Using both tracers in parallel experiments can help deconvolve complex metabolic networks, distinguishing hepatic glucose production and uptake from that of peripheral tissues.

This compound vs. [¹⁸F]FDG

[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the most common radiotracer for clinical PET imaging, primarily measuring glucose uptake.

  • Technology and Safety: this compound is a non-radioactive tracer detected by mass spectrometry (MS) or magnetic resonance spectroscopy (MRS).[3][11][12] This avoids the ionizing radiation exposure of PET, making it ideal for longitudinal studies or research involving vulnerable populations.[3]

  • Biological Information: [¹⁸F]FDG is transported into cells and phosphorylated, after which it is metabolically trapped. It thus measures glucose transport and uptake.[13][14] In contrast, this compound is fully metabolized, allowing the deuterium label to be traced through glycolysis, the TCA cycle, and into biosynthetic pathways, providing a more dynamic measure of metabolic flux.

  • Tissue Specificity: [¹⁸F]FDG shows high uptake in the brain, heart, and tumors. The galactose analog, [¹⁸F]FDGal, has been developed specifically as a PET tracer to measure hepatic metabolic function, highlighting the liver-centric nature of galactose metabolism.[15]

Comparative Summary of Tracer Properties

The following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compound¹³C-Glucose[¹⁸F]FDG
Isotope Type Stable (²H)Stable (¹³C)Radioactive (¹⁸F)
Detection Method Mass Spectrometry, MRSMass Spectrometry, NMRPositron Emission Tomography (PET)
Primary Measurement Metabolic FluxMetabolic FluxGlucose Uptake
Biological Process Leloir Pathway → GlycolysisGlycolysis, Pentose Phosphate Pathway, TCA CycleGLUT Transport, Hexokinase Activity
Key Advantage Non-radioactive, probes hepatic metabolism specifically.Provides detailed flux data for central carbon metabolism.High sensitivity, well-established for clinical imaging.[16]
Key Limitation Analysis is less widespread than for ¹³C-glucose.Lower sensitivity compared to PET.Involves radiation exposure; interpretation can be confounded by variable "lumped constant" values.[13][14]
Primary Tissues Liver[15]Ubiquitous, widely used in cancer models.[17][18]Brain, Tumors, Heart.[19]

Experimental Protocols

While the precise parameters may vary, the following section outlines a generalized protocol for an in vivo tracer study using this compound in a mouse tumor xenograft model. This protocol is synthesized from standard procedures for stable isotope tracing experiments.[17][20][21]

Generalized In Vivo this compound Tracing Protocol
  • Animal Model:

    • Use appropriate mouse models (e.g., C57BL/6 or immunodeficient strains for xenografts).[20]

    • If applicable, allow tumors to grow to a predetermined size (e.g., 0.5 cm) before the study.[17]

    • Acclimate animals and ensure compliance with all institutional and national ethical guidelines for animal research.[20]

  • Tracer Preparation & Administration:

    • Prepare a sterile solution of this compound in phosphate-buffered saline (PBS) at a suitable concentration (e.g., 50-100 mg/mL).

    • Administer the tracer via intravenous (tail vein) or intraperitoneal injection. A typical dose is 2 mg/g of body weight.[20]

    • For bolus administration, a single injection is common. For higher enrichment, repeated injections at short intervals (e.g., 3 injections at 15-minute intervals) can be performed.[17][22]

  • Sample Collection:

    • Wait for a defined period (e.g., 30-90 minutes) after tracer administration to allow for metabolic incorporation.[20]

    • Collect blood samples at baseline and at the study endpoint.[17]

    • At the endpoint, euthanize the animal and rapidly excise tissues of interest (e.g., liver, tumor, adjacent normal tissue).

    • Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction and Analysis:

    • Homogenize frozen tissues in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

    • Analyze the extracts using an appropriate mass spectrometry platform (e.g., LC-MS/MS or GC-MS) to measure the isotopic enrichment of deuterium in downstream metabolites like lactate, citrate, and amino acids.

Experimental_Workflow Typical Workflow for an In Vivo this compound Study A 1. Animal Model Preparation (e.g., tumor implantation) B 2. This compound Tracer Administration (IV or IP) A->B C 3. Metabolic Labeling Period (30-90 minutes) B->C D 4. Tissue & Blood Collection (Rapidly freeze samples) C->D E 5. Metabolite Extraction (from homogenized tissue) D->E F 6. Mass Spectrometry Analysis (Measure deuterium enrichment) E->F G 7. Metabolic Flux Modeling & Data Interpretation F->G

Caption: Generalized experimental workflow for in vivo studies.

References

Safety Operating Guide

Proper Disposal of D-Galactose-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of D-Galactose-d2, a deuterated form of D-Galactose. While this compound has a similar chemical profile to its non-deuterated counterpart, adherence to established disposal protocols is paramount for environmental protection and workplace safety.

Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although D-Galactose is not classified as a hazardous substance, minimizing exposure is a standard best practice in a laboratory setting.[1][2][3][4][5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][6]

  • Hand Protection: Use impervious gloves, such as nitrile rubber, and inspect them before use.[1] Contaminated gloves should be disposed of in accordance with laboratory and local guidelines.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][6][7]

  • Protective Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin contact.[1][6]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its entry into the environment. Do not dispose of this compound with household garbage or allow it to enter sewage systems or open water.[5][7][8]

Step 1: Waste Characterization The waste generator is responsible for correctly characterizing all waste materials.[7] Since D-Galactose is not typically classified as hazardous, this compound waste would also be considered non-hazardous chemical waste unless it is mixed with hazardous substances.

Step 2: Collection of Solid Waste

  • For unused or surplus this compound, collect the solid material in a designated and clearly labeled waste container.

  • In the event of a spill, carefully sweep up the solid material.[1][6] Avoid generating dust during this process.[1]

  • Place the collected material into a suitable, sealable, and properly labeled container for disposal.[1][9][10]

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound should be managed as chemical waste.

  • If local regulations permit, completely emptied containers can be recycled after any remaining residue has been removed.[8]

Step 4: Final Disposal

  • Engage a licensed professional waste disposal service to handle the final disposal of the collected this compound waste.[5]

  • Always consult and adhere to federal, state, and local environmental regulations regarding the disposal of chemical waste.[7][9][11]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Hazard Classification Not classified as a hazardous substance or mixture.[1][2][3][4][5]
Environmental Precautions Do not allow to enter drains, sewage systems, or open water.[1][5][7][8]
Recommended Gloves Nitrile rubber, 0.11mm layer thickness.[1]
Respiratory Protection N95 (US) or P1 (EN 143) dust masks if dust is generated.[1]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the this compound mixed with hazardous substances? start->is_contaminated non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_contaminated->non_hazardous_waste No hazardous_waste Follow Hazardous Waste Disposal Protocols is_contaminated->hazardous_waste Yes spill Is it a spill? non_hazardous_waste->spill consult_regs Consult Local, State, and Federal Regulations hazardous_waste->consult_regs collect Collect in a Labeled, Sealable Container collect->consult_regs spill->collect No sweep Sweep up carefully, avoiding dust generation spill->sweep Yes sweep->collect disposal_company Transfer to a Licensed Waste Disposal Company consult_regs->disposal_company end End: Proper Disposal disposal_company->end

This compound Disposal Decision Workflow

References

Personal protective equipment for handling D-Galactose-d2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Galactose-d2

This guide provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Our aim is to be your preferred resource for laboratory safety, building trust by delivering value beyond the product itself.

Hazard Identification and Classification

This compound, a deuterated form of D-Galactose, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3][4] However, as with any chemical, it is crucial to handle it with care to minimize exposure and maintain a safe laboratory environment. The primary risks are associated with the inhalation of dust particles and direct contact with eyes and skin.[1][5]

Hazard Summary:

Hazard TypeClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Not ClassifiedMay be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Skin Corrosion/Irritation Not ClassifiedMay cause slight skin irritation upon prolonged contact.[1][5]
Eye Damage/Irritation Not ClassifiedMay cause transient discomfort and redness upon direct contact.[5]
Respiratory Sensitization Not ClassifiedDust may irritate the respiratory tract.[1][2]

NFPA 704 Diamond:

  • Health (Blue): 0 - No hazard beyond that of ordinary combustible materials.[1]

  • Flammability (Red): 1 - Must be preheated before ignition can occur.[5]

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions.[1]

  • Special (White): None

Personal Protective Equipment (PPE)

The following PPE is recommended to ensure safe handling of this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][6]Protects eyes from dust particles.
Hand Protection Nitrile rubber gloves (minimum 0.11mm thickness).[6]Prevents skin contact.
Body Protection Laboratory coat.Protects against incidental skin exposure.
Respiratory Protection NIOSH-approved N95 or P1 dust mask.[4][6]Required when handling large quantities or when dust generation is likely.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Handle in a well-ventilated area.[6][7] For procedures that may generate dust, use a chemical fume hood.[7]

  • Dispensing: When weighing and dispensing, minimize the creation of dust. Use a spatula and weigh paper.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][6] Do not eat, drink, or smoke in the laboratory.[7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[7]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][6]

  • Temperature: Store at room temperature (15-25°C), away from direct sunlight and moisture.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Operational Plans

Experimental Workflow: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_storage Storage gather_materials Gather Materials: This compound Solvent (e.g., water) Volumetric flask Weighing scale Spatula ppe Don Appropriate PPE: Lab coat Safety glasses Nitrile gloves gather_materials->ppe Ensure safety weigh Weigh this compound ppe->weigh Proceed to weighing transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent to Flask transfer->add_solvent dissolve Dissolve Completely add_solvent->dissolve final_volume Bring to Final Volume dissolve->final_volume label_store Label and Store Solution final_volume->label_store

Caption: Workflow for the preparation of a this compound stock solution.

Disposal Plan

Contaminated materials and unused this compound should be disposed of in accordance with local, state, and federal regulations.[5]

Disposal Workflow:

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Disposal solid_waste Solid Waste: Contaminated gloves, weigh paper collect_solid Collect in a Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste: Unused solution collect_liquid Collect in a Labeled Aqueous Waste Container liquid_waste->collect_liquid dispose Dispose via Institutional Environmental Health and Safety collect_solid->dispose collect_liquid->dispose

Caption: Waste disposal workflow for this compound.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including a dust mask, before cleaning up.

  • Clean-up:

    • For solid spills , carefully sweep or vacuum the material.[5] Avoid generating dust.[5][8] Place the collected material into a sealed, labeled container for disposal.

    • For liquid spills , absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor or safety officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.